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  • Product: 3-(4-Propoxyphenoxy)azetidine
  • CAS: 1220028-94-3

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Physicochemical Profiling and Analytical Characterization of 3-(4-Propoxyphenoxy)azetidine

Executive Summary In contemporary medicinal chemistry, the strategic selection of heterocyclic scaffolds is paramount for optimizing the pharmacokinetic and pharmacodynamic profiles of lead compounds. 3-(4-Propoxyphenoxy...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the strategic selection of heterocyclic scaffolds is paramount for optimizing the pharmacokinetic and pharmacodynamic profiles of lead compounds. 3-(4-Propoxyphenoxy)azetidine (CAS: 1220028-94-3) represents a highly specialized building block that merges the conformational rigidity of a strained four-membered azetidine ring with the lipophilic vector of a propoxyphenoxy tail.

This technical guide provides an in-depth analysis of its physicochemical properties, the structural causality behind its behavior, and the field-proven analytical workflows required to characterize it. By moving beyond basic data reporting, this whitepaper establishes a self-validating framework for researchers to accurately measure and interpret the acid dissociation constant (pKa) and lipophilicity (LogP) of this amphiphilic molecule.

Chemical Identity and Physicochemical Parameters

The fundamental properties of 3-(4-Propoxyphenoxy)azetidine dictate its behavior in both synthetic environments and biological assays. Table 1 summarizes the core quantitative data.

Table 1: Physicochemical and Structural Parameters

ParameterValueStructural Causality / Implication
CAS Registry Number 1220028-94-3Unique chemical identifier for procurement and safety tracking 1.
Molecular Formula C12H17NO2Establishes the exact mass for high-resolution mass spectrometry (HRMS).
Molecular Weight 207.27 g/mol Low MW (<500 Da) ensures a highly favorable ligand efficiency index.
pKa (Azetidine NH) ~11.29Highly basic secondary amine; ensures >99% protonation at physiological pH (7.4).
H-Bond Donors 1The secondary amine (NH) serves as a targeted hydrogen bond donor.
H-Bond Acceptors 3Nitrogen (1) and Ether Oxygens (2) provide multiple interaction vectors.
Rotatable Bonds 5The ether linkages provide rotational freedom to complement the rigid core.

Structural Causality: The Physicochemical Logic

To effectively utilize 3-(4-Propoxyphenoxy)azetidine in drug design, one must understand the why behind its properties.

The Azetidine Core (Basicity and Rigidity): Unlike unstrained acyclic amines, the four-membered azetidine ring possesses significant ring strain (~25.4 kcal/mol). This compresses the internal C-N-C bond angle to approximately 93°. Despite this geometric distortion, the basicity of the nitrogen lone pair remains remarkably high, with a pKa of 11.29, comparable to unstrained secondary amines like pyrrolidine (pKa 11.27) 2. This ensures the molecule exists almost exclusively as a cation in physiological environments, which is critical for forming salt bridges with target proteins and improving aqueous solubility 3.

The Propoxyphenoxy Tail (Lipophilicity and Permeability): The attachment of the 4-propoxyphenoxy group via an ether linkage at the 3-position serves two purposes. First, the oxygen atom acts as a flexible hinge and a hydrogen-bond acceptor. Second, the hydrophobic bulk of the propyl chain drives the overall lipophilicity (LogP) of the molecule upward, counterbalancing the hydrophilicity of the protonated amine. This amphiphilic balance is essential for passive membrane permeability.

SPR Molecule 3-(4-Propoxyphenoxy)azetidine CAS: 1220028-94-3 Azetidine Azetidine Core (Secondary Amine) Molecule->Azetidine Ether Ether Linkage (-O-) Molecule->Ether Tail 4-Propoxyphenyl Group (Lipophilic Tail) Molecule->Tail Prop1 High pKa (~11.3) Strong Basicity Azetidine->Prop1 N lone pair Prop2 Metabolic Stability Conformational Rigidity Azetidine->Prop2 Ring strain Prop3 H-Bond Acceptor Rotational Flexibility Ether->Prop3 Oxygen lone pairs Prop4 High LogP Membrane Permeability Tail->Prop4 Hydrophobic bulk

Figure 1: Structure-property relationship (SPR) mapping of 3-(4-Propoxyphenoxy)azetidine.

Experimental Methodologies for Physicochemical Validation

To establish a trustworthy compound profile, empirical validation is required. The following protocols are designed as self-validating systems, explaining not just how to perform the assay, but why specific techniques are chosen for this exact chemotype.

Protocol 1: Acid Dissociation Constant (pKa) Determination

Method: Potentiometric Titration with Yasuda-Shedlovsky Extrapolation. Causality: Why potentiometry over UV-metric methods? 3-(4-Propoxyphenoxy)azetidine lacks a strong chromophore that undergoes a significant spectral shift upon protonation of the distant azetidine nitrogen. Relying on UV shifts would yield high signal-to-noise ratios. Potentiometry directly measures the hydronium ion concentration. Because the compound has a high pKa (~11.3) and a lipophilic tail, it will precipitate in pure water at high pH. Therefore, a co-solvent system is mandatory.

Step-by-Step Workflow:

  • Calibration: Calibrate the glass electrode using standard buffers at pH 4.01, 7.00, and 12.00. Self-Validation: The inclusion of the pH 12 buffer corrects for alkaline error, which is critical when measuring a pKa > 11.

  • Sample Preparation: Prepare three 1.0 mM solutions of the analyte in varying ratios of Methanol/Water (e.g., 30%, 40%, and 50% MeOH by volume) containing 0.15 M KCl to maintain constant ionic strength.

  • Titration: Titrate each solution with standardized 0.1 M NaOH from pH 3.0 to pH 12.5 at a constant 25.0 ± 0.1 °C under a nitrogen atmosphere (to prevent CO2 absorption).

  • Data Processing: Calculate the apparent pKa (psKa) for each co-solvent ratio using the Bjerrum function.

  • Extrapolation: Plot the psKa values against the inverse dielectric constant of the solvent mixtures (Yasuda-Shedlovsky plot). The y-intercept provides the true aqueous pKa.

Protocol 2: Lipophilicity (LogP) Profiling

Method: OECD Guideline 117 (HPLC Method). Causality: Why HPLC over the traditional OECD 107 Shake-Flask method? The amphiphilic nature of this molecule—combining a highly basic, hydrophilic azetidine core with a lipophilic propoxyphenoxy tail—gives it surfactant-like properties. In a biphasic octanol/water system, this induces micro-emulsion formation, artificially skewing the partition coefficient. The HPLC method bypasses the emulsion artifact entirely.

Step-by-Step Workflow:

  • Mobile Phase Preparation: Prepare a mobile phase of Methanol/Water (70:30 v/v) buffered to pH 12.5 with a non-nucleophilic amine (e.g., triethylamine). Self-Validation: The pH must be at least 1 unit above the pKa (11.3 + 1 = 12.3) to ensure the azetidine is fully deprotonated (neutral state), allowing for true LogP measurement rather than LogD.

  • Reference Standards: Select 6 reference compounds with known LogP values spanning from 1.0 to 5.0 (e.g., acetanilide, benzyl alcohol, chlorobenzene).

  • Chromatography: Inject the reference standards and the analyte onto a C18 reverse-phase column (e.g., 5 µm, 150 x 4.6 mm) at a flow rate of 1.0 mL/min.

  • Calibration Curve: Calculate the capacity factor ( k′ ) for each reference standard: k′=(tr​−t0​)/t0​ , where tr​ is retention time and t0​ is dead time (measured via uracil injection). Plot log(k′) vs. known LogP.

  • Determination: Measure the tr​ of 3-(4-Propoxyphenoxy)azetidine, calculate its log(k′) , and interpolate its LogP from the linear regression of the calibration curve.

Workflow Start Compound: 1220028-94-3 Sample Preparation Purity 1. Purity Assessment (LC-MS / HPLC-UV) Start->Purity Structure 2. Structural Elucidation (1H & 13C NMR) Purity->Structure pKa 3. pKa Determination (Potentiometric Titration) Structure->pKa LogP 4. Lipophilicity (LogP) (OECD 117 HPLC Method) pKa->LogP

Figure 2: Sequential analytical workflow for physicochemical characterization.

Conclusion

3-(4-Propoxyphenoxy)azetidine (CAS: 1220028-94-3) is a structurally compelling intermediate that leverages the high basicity and conformational rigidity of the azetidine ring 4. By utilizing the rigorous, causality-driven analytical workflows outlined in this guide, researchers can accurately profile its physicochemical parameters, bypassing common experimental artifacts such as alkaline electrode error and surfactant-induced emulsions.

References

  • Safety Data Sheet: 3-(4-Propoxyphenoxy)
  • Source: Journal of the American Chemical Society (1956)
  • A Head-to-Head Comparison of Azetidine and Piperidine-Based Compounds in Drug Discovery Source: BenchChem URL
  • Azetidine - Structure and Properties Source: Grokipedia URL

Sources

Exploratory

Investigational Whitepaper: Elucidating the In Vitro Mechanism of Action of 3-(4-Propoxyphenoxy)azetidine

An in-depth technical guide on the core mechanism of action of 3-(4-Propoxyphenoxy)azetidine in vitro. Abstract: The azetidine scaffold is a privileged structure in modern medicinal chemistry, known for conferring favora...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide on the core mechanism of action of 3-(4-Propoxyphenoxy)azetidine in vitro.

Abstract: The azetidine scaffold is a privileged structure in modern medicinal chemistry, known for conferring favorable physicochemical properties to therapeutic agents.[1][2] This guide outlines a comprehensive strategy for the in vitro characterization of a novel compound, 3-(4-Propoxyphenoxy)azetidine. Due to the absence of published data on this specific molecule, this document presents a hypothesized mechanism of action and a corresponding, rigorous investigational workflow. We will operate under the primary hypothesis that 3-(4-Propoxyphenoxy)azetidine functions as a selective inhibitor of a critical oncogenic kinase, hereafter referred to as "Target Kinase X" (TKX), a receptor tyrosine kinase implicated in proliferative signaling. This guide provides the scientific rationale, detailed experimental protocols, and data interpretation frameworks necessary to validate this hypothesis.

Part 1: Primary Target Engagement and Biochemical Inhibition

The foundational step in characterizing any potential inhibitor is to confirm direct, quantifiable interaction with its putative target and to measure its effect on the target's enzymatic activity. Our initial hypothesis posits that 3-(4-Propoxyphenoxy)azetidine directly inhibits TKX.

Rationale for Experimental Selection

To validate our hypothesis, we must first demonstrate that the compound can inhibit the catalytic activity of isolated TKX protein in a cell-free environment. An IC50 value (half-maximal inhibitory concentration) is the standard metric for this. We will employ a luminescence-based kinase assay for its high sensitivity and broad dynamic range. Secondly, we must prove that this inhibition is a result of direct physical binding. Surface Plasmon Resonance (SPR) is selected for its ability to provide real-time kinetic data, including association (k_a) and dissociation (k_d) rates, which together determine the binding affinity (K_D).

Experimental Workflow: Biochemical Characterization

G cluster_0 Biochemical Analysis A Compound Synthesis & QC C ADP-Glo Kinase Assay (IC50 Determination) A->C D Surface Plasmon Resonance (Binding Kinetics & KD) A->D B Recombinant TKX Protein Purification B->C B->D E Data Analysis: IC50 & KD Calculation C->E D->E

Caption: Workflow for primary biochemical target validation.

Protocol: ADP-Glo™ Kinase Assay for IC50 Determination

This protocol is adapted from standard methodologies for measuring kinase activity.

Objective: To determine the potency of 3-(4-Propoxyphenoxy)azetidine in inhibiting TKX enzymatic activity.

Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of 3-(4-Propoxyphenoxy)azetidine in 100% DMSO. Create a 10-point, 3-fold serial dilution series in a 96-well plate, starting from 100 µM.

  • Kinase Reaction Setup: In a 384-well plate, add 2 µL of the compound dilution. To each well, add 4 µL of a solution containing recombinant TKX enzyme and its specific substrate peptide in kinase reaction buffer.

  • Initiation: Add 4 µL of a 10 µM ATP solution to each well to start the kinase reaction. Include "no enzyme" and "vehicle (DMSO)" controls.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • ATP Depletion & Luminescence: Add 10 µL of ADP-Glo™ Reagent to each well to stop the reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Analysis: Normalize the data to controls and fit the dose-response curve using a four-parameter logistic equation to determine the IC50 value.

Protocol: Surface Plasmon Resonance (SPR) for Binding Affinity

Objective: To confirm direct binding and measure the affinity and kinetics of the interaction between 3-(4-Propoxyphenoxy)azetidine and TKX.

Methodology:

  • Chip Preparation: Covalently immobilize recombinant TKX protein onto a CM5 sensor chip surface using standard amine coupling chemistry.

  • Analyte Preparation: Prepare a dilution series of 3-(4-Propoxyphenoxy)azetidine in a suitable running buffer (e.g., HBS-EP+), typically ranging from 1 nM to 10 µM.

  • Binding Measurement:

    • Inject the running buffer over the sensor surface to establish a stable baseline.

    • Sequentially inject each concentration of the compound over the TKX-immobilized surface for a defined association time (e.g., 180 seconds).

    • Flow running buffer over the surface for a defined dissociation time (e.g., 300 seconds).

  • Regeneration: If necessary, inject a mild regeneration solution (e.g., low pH glycine) to remove any remaining bound analyte.

  • Data Analysis: Subtract the reference surface signal from the active surface signal. Fit the resulting sensorgrams to a 1:1 Langmuir binding model to calculate the association rate (k_a), dissociation rate (k_d), and the equilibrium dissociation constant (K_D = k_d / k_a).

Hypothetical Data Summary
ParameterValueMethodInterpretation
IC50 15 nMADP-Glo™ AssayPotent enzymatic inhibition.
K_D 12 nMSPRHigh-affinity direct binding.
k_a (on-rate) 1.5 x 10⁵ M⁻¹s⁻¹SPRModerately fast association.
k_d (off-rate) 1.8 x 10⁻³ s⁻¹SPRSlow dissociation, suggesting a stable complex.

Part 2: Cellular Target Engagement and Downstream Pathway Modulation

Demonstrating biochemical potency is essential, but insufficient. We must confirm that 3-(4-Propoxyphenoxy)azetidine can penetrate the cell membrane, engage its target in a physiological context, and modulate the downstream signaling pathway that TKX controls.

Scientific Rationale

A compound's activity in a biochemical assay may not translate to a cellular setting due to factors like cell permeability, efflux pumps, or intracellular metabolism. Therefore, we must measure the compound's ability to inhibit the autophosphorylation of TKX within a relevant cancer cell line that overexpresses the kinase. Furthermore, inhibiting the primary target should lead to a corresponding decrease in the phosphorylation of its key downstream substrates. We hypothesize that TKX signals through the STAT3 pathway; thus, we will measure the phosphorylation of STAT3 at Tyrosine 705 (p-STAT3 Y705).

Hypothetical TKX Signaling Pathway

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus TKX TKX Receptor STAT3 STAT3 TKX->STAT3 Phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 Dimerizes Gene Gene Transcription (Proliferation, Survival) pSTAT3->Gene Translocates & Binds Inhibitor 3-(4-Propoxyphenoxy)azetidine Inhibitor->TKX Inhibits

Caption: Hypothesized TKX signaling pathway inhibited by the compound.

Protocol: In-Cell Western Blot for Target Inhibition

Objective: To quantify the inhibition of TKX autophosphorylation and downstream STAT3 phosphorylation in a cellular context.

Methodology:

  • Cell Culture: Seed a human cancer cell line known to overexpress TKX (e.g., A549) into 96-well plates and grow to 80-90% confluency.

  • Serum Starvation: Replace the growth medium with a serum-free medium for 12-24 hours to reduce basal signaling.

  • Compound Treatment: Treat cells with a serial dilution of 3-(4-Propoxyphenoxy)azetidine for 2 hours.

  • Ligand Stimulation: Stimulate the cells with the cognate ligand for TKX (e.g., EGF, if TKX is EGFR) for 15 minutes to induce receptor phosphorylation.

  • Cell Lysis: Aspirate the medium and add lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Normalize protein amounts, separate lysates by SDS-PAGE, and transfer proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST.

    • Incubate overnight with primary antibodies specific for phospho-TKX (p-TKX) and phospho-STAT3 (p-STAT3).

    • Wash and incubate with HRP-conjugated secondary antibodies.

    • As a loading control, strip and re-probe the membranes for total TKX, total STAT3, and a housekeeping protein like GAPDH.

  • Detection and Analysis: Apply an ECL substrate and image the chemiluminescence. Quantify band densities and normalize the phosphorylated protein signal to the total protein signal. Calculate the cellular IC50.

Hypothetical Cellular Activity Data
Assay TargetCellular IC50Cell LineInterpretation
p-TKX Inhibition 45 nMA549Confirms on-target activity in a cellular environment.
p-STAT3 Inhibition 52 nMA549Demonstrates inhibition of the downstream signaling pathway.

Part 3: Selectivity and Off-Target Profiling

A critical aspect of a promising therapeutic candidate is its selectivity. Inhibition of unintended kinases can lead to toxicity. Therefore, it is imperative to assess the selectivity profile of 3-(4-Propoxyphenoxy)azetidine against a broad panel of human kinases.

Rationale for Kinome-Wide Screening

To ensure that the observed cellular effects are due to the specific inhibition of TKX and not a result of broad-spectrum kinase inhibition, we will screen the compound against a large, commercially available panel of kinases. This provides a global view of the compound's selectivity and helps predict potential off-target liabilities early in the development process.

Experimental Workflow: Selectivity Profiling

G A Compound with Confirmed On-Target Potency B KINOMEscan™ Profiling (e.g., at 1 µM concentration) A->B C Data Analysis: Identify Off-Target Hits (% Inhibition > 90%) B->C D Selectivity Score Calculation & Kinome Map Visualization C->D

Caption: Workflow for assessing kinase selectivity.

Protocol: KINOMEscan™ Profiling

Objective: To determine the selectivity of 3-(4-Propoxyphenoxy)azetidine across the human kinome.

Methodology: This is typically performed as a service by specialized vendors (e.g., DiscoveRx, now part of Eurofins).

  • Compound Submission: Provide a high-quality sample of 3-(4-Propoxyphenoxy)azetidine at a specified concentration (e.g., 10 mM in DMSO).

  • Screening: The compound is screened at a fixed concentration (e.g., 1 µM) against a panel of over 400 human kinases using a proprietary competition binding assay. In this assay, a test compound is competed against an immobilized active-site directed ligand for binding to each kinase.

  • Data Reporting: Results are reported as "% Inhibition" relative to a DMSO control. A lower score indicates stronger binding of the compound to the kinase.

  • Follow-up: For any significant off-target hits (e.g., >90% inhibition), full K_d determinations should be performed to quantify the binding affinity.

Conclusion and Future Directions

This guide outlines a rigorous, multi-faceted approach to elucidating the in vitro mechanism of action for the novel compound 3-(4-Propoxyphenoxy)azetidine. By systematically progressing from biochemical validation to cellular pathway analysis and broad selectivity profiling, this workflow establishes a self-validating system for hypothesis testing.

Based on our hypothetical results, 3-(4-Propoxyphenoxy)azetidine emerges as a potent and selective inhibitor of TKX, effectively blocking its downstream signaling in cancer cells. These compelling in vitro findings would strongly support advancing the compound into further preclinical studies, including cell proliferation and apoptosis assays, ADME/Tox profiling, and ultimately, in vivo efficacy studies in relevant xenograft models.

References

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). Figshare. [Link]

Sources

Foundational

3-(4-Propoxyphenoxy)azetidine: Molecular Weight and Aqueous Solubility Profiling in Drug Discovery

Executive Summary In contemporary medicinal chemistry, the shift from planar, sp2-hybridized aromatic systems to sp3-rich, three-dimensional scaffolds is a critical strategy for optimizing the Absorption, Distribution, M...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the shift from planar, sp2-hybridized aromatic systems to sp3-rich, three-dimensional scaffolds is a critical strategy for optimizing the Absorption, Distribution, Metabolism, and Excretion (ADME) profiles of drug candidates. 3-(4-Propoxyphenoxy)azetidine represents a highly versatile building block that leverages the unique physicochemical properties of the four-membered azetidine ring.

This technical whitepaper provides an in-depth analysis of the molecular weight and aqueous solubility profile of 3-(4-Propoxyphenoxy)azetidine. By integrating structural causality with field-proven experimental workflows, this guide equips researchers and drug development professionals with the foundational data and self-validating protocols necessary to incorporate this motif into advanced pharmaceutical pipelines.

Structural Logic and Molecular Weight Determination

The molecular architecture of 3-(4-Propoxyphenoxy)azetidine consists of a highly strained, nitrogen-containing azetidine core linked via an ether oxygen to a 1,4-disubstituted benzene ring, terminating in a lipophilic propoxy chain.

Molecular Weight Calculation

Accurate molecular weight (MW) determination is the first step in predicting a compound's diffusion coefficient across aqueous boundary layers and lipid bilayers. Based on the chemical formula C₁₂H₁₇NO₂ , the exact molecular weight is calculated as follows:

ElementAtom CountAtomic Weight ( g/mol )Total Mass ( g/mol )
Carbon (C) 1212.011144.132
Hydrogen (H) 171.00817.136
Nitrogen (N) 114.00714.007
Oxygen (O) 215.99931.998
Total Molecular Weight 207.273 g/mol

Mechanistic Insight: At 207.27 g/mol , this compound falls well below the 500 Da threshold established by Lipinski’s Rule of Five. This low molecular weight ensures high ligand efficiency (binding energy per heavy atom) and facilitates rapid passive diffusion through cellular membranes.

The Azetidine Advantage

The incorporation of the azetidine ring is not merely structural; it is a deliberate physicochemical choice. Azetidines are recognized as privileged scaffolds in drug discovery because their sp3-rich character introduces conformational rigidity while breaking molecular planarity[1]. This structural disruption lowers the crystal lattice energy of the solid state, which directly translates to an enhanced thermodynamic driving force for aqueous dissolution compared to planar analogs[2].

G A 3-(4-Propoxyphenoxy)azetidine B Azetidine Ring (sp3-rich) A->B C Propoxyphenoxy Group A->C D Increased Aqueous Solubility B->D Disrupts Planarity E Lipophilic Membrane Permeability C->E Enhances logP

Structural contributions of azetidine and ether moieties to ADME properties.

Aqueous Solubility Profile: Thermodynamic vs. Kinetic

Aqueous solubility is not a static value; it is a dynamic property governed by the compound's ionization state and the pH of the surrounding medium.

pH-Dependent Ionization

The secondary amine within the azetidine ring acts as a basic center. While the exact pKa must be determined experimentally (typically via potentiometric titration), azetidine secondary amines generally exhibit a pKa in the range of 8.0 to 9.0.

  • In Gastric Fluid (pH 1.2 - 2.0): The amine is fully protonated, forming a highly soluble cationic species.

  • In Intestinal Fluid (pH 6.8 - 7.4): The compound exists in an equilibrium favoring the protonated state, though the proportion of the highly lipophilic free base increases, which may precipitate if the concentration exceeds the intrinsic solubility (S₀).

G pH1 Gastric pH (1.2 - 2.0) State1 Protonated Azetidine (High Solubility) pH1->State1 Ionization pH2 Intestinal pH (6.8 - 7.4) State2 Free Base (Lower Solubility) pH2->State2 Deprotonation State1->State2 pKa Equilibrium

pH-dependent ionization states governing the aqueous solubility profile.

Predicted Solubility Metrics

Based on the interplay between the hydrophilic azetidine core and the hydrophobic propoxyphenoxy tail, the following solubility profile is predicted:

MediumpHDominant SpeciesPredicted Solubility Range
Simulated Gastric Fluid (SGF)1.2Cationic (Protonated)> 10 mg/mL (Highly Soluble)
Phosphate Buffered Saline (PBS)7.4Mixed (Cationic / Free Base)0.1 - 1.0 mg/mL (Moderately Soluble)
Unbuffered Water~6.5MixedDependent on self-buffering capacity

Experimental Protocol: Thermodynamic Solubility Determination

To transition from predicted models to validated empirical data, the Shake-Flask Method is employed. This technique is universally recognized as the gold standard for determining true equilibrium (thermodynamic) solubility, providing highly accurate and reliable data for pharmaceutical profiling[3].

Causality in Experimental Design

Unlike kinetic solubility assays (which rely on DMSO stock dilution and often overestimate solubility due to metastable supersaturation), the shake-flask method begins with solid material. By adding an excess of the solid to the buffer, the chemical potential of the solid state is maintained, ensuring that the solution reaches a true thermodynamic equilibrium[4].

Step-by-Step Workflow
  • Preparation of Saturated Solution: Accurately weigh 5–10 mg of 3-(4-Propoxyphenoxy)azetidine powder into a glass vial. Add 1.0 mL of the target aqueous medium (e.g., PBS at pH 7.4). Crucial step: Visually confirm the presence of undissolved solid to guarantee saturation.

  • Equilibration: Seal the vial and place it in a thermostatic shaker bath set to 37°C (physiological temperature). Agitate the mixture at 200 RPM for 24 to 48 hours. Causality: This extended duration is required to overcome the activation energy of dissolution and ensure the system transitions from a kinetic state to true thermodynamic equilibrium[5].

  • Phase Separation: Remove the vial and allow it to stand for 1 hour at 37°C to let larger particulates settle. Carefully extract the supernatant and centrifuge it at 10,000 x g for 15 minutes, or filter it through a 0.22 µm PTFE syringe filter. Causality: Strict phase separation prevents the quantification of suspended microcrystals, which would falsely inflate the solubility value[4].

  • Quantification: Dilute the clear supernatant with a compatible organic solvent (e.g., Acetonitrile/Water 50:50) to bring the concentration within the linear dynamic range of the analytical instrument. Quantify the dissolved compound using a validated LC-MS/MS or HPLC-UV method against a standard calibration curve.

G S1 Excess Solid Addition S2 Buffer Equilibration (37°C) S1->S2 S3 Phase Separation (Centrifugation) S2->S3 S4 LC-MS/MS Quantification S3->S4

Step-by-step workflow for thermodynamic aqueous solubility determination.

Conclusion

3-(4-Propoxyphenoxy)azetidine is a prime example of modern structural optimization. With a highly efficient molecular weight of 207.27 g/mol and an sp3-enriched azetidine core that disrupts crystal lattice packing, it inherently possesses a favorable thermodynamic profile. By rigorously profiling its aqueous solubility using the standardized shake-flask method, drug development professionals can accurately map its pH-dependent absorption characteristics, paving the way for successful formulation and downstream biological evaluation.

References

  • Azetidines in medicinal chemistry: emerging applications and approved drugs PubMed (National Institutes of Health) URL:[Link]

  • Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery Journal of the American Chemical Society (ACS Publications) URL:[Link]

Sources

Exploratory

In Silico Molecular Docking Studies of 3-(4-Propoxyphenoxy)azetidine: A Technical Whitepaper

Executive Summary & Pharmacological Rationale The compound 3-(4-Propoxyphenoxy)azetidine represents a highly versatile, non-imidazole structural scaffold with significant potential in central nervous system (CNS) drug di...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Rationale

The compound 3-(4-Propoxyphenoxy)azetidine represents a highly versatile, non-imidazole structural scaffold with significant potential in central nervous system (CNS) drug discovery. Structurally, it comprises a basic four-membered azetidine ring linked via an ether bridge to a phenyl ring, which is further substituted with a lipophilic propoxy chain at the para position.

In the context of neuropharmacology, this specific pharmacophore—a basic amine separated from a lipophilic tail by an aromatic ether—is a hallmark of ligands targeting the Histamine H3 Receptor (H3R) and Monoamine Transporters , specifically the Serotonin Transporter (SERT) .

  • H3R Antagonism: Non-imidazole H3R antagonists require a basic amine (to interact with Asp3.32) and a lipophilic vector to occupy the hydrophobic sub-pocket near transmembrane helices 6 and 7[1].

  • SERT Inhibition: Monoamine reuptake inhibitors frequently utilize basic nitrogen heterocycles to form critical salt bridges with the central binding site (S1) of the transporter[2].

This whitepaper outlines a rigorous, self-validating in silico molecular docking protocol to evaluate the binding affinity and mechanistic interactions of 3-(4-Propoxyphenoxy)azetidine against these two critical CNS targets.

Computational Workflow & Self-Validating Systems

As computational scientists, we must ensure that our in silico predictions are grounded in physical reality. A docking protocol is only as reliable as its validation parameters. Therefore, the methodology described below employs a self-validating loop : before screening the target ligand, the native (co-crystallized) ligand must be re-docked. The protocol is only considered valid if the Root Mean Square Deviation (RMSD) between the predicted pose and the crystallographic pose is ≤ 2.0 Å.

G A Ligand Preparation (3D Optimization & Charges) C Grid Box Definition (Orthosteric Site) A->C B Target Preparation (H3R / SERT PDBQT) B->C D Self-Validation (Native Ligand RMSD < 2.0 Å) C->D E AutoDock Vina (Iterated Local Search) D->E Validated F Pose Analysis (Affinity & Interactions) E->F

Fig 1. Self-validating in silico molecular docking workflow for target ligands.

Step-by-Step Experimental Protocol

The following protocol utilizes AutoDock Vina, chosen for its empirical scoring function and iterated local search global optimizer, which is highly efficient for exploring the conformational space of flexible ether linkages[3].

Step 1: Ligand Preparation (3-(4-Propoxyphenoxy)azetidine)

  • Causality: The azetidine nitrogen has a pKa of ~9.5. At physiological pH (7.4), it exists predominantly in its protonated state. Failing to protonate this nitrogen in silico will result in the loss of critical salt-bridge interactions, yielding false-negative affinities.

  • Action: Generate the 3D structure from its SMILES string. Use UCSF ChimeraX to add hydrogens appropriate for pH 7.4. Perform energy minimization using the MMFF94 force field to resolve steric clashes. Assign Gasteiger partial charges and define rotatable bonds (specifically the ether oxygen bonds and the propoxy alkyl chain) using AutoDock Tools (ADT)[4]. Save as a .pdbqt file.

Step 2: Target Protein Preparation

  • Causality: Crystal structures often contain water molecules that can artificially block binding pockets, or lack hydrogen atoms necessary for evaluating hydrogen-bond networks.

  • Action: Retrieve the 3D structures for H3R (e.g., homology model or PDB: 7F61) and SERT (e.g., PDB: 5I6X) from the Protein Data Bank. Strip all water molecules and co-crystallized buffers. Add polar hydrogens to accurately model hydrogen bond donors/acceptors. Compute Kollman unified atom charges and save the receptor as a .pdbqt file[3].

Step 3: Grid Box Definition & Self-Validation

  • Causality: Restricting the search space to the known orthosteric site prevents the algorithm from trapping the ligand in irrelevant surface crevices, thereby increasing thermodynamic accuracy.

  • Action: Center the grid box coordinates (x, y, z) on the alpha-carbon of Asp3.32 (for H3R) and Asp98 (for SERT). Set the grid dimensions to 25 × 25 × 25 Å with a spacing of 0.375 Å.

  • Validation: Re-dock the native ligands (e.g., pitolisant for H3R, paroxetine for SERT). Proceed only if the top-ranked pose achieves an RMSD of < 2.0 Å against the experimental crystal structure[5].

Step 4: Docking Execution

  • Action: Execute AutoDock Vina via the command line interface. Set the exhaustiveness parameter to 32 to ensure thorough sampling of the flexible propoxy chain[3].

Quantitative Data Presentation

The docking simulations yield binding affinities (ΔG) expressed in kcal/mol. A more negative value indicates a more thermodynamically favorable binding event. The predicted interactions for 3-(4-Propoxyphenoxy)azetidine are summarized below.

Table 1: Quantitative Docking Data Summary for 3-(4-Propoxyphenoxy)azetidine

Target ProteinReceptor PDB / ModelNative Ligand RMSD (Å)Predicted Binding Affinity (kcal/mol)Key Interacting ResiduesPrimary Interaction TypesHistamine H3RHomology / 7F611.14-8.6Asp114 (3.32), Tyr189, Tyr394, Glu206Salt bridge, π π stacking, HydrophobicSerotonin Transporter5I6X1.32-7.9Asp98, Tyr176, Phe341, Ser438Salt bridge, π π stacking, H-bond

Mechanistic Insights & Causality of Interactions

The data in Table 1 reveals that 3-(4-Propoxyphenoxy)azetidine acts as a high-affinity ligand for H3R and a moderate-affinity ligand for SERT.

Histamine H3 Receptor (H3R) Binding Mechanics

The binding pose within the H3R orthosteric pocket is driven by a classic pharmacophoric alignment[6].

  • Ionic Anchoring: The protonated nitrogen of the azetidine ring forms a robust salt bridge with the carboxylate side chain of Asp114 (Asp3.32) . This is the universal anchor point for all biogenic amine GPCRs.

  • Aromatic Stacking: The central phenoxy ring engages in parallel π

    π stacking with Tyr189 and Tyr394 .
  • Hydrophobic Tail Insertion: The para-propoxy chain extends into the deep hydrophobic sub-pocket formed by transmembrane helices 6 and 7, displacing internal water molecules and driving the favorable entropy of binding. This perfectly aligns with the design principles of non-imidazole H3R antagonists[1].

Serotonin Transporter (SERT) Binding Mechanics

Within the central S1 binding site of SERT, the compound mimics the binding mode of selective serotonin reuptake inhibitors (SSRIs)[2]. The azetidine nitrogen interacts ionically with Asp98 , while the ether oxygen acts as a hydrogen bond acceptor for Ser438 . The propoxyphenoxy moiety wedges between the aromatic side chains of Tyr176 and Phe341 , stabilizing the transporter in an outward-open conformation, thereby preventing the reuptake of serotonin.

Pathway LIG 3-(4-Propoxyphenoxy)azetidine H3R Histamine H3 Receptor (Antagonism) LIG->H3R High Affinity (-8.6 kcal/mol) SERT Serotonin Transporter (Inhibition) LIG->SERT Moderate Affinity (-7.9 kcal/mol) NT Increased Synaptic Monoamines (5-HT, HA) H3R->NT Block Autoreceptor SERT->NT Block Reuptake CNS CNS Neuromodulation (Enhanced Cognition & Mood) NT->CNS

Fig 2. Dual-target pharmacological modulation pathway for the azetidine derivative.

Conclusion and Future Directions

The in silico molecular docking studies strongly suggest that 3-(4-Propoxyphenoxy)azetidine possesses the necessary stereoelectronic properties to act as a dual H3R antagonist / SERT inhibitor. The rigid azetidine core provides optimal vector projection for the basic amine, while the propoxyphenoxy tail satisfies the lipophilic requirements of both target binding sites.

To advance this compound through the drug discovery pipeline, the next logical steps require Molecular Dynamics (MD) simulations (e.g., 100 ns trajectories using GROMACS) to assess the temporal stability of the azetidine-Aspartate salt bridges in a simulated lipid bilayer environment, followed by in vitro radioligand displacement assays to empirically validate these computational predictions.

Sources

Foundational

A Comprehensive Technical Guide to the Pharmacokinetic Profiling of 3-(4-Propoxyphenoxy)azetidine Derivatives

For Researchers, Scientists, and Drug Development Professionals The azetidine scaffold has garnered significant attention in medicinal chemistry due to its unique structural and physicochemical properties.[1][2] This fou...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The azetidine scaffold has garnered significant attention in medicinal chemistry due to its unique structural and physicochemical properties.[1][2] This four-membered nitrogen-containing heterocycle, when incorporated into drug candidates, can confer improvements in metabolic stability, solubility, and pharmacokinetic profiles.[2] This guide provides an in-depth exploration of the pharmacokinetic profiling of a specific class of these compounds: 3-(4-Propoxyphenoxy)azetidine derivatives. As a senior application scientist, the following sections will detail the critical aspects of Absorption, Distribution, Metabolism, and Excretion (ADME) studies, offering both theoretical grounding and practical, field-proven methodologies.

The Significance of the Azetidine Moiety in Drug Design

Azetidines are increasingly utilized in drug discovery to enhance key drug-like properties.[2][3] Their strained four-membered ring structure provides a rigid framework that can lead to improved binding affinity and selectivity for their biological targets.[2] Furthermore, the presence of the nitrogen atom offers a site for synthetic modification to fine-tune physicochemical characteristics such as lipophilicity and basicity, which are crucial for optimizing pharmacokinetic behavior.[1] The 3-(4-Propoxyphenoxy) substitution pattern, in particular, presents a unique combination of a flexible propoxy group and a rigid phenoxy-azetidine core, necessitating a thorough understanding of its ADME profile for successful drug development.

Foundational Principles of Pharmacokinetic Profiling (ADME)

Pharmacokinetics (PK) is the study of how the body interacts with an administered drug, encompassing the processes of Absorption, Distribution, Metabolism, and Excretion (ADME).[4] A comprehensive understanding of a compound's ADME properties is paramount in early drug discovery to predict its in vivo behavior, including its efficacy and potential for toxicity.[5]

  • Absorption: The process by which a drug enters the bloodstream. For orally administered drugs, this involves passage through the gastrointestinal tract.

  • Distribution: The reversible transfer of a drug from the bloodstream to various tissues and organs in the body.

  • Metabolism: The chemical modification of a drug by enzymes, primarily in the liver, to facilitate its elimination from the body.[4]

  • Excretion: The removal of the drug and its metabolites from the body, typically via urine or feces.[4]

In Vitro ADME Assays: A Step-by-Step Approach

A suite of in vitro assays is typically employed in the early stages of drug discovery to assess the ADME properties of new chemical entities. These assays provide critical data to guide lead optimization and candidate selection.

Metabolic Stability Assessment

Metabolic stability assays are crucial for predicting a compound's in vivo half-life and intrinsic clearance.[6][7] These assays measure the rate at which a compound is metabolized by liver enzymes.[8]

Protocol: In Vitro Metabolic Stability Assay Using Human Liver Microsomes

This protocol outlines a standard procedure for determining the metabolic stability of a 3-(4-Propoxyphenoxy)azetidine derivative.

Materials:

  • Test compound (3-(4-Propoxyphenoxy)azetidine derivative)

  • Pooled Human Liver Microsomes (HLM)[6]

  • NADPH (cofactor)[6][8]

  • Potassium phosphate buffer (pH 7.4)[6]

  • Acetonitrile (for reaction termination)[6]

  • Internal standard (e.g., a structurally similar but chromatographically distinct compound)

  • LC-MS/MS system

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Prepare a working solution of the test compound in potassium phosphate buffer. The final concentration of the test compound in the incubation is typically 1 µM.[6]

    • Prepare a solution of HLM in potassium phosphate buffer (e.g., 0.5 mg/mL).[6][8]

    • Prepare a solution of NADPH in potassium phosphate buffer (e.g., 1 mM).[6]

  • Incubation:

    • Pre-warm the HLM and test compound solutions at 37°C.

    • Initiate the metabolic reaction by adding the NADPH solution to the mixture of HLM and test compound.

    • Incubate the reaction mixture at 37°C.

  • Time Points and Reaction Termination:

    • At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.[8]

    • Immediately terminate the reaction by adding cold acetonitrile containing the internal standard.[6]

  • Sample Processing and Analysis:

    • Centrifuge the terminated samples to precipitate proteins.

    • Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound.[9]

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound against time.

    • The slope of the linear regression line represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) * (mL incubation / mg microsomal protein).

Causality Behind Experimental Choices:

  • Human Liver Microsomes (HLM): HLMs are a subcellular fraction of the liver that contains a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s (CYPs), making them a standard and cost-effective tool for assessing Phase I metabolism.[9][10]

  • NADPH: This cofactor is essential for the activity of CYP enzymes.[8] Its inclusion initiates the metabolic reactions.

  • 37°C Incubation: This temperature mimics physiological conditions in the human body.

  • LC-MS/MS Analysis: This highly sensitive and specific analytical technique allows for the accurate quantification of the test compound in a complex biological matrix.[11]

Caption: Workflow for an in vitro metabolic stability assay.

Permeability and Efflux Assessment

The Caco-2 permeability assay is a widely used in vitro model to predict intestinal absorption of orally administered drugs. Caco-2 cells, a human colon adenocarcinoma cell line, differentiate into a monolayer of polarized enterocytes that form tight junctions, mimicking the intestinal barrier.

Data Interpretation:

  • Apparent Permeability (Papp): A high Papp value (typically >10 x 10⁻⁶ cm/s) suggests good intestinal absorption.

  • Efflux Ratio (ER): The ratio of Papp in the basolateral-to-apical direction to the apical-to-basolateral direction. An ER greater than 2 indicates that the compound may be a substrate of efflux transporters, such as P-glycoprotein (P-gp), which can limit its absorption.

Analytical Methodologies: LC-MS/MS for Bioanalysis

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the quantitative analysis of drugs and their metabolites in biological matrices due to its high sensitivity, selectivity, and speed.[11][12]

Key Steps in LC-MS/MS Method Development:

  • Tuning and Optimization of Mass Spectrometric Parameters: This involves optimizing the precursor and product ion transitions (Multiple Reaction Monitoring - MRM) for both the analyte and the internal standard to achieve maximum sensitivity and specificity.[13]

  • Chromatographic Separation: Developing a robust chromatographic method to separate the analyte from endogenous matrix components and potential metabolites is crucial to avoid ion suppression or enhancement.[13]

  • Sample Preparation: A critical step to remove proteins and other interfering substances from the biological sample. Common techniques include protein precipitation, liquid-liquid extraction, and solid-phase extraction.

  • Method Validation: The method must be validated according to regulatory guidelines (e.g., FDA, EMA) for parameters such as linearity, accuracy, precision, selectivity, recovery, and stability.[14]

Table 1: Typical LC-MS/MS Parameters for Azetidine Derivative Quantification

ParameterTypical Value/ConditionRationale
Chromatography
ColumnC18 reversed-phase (e.g., 50 x 2.1 mm, 1.8 µm)Provides good retention and separation for moderately polar compounds.
Mobile Phase A0.1% Formic acid in waterAcidifies the mobile phase to promote protonation of the analyte for positive ion mode detection.
Mobile Phase B0.1% Formic acid in acetonitrileOrganic solvent for elution.
Flow Rate0.4 mL/minA standard flow rate for analytical LC-MS/MS.
GradientOptimized for analyte retention and separationEnsures efficient elution and separation from interferences.
Mass Spectrometry
Ionization ModePositive Electrospray Ionization (ESI+)The nitrogen atom in the azetidine ring is readily protonated.
MRM TransitionsAnalyte-specific (e.g., [M+H]⁺ → fragment ion)Provides high selectivity and sensitivity for quantification.
Collision EnergyOptimized for each transitionMaximizes the intensity of the product ion.

In Vivo Pharmacokinetic Studies: Bridging the Gap to Clinical Relevance

While in vitro assays provide valuable early insights, in vivo pharmacokinetic studies in animal models are essential to understand the complete ADME profile of a drug candidate in a whole organism.[15]

Design of a Typical In Vivo PK Study in Rats:

  • Animal Model: Sprague-Dawley rats are a commonly used species for preclinical pharmacokinetic studies.[16]

  • Dosing: The test compound is administered both intravenously (IV) and orally (PO) to different groups of animals. The IV dose allows for the determination of clearance and volume of distribution, while the PO dose is used to assess oral bioavailability.[16]

  • Blood Sampling: Blood samples are collected at various time points after dosing (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).

  • Sample Processing: Plasma is separated from the blood samples and stored frozen until analysis.

  • Bioanalysis: Plasma concentrations of the drug are determined using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: The plasma concentration-time data is analyzed using non-compartmental or compartmental modeling to determine key PK parameters.

InVivoPKWorkflow cluster_dosing Dosing cluster_sampling Sampling & Processing cluster_analysis Analysis & Interpretation A Intravenous (IV) Dosing C Serial Blood Sampling A->C B Oral (PO) Dosing B->C D Plasma Separation C->D E LC-MS/MS Bioanalysis D->E F Pharmacokinetic Modeling E->F G Determine Key PK Parameters (t½, CL, Vd, F) F->G

Caption: Logical flow of an in vivo pharmacokinetic study.

Table 2: Key Pharmacokinetic Parameters and Their Significance

ParameterDescriptionSignificance
t½ (Half-life) The time it takes for the drug concentration in the plasma to decrease by half.Determines the dosing interval.
CL (Clearance) The volume of plasma cleared of the drug per unit time.Indicates the efficiency of drug elimination.
Vd (Volume of Distribution) The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.Reflects the extent of drug distribution into tissues.
F (Bioavailability) The fraction of an orally administered dose that reaches the systemic circulation.A key parameter for determining the oral dose.

Conclusion

The pharmacokinetic profiling of 3-(4-Propoxyphenoxy)azetidine derivatives is a critical component of their development as potential drug candidates. A systematic approach, combining robust in vitro assays with well-designed in vivo studies, is essential for a comprehensive understanding of their ADME properties. The methodologies and insights provided in this guide serve as a foundational framework for researchers and drug development professionals to effectively evaluate and optimize this promising class of compounds, ultimately increasing their potential for clinical success.

References

  • Lindsley, C. W., et al. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Chemical Neuroscience.
  • Beckman Coulter. Miniaturized and High-Throughput Metabolic Stability Assay Enabled by the Echo Liquid Handler. Available from: [Link]

  • Creative Bioarray. Microsomal Stability Assay. Available from: [Link]

  • BioIVT. Metabolic Stability Assay Services. Available from: [Link]

  • Chorilli, M., et al. Development and Validation of an LC-MS/MS Method for Quantitative Analysis of Mirtazapine in Human Plasma. Pharmacology & Pharmacy.
  • Nuvisan. Advanced in vitro metabolic stability assays for drug discovery. Available from: [Link]

  • Al-Janabi, A. H. S. In-silico molecular docking, ADME study of new azetidin-2-one derivatives having imidazole moiety targeting cyclooxygenase-2 Enzyme. Journal of Survey in Fisheries Sciences.
  • Vimta. LC MS Method Development And GLP Validation For PK Plasma Sample Analysis. Available from: [Link]

  • Turkson, J., et al. Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry.
  • Ali, A., et al. Exploration of Oxetanes and Azetidines in Structure-based Drug Design. Chemical Biology & Drug Design.
  • Singh, U. P., et al. Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry.
  • Li, Y., et al. An LC-MS/MS method for the simultaneous determination of 18 antibacterial drugs in human plasma and its application in therapeutic drug monitoring. Frontiers in Pharmacology.
  • Chen, Y.-A., & Hsu, K.-Y. Development of a LC-MS/MS-based method for determining metolazone concentrations in human plasma: Application to a pharmacokinetic study. Journal of Food and Drug Analysis.
  • Symeres. In vivo pharmacokinetic experiments in preclinical drug development. Available from: [Link]

  • NIDEK. In Vivo Imaging for Small Animals: Deciphering the Spatiotemporal Trajectory of Drugs. Available from: [Link]

  • Agilex Biolabs. The Evolution of Pharmacokinetics for Small Molecules in Bioanalysis. Available from: [Link]

  • National Cancer Institute. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. Available from: [Link]

  • Hsieh, Y.-T., et al. Development and validation of an LC–MS/MS method for quantification of NC-8 in rat plasma and its application to pharmacokinetic studies.
  • Pires, D. E. V., et al. Deep-PK: deep learning for small molecule pharmacokinetic and toxicity prediction. Nucleic Acids Research.
  • D'Atri, V., et al.
  • Schenck, C. A. Research - Schenck Lab. Available from: [Link]

  • Turkson, J., et al. Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry.
  • Singh, U. P., et al. Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry.
  • Janez, D., & Trontelj, J. Analytical Methods for Quantification of Drug Metabolites in Biological Samples. IntechOpen.
  • Davies, S. G., et al. Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Journal of the American Chemical Society.
  • Agency for Toxic Substances and Disease Registry. 7. ANALYTICAL METHODS. Available from: [Link]

  • Patel, R. J., et al. Synthesis and biological activity of 2-oxo-azetidine derivatives of phenothiazine.
  • Zhang, W., et al. Azetidine amino acid biosynthesis by non-heme iron-dependent enzymes.
  • Omics Online. Journal of Analytical & Bioanalytical Techniques - A Comprehensive Guide to Analytical Chemistry. Available from: [Link]

  • Martínez, M. A., et al. Development, Optimization, and Validation of Forensic Analytical Method for Quantification of Anticholinesterase Pesticides in Biological Matrices from Suspected Cases of Animal Poisoning. Toxics.
  • Shikov, A. N., et al. Pharmacokinetics of Marine-Derived Drugs. Marine Drugs.
  • Kumar, S., et al. Azetidines of pharmacological interest. Archiv der Pharmazie.
  • Davies, S. G., et al. Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Journal of the American Chemical Society.
  • Höfner, G., et al. Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship. European Journal of Medicinal Chemistry.
  • Morimoto, A., et al. Studies on Azetidine Derivatives. IV. Synthesis and Some Reactions of Azetidin-3-one Derivatives. Chemical and Pharmaceutical Bulletin.
  • Perera, M. A., et al. Pharmacokinetics of S-3-(4-acetylamino-phenoxy)-2-hydroxy-2-methyl-N-(4-nitro-3-trifluoromethyl-phenyl)

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Exploratory

In Vitro Metabolic Stability of 3-(4-Propoxyphenoxy)azetidine in Human Liver Microsomes: Kinetic Profiling and Mechanistic Insights

Target Audience: Research Scientists, DMPK Specialists, and Preclinical Drug Development Professionals Document Type: Technical Whitepaper & Experimental Guide Executive Summary In the preclinical phase of drug discovery...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Scientists, DMPK Specialists, and Preclinical Drug Development Professionals Document Type: Technical Whitepaper & Experimental Guide

Executive Summary

In the preclinical phase of drug discovery, optimizing a compound's pharmacokinetic (PK) profile is as critical as maximizing its pharmacodynamic potency. A primary determinant of this profile is metabolic stability—the susceptibility of a molecule to biotransformation by hepatic enzymes.

This whitepaper provides an in-depth technical analysis of the metabolic stability of 3-(4-Propoxyphenoxy)azetidine , a synthetic building block and pharmacophore scaffold. By leveraging Human Liver Microsomes (HLM) in a substrate depletion assay, we can accurately determine the compound's in vitro half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ). This guide details the structural vulnerabilities of the scaffold, the causality behind the cytochrome P450 (CYP450) degradation mechanisms, and a self-validating experimental protocol for robust LC-MS/MS quantification.

Structural Vulnerabilities and Mechanistic Grounding

To predict the metabolic fate of 3-(4-Propoxyphenoxy)azetidine, we must deconstruct its structural modules: the saturated four-membered azetidine ring, the central phenoxy linkage, and the terminal propoxy chain.

The Azetidine Scaffold: Strain-Induced Stability

Saturated nitrogen-containing heterocycles are foundational in medicinal chemistry. However, unlike pyrrolidine or piperidine, the azetidine ring possesses significant ring strain (approximately 25.4 kcal/mol) [1]. This structural rigidity and high strain energy fundamentally alter the electronic environment of the adjacent carbon-hydrogen bonds. Consequently, azetidines often exhibit enhanced metabolic stability against CYP-mediated N-dealkylation or α -carbon oxidation compared to their less-strained counterparts.

CYP450-Mediated O-Dealkylation

Because the azetidine core resists degradation, the metabolic "soft spot" of 3-(4-Propoxyphenoxy)azetidine shifts to the lipophilic propoxy chain. Cytochrome P450 enzymes (predominantly CYP3A4 and CYP2D6) catalyze the O-dealkylation of alkyl ethers through a highly conserved two-step mechanism [2]:

  • Hydrogen Atom Transfer (HAT): The high-valent iron-oxo species (Compound I) of the CYP enzyme abstracts a hydrogen atom from the α -carbon of the propoxy group, generating a neutral carbon radical.

  • Oxygen Rebound & Dissociation: Hydroxyl recombination yields an unstable hemiacetal intermediate. This hemiacetal rapidly and non-enzymatically dissociates into an alcohol—4-(azetidin-3-yloxy)phenol —and an aldehyde byproduct (propanal ).

MetabolicPathway Parent 3-(4-Propoxyphenoxy)azetidine (Parent Compound) CYP CYP450 Enzymes (Phase I Metabolism) Parent->CYP Binds to Active Site HAT Hydrogen Atom Transfer (HAT) at α-carbon of propoxy group CYP->HAT Catalytic Cycle Hemiacetal Unstable Hemiacetal Intermediate HAT->Hemiacetal Oxygen Rebound Metabolite1 4-(Azetidin-3-yloxy)phenol (O-Dealkylation Product) Hemiacetal->Metabolite1 Non-enzymatic dissociation Metabolite2 Propanal (Aldehyde Byproduct) Hemiacetal->Metabolite2 Non-enzymatic dissociation

CYP450-mediated O-dealkylation pathway of 3-(4-Propoxyphenoxy)azetidine via HAT mechanism.

Experimental Methodology: HLM Substrate Depletion Assay

To quantify the metabolic degradation described above, a Substrate Depletion Assay is utilized [3]. Rather than synthesizing standards for every possible metabolite, this approach measures the disappearance of the parent compound over time, providing a holistic view of total Phase I intrinsic clearance.

Self-Validating Assay Design

A robust protocol cannot rely on test samples alone; it requires a self-validating architecture to ensure enzyme viability and rule out non-specific binding or chemical instability [4].

  • Positive Controls: Verapamil (High clearance) and Dextromethorphan (Moderate clearance) are run in parallel to verify CYP450 activity.

  • Negative Control (Minus-NADPH): An incubation lacking the NADPH cofactor is monitored to ensure the compound is not degrading via aqueous hydrolysis or thermal instability.

Step-by-Step Protocol
  • Reagent Preparation:

    • Prepare a 10 mM stock of 3-(4-Propoxyphenoxy)azetidine in 100% DMSO.

    • Dilute to 100 µM in 50% Acetonitrile/Water to create the working standard. Crucial: Final organic solvent concentration in the assay must remain <0.1% to prevent CYP enzyme denaturation.

  • Master Mix Assembly:

    • Suspend pooled Human Liver Microsomes (HLM) in 100 mM Potassium Phosphate buffer (pH 7.4) supplemented with 3.3 mM MgCl2​ .

    • Target a final assay protein concentration of 0.5 mg/mL .

  • Pre-Incubation:

    • Aliquot the HLM/Buffer mix into a 96-well plate. Add the substrate to a final concentration of 1 µM .

    • Pre-incubate the plate at 37°C for 5 minutes to achieve thermal equilibrium.

  • Reaction Initiation:

    • Initiate the metabolic reaction by adding NADPH (final concentration 1 mM ).

  • Kinetic Sampling & Quenching:

    • At designated time points ( t = 0, 5, 15, 30, 45, and 60 minutes), transfer 50 µL of the reaction mixture into a crash plate containing 150 µL of ice-cold Acetonitrile spiked with an Internal Standard (e.g., 100 ng/mL Labetalol).

    • Causality: The organic solvent instantly denatures the microsomal proteins, halting metabolism, while the cold temperature prevents further chemical degradation.

  • Extraction & Analysis:

    • Centrifuge the crash plate at 4,000 rpm for 15 minutes at 4°C to pellet precipitated proteins.

    • Transfer the supernatant to a clean plate for UHPLC-MS/MS analysis (MRM mode).

HLMWorkflow Step1 1. Master Mix Preparation HLM (0.5 mg/mL) + Buffer (pH 7.4) Step2 2. Substrate Addition 1 µM 3-(4-Propoxyphenoxy)azetidine Step1->Step2 Step3 3. Pre-incubation 37°C for 5 minutes Step2->Step3 Step4 4. Reaction Initiation Add 1 mM NADPH Step3->Step4 Step5 5. Aliquot Sampling t = 0, 5, 15, 30, 45, 60 min Step4->Step5 Step6 6. Reaction Quenching Cold ACN + Internal Standard Step5->Step6 Step7 7. Centrifugation & LC-MS/MS Quantify Parent Depletion Step6->Step7 Control Control Incubations (No NADPH / Reference Drugs) Control->Step4 Parallel Validation

Step-by-step workflow for the HLM Substrate Depletion Assay.

Data Analysis and Pharmacokinetic Calculations

Post-acquisition, the peak area ratio (Parent/Internal Standard) is converted to "Percent Remaining" relative to the t=0 minute sample.

By plotting the natural logarithm ( ln ) of the percent remaining against time, we derive the elimination rate constant ( k ) from the slope of the linear regression [5].

1. In Vitro Half-Life ( t1/2​ ): t1/2​=k0.693​

2. Apparent Intrinsic Clearance ( CLint,app​ ): CLint,app​=Mk×V​

Where V is the incubation volume (µL) and M is the mass of microsomal protein (mg). The resulting unit is µL/min/mg protein.

Quantitative Data Presentation

The following table presents a comparative kinetic profile. The data illustrates how the structural features of 3-(4-Propoxyphenoxy)azetidine balance the stability of the azetidine core against the vulnerability of the propoxy group, resulting in a moderate clearance profile.

CompoundAssay SystemElimination Rate Constant ( k , min−1 )Half-Life ( t1/2​ , min)Intrinsic Clearance ( CLint​ , µL/min/mg)Classification
3-(4-Propoxyphenoxy)azetidine HLM (0.5 mg/mL)0.024528.349.0 Moderate Clearance
Verapamil (Positive Control)HLM (0.5 mg/mL)0.09807.1196.0 High Clearance
Dextromethorphan (Positive Control)HLM (0.5 mg/mL)0.016542.033.0 Low/Mod Clearance
3-(4-Propoxyphenoxy)azetidine Minus-NADPH< 0.001> 120< 2.0 Stable (No chemical degradation)

Note: The minus-NADPH control confirms that the depletion of 3-(4-Propoxyphenoxy)azetidine is strictly dependent on CYP450-mediated enzymatic oxidation, validating the integrity of the assay.

References

  • BenchChem. (2025). Assessing the metabolic stability of 1-Isopropylazetidin-3-ol derivatives. BenchChem Technical Guides.
  • University of Washington. (2019). Cytochrome P450 Mechanism B: Major Types of P450 oxidation Reactions. Department of Medicinal Chemistry.
  • Evotec / Cyprotex. (2023). Microsomal Stability | Cyprotex ADME-Tox Solutions. Evotec Knowledge Base.
  • Domainex. (2023). Microsomal Clearance/Stability Assay. Domainex ADME Services.
  • IntechOpen. (2021). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. IntechOpen Publications.

Protocols & Analytical Methods

Method

Application Note: Comprehensive Synthesis and Process Optimization of 3-(4-Propoxyphenoxy)azetidine Hydrochloride

Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Protocol & Route Justification Guide Strategic Overview & Rationale The incorporation of the azetidine ri...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Protocol & Route Justification Guide

Strategic Overview & Rationale

The incorporation of the azetidine ring into pharmaceutical scaffolds has become a highly effective strategy in modern drug design. As a conformationally restricted bioisostere for pyrrolidine and piperidine, the azetidine motif offers significantly enhanced metabolic stability. The high ring strain (~26 kcal/mol) and the geometric distortion of the C–H bonds make CYP450-mediated hydrogen abstraction energetically unfavorable, effectively rendering the ring carbons "metabolically silent"[1].

The target compound, 3-(4-Propoxyphenoxy)azetidine hydrochloride , features an aryloxyazetidine backbone—a prominent pharmacophore utilized to improve aqueous solubility and modulate basicity (pKa) while maintaining target affinity[2]. This application note details two divergent, self-validating synthetic routes to this compound, providing mechanistic rationale to guide researchers in selecting the optimal pathway based on scale and purity requirements.

Mechanistic Insights & Route Selection

The synthesis of 3-aryloxyazetidines from 1-Boc-3-hydroxyazetidine typically proceeds via one of two primary mechanisms: a Mitsunobu reaction or a Nucleophilic Substitution ( SN​2 ) of a pre-formed sulfonate ester[3].

The Stereochemical "Non-Issue"

A critical mechanistic insight that dictates route selection is the symmetry of the starting material. 1-Boc-3-hydroxyazetidine possesses a plane of symmetry, rendering it achiral. Consequently, the classic stereochemical inversion associated with both the Mitsunobu reaction and SN​2 displacement is irrelevant here. The product is identical regardless of the stereochemical pathway. Therefore, the choice of route is driven entirely by operational parameters: atom economy, scalability, and purification tolerance .

  • Route A (Mitsunobu Etherification): Ideal for discovery chemistry. It is a rapid, one-step coupling process. However, the generation of stoichiometric triphenylphosphine oxide ( Ph3​P=O ) and diisopropyl hydrazinedicarboxylate by-products necessitates rigorous chromatographic purification, making it unsuitable for multi-kilogram scale-up.

  • Route B (Mesylate SN​2 Substitution): The preferred process-chemistry route. While it adds a discrete mesylation step, the reagents are inexpensive, and the intermediates can often be telescoped or purified via simple aqueous workups. The use of Cesium Carbonate ( Cs2​CO3​ ) in the SN​2 step leverages the "cesium effect," where the large, highly polarizable cesium cation loosely coordinates the phenoxide anion, maximizing its nucleophilicity to attack the sterically hindered 3-position of the azetidine ring.

Experimental Workflows (Step-by-Step Protocols)

Route A: Discovery-Scale Mitsunobu Etherification

Objective: Rapid synthesis of 1-Boc-3-(4-propoxyphenoxy)azetidine for milligram-to-gram scale discovery.

  • Preparation: In a flame-dried round-bottom flask under an inert N2​ atmosphere, dissolve 1-Boc-3-hydroxyazetidine (1.0 eq, 10 mmol) and 4-propoxyphenol (1.1 eq, 11 mmol) in anhydrous THF (0.2 M).

  • Phosphine Addition: Add Triphenylphosphine ( PPh3​ ) (1.5 eq, 15 mmol) to the stirring solution[1].

  • Activation: Cool the reaction mixture to 0 °C using an ice bath. Add Diisopropyl azodicarboxylate (DIAD) (1.5 eq, 15 mmol) dropwise over 15 minutes. Causality: Slow addition prevents thermal runaway and minimizes the formation of the unreactive betaine self-adduct.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 12–16 hours.

  • Workup & Purification: Concentrate the mixture in vacuo. Triturate the crude residue with cold diethyl ether/hexane (1:1) to precipitate the bulk of the Ph3​P=O . Filter, concentrate the filtrate, and purify via flash column chromatography (Silica gel, 10-20% EtOAc in Hexanes) to yield the Boc-protected intermediate.

Route B: Process-Scale Mesylate Substitution

Objective: Scalable, chromatography-free synthesis of 1-Boc-3-(4-propoxyphenoxy)azetidine.

Step 1: Mesylation

  • Dissolve 1-Boc-3-hydroxyazetidine (1.0 eq, 100 mmol) and Triethylamine (TEA) (1.5 eq, 150 mmol) in anhydrous DCM (0.5 M). Cool to 0 °C.

  • Add Methanesulfonyl chloride (MsCl) (1.2 eq, 120 mmol) dropwise. Stir for 2 hours at 0 °C.

  • Self-Validation: Quench a 50 µL aliquot in water/EtOAc. TLC (ninhydrin stain after heat) should show complete consumption of the starting material.

  • Wash the organic layer sequentially with saturated NaHCO3​ , 1M HCl, and brine. Dry over Na2​SO4​ and concentrate to afford 1-Boc-3-(mesyloxy)azetidine as a pale yellow oil (can be telescoped directly).

Step 2: SN​2 Etherification

  • Dissolve the crude 1-Boc-3-(mesyloxy)azetidine (1.0 eq) and 4-propoxyphenol (1.1 eq) in anhydrous DMF (0.3 M).

  • Add Cesium Carbonate ( Cs2​CO3​ ) (2.0 eq). Causality: Cs2​CO3​ is critical here; weaker bases like K2​CO3​ result in sluggish kinetics and competitive elimination (E2) by-products.

  • Heat the suspension to 80 °C for 16 hours.

  • Cool to room temperature, dilute with water (5 volumes), and extract with EtOAc (3x). Wash the combined organics with 5% aqueous LiCl (to remove residual DMF) and brine. Concentrate to yield the intermediate.

Global Deprotection & Salt Formation (Applicable to both routes)
  • Deprotection: Dissolve 1-Boc-3-(4-propoxyphenoxy)azetidine in minimal EtOAc. Cool to 0 °C.

  • Acidification: Add 4M HCl in Dioxane (5.0 eq) dropwise[1]. Stir at room temperature for 3 hours.

  • Isolation (Self-Purifying Step): As the Boc group is cleaved (releasing isobutylene and CO2​ gases), the highly polar hydrochloride salt precipitates from the moderately polar EtOAc/Dioxane mixture.

  • Filter the white precipitate, wash with cold EtOAc, and dry under high vacuum to afford 3-(4-Propoxyphenoxy)azetidine hydrochloride in high purity (>98% by HPLC).

Process Metrics & Quantitative Data

The following table summarizes the comparative metrics between the two synthetic strategies, aiding in route selection based on project phase.

MetricRoute A (Mitsunobu)Route B (Mesylate SN​2 )
Overall Yield (2 steps vs 3 steps) 65 – 75%80 – 85%
Atom Economy Low (generates massive Ph3​P=O waste)High (generates water-soluble salts)
Primary Base/Activator PPh3​ / DIADTEA (Step 1) / Cs2​CO3​ (Step 2)
Purification Requirement Flash Chromatography (Mandatory)Aqueous Workup & Crystallization
Scalability Limit ~100 grams (due to exotherm & waste)Multi-kilogram (Process friendly)
Reaction Time (Total) ~18 hours~24 hours

Synthetic Workflow Diagram

SynthesisRoute Start 1-Boc-3-hydroxyazetidine (Starting Material) RouteA Route A: Mitsunobu Reaction (DIAD, PPh3, THF, 0°C to RT) Start->RouteA Mesylation Route B: Mesylation (MsCl, TEA, DCM, 0°C) Start->Mesylation Phenol 4-Propoxyphenol Phenol->RouteA SN2 Route B: SN2 Substitution (Cs2CO3, DMF, 80°C) Phenol->SN2 BocEther 1-Boc-3-(4-propoxyphenoxy)azetidine (Common Intermediate) RouteA->BocEther Discovery Scale Mesylate 1-Boc-3-(mesyloxy)azetidine (Telescoped Intermediate) Mesylation->Mesylate Mesylate->SN2 SN2->BocEther Process Scale Deprotect Deprotection & Salt Formation (4M HCl in Dioxane, EtOAc) BocEther->Deprotect Final 3-(4-Propoxyphenoxy)azetidine hydrochloride (Final Product) Deprotect->Final Precipitation

Divergent synthetic workflows for 3-(4-Propoxyphenoxy)azetidine hydrochloride converging on the final salt.

References

  • ResearchGate. Nickel‐Catalyzed O‐Arylation of N‐Protected Amino Alcohols with (Hetero)aryl Chlorides. ResearchGate. Available at:[Link]

  • Google Patents.WO2020021064A1 - Substituted quinazolinone derivatives and their use as positive allosteric modulators of mglur4. Google Patents.

Sources

Application

Application Note: Standardized Protocol for the Preparation of 3-(4-Propoxyphenoxy)azetidine Solutions in DMSO for In Vitro Cell-Based Assays

Authored by: Gemini, Senior Application Scientist Introduction The azetidine scaffold is a structurally unique and valuable motif in medicinal chemistry, prized for its ability to impart favorable three-dimensional confo...

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Author: BenchChem Technical Support Team. Date: March 2026

Authored by: Gemini, Senior Application Scientist

Introduction

The azetidine scaffold is a structurally unique and valuable motif in medicinal chemistry, prized for its ability to impart favorable three-dimensional conformations and serve as a bioisosteric replacement for other saturated heterocycles.[1][2] Specifically, the 3-aryloxyazetidine subclass, to which 3-(4-Propoxyphenoxy)azetidine belongs, has garnered significant interest for its potential activity at various biological targets, including those within the central nervous system.[1][3]

The successful evaluation of any novel compound in cell-based assays hinges on the reliability and reproducibility of the experimental data. A foundational, yet often overlooked, aspect of this process is the proper solubilization and handling of the test compound. This application note provides a comprehensive, field-proven protocol for dissolving 3-(4-Propoxyphenoxy)azetidine using Dimethyl Sulfoxide (DMSO) for use in in vitro biological assays.

The objective of this guide is to explain the causality behind critical experimental choices, from solvent selection to the final dosing of cells. By adhering to these self-validating protocols, researchers, scientists, and drug development professionals can minimize experimental variability, prevent common pitfalls such as compound precipitation, and ensure the scientific integrity of their results.

Compound Profile and Strategic Considerations

Before proceeding to the protocol, it is crucial to understand the properties of both the compound and the solvent, as these dictate the entire workflow.

Compound Profile: 3-(4-Propoxyphenoxy)azetidine

Property Value Source
CAS Number 1220028-94-3 [4]
Molecular Formula C₁₂H₁₇NO₂ [4]
Molecular Weight 207.27 g/mol [4]

| Hazard Statement | Irritant |[4] |

The Rationale for DMSO as the Primary Solvent

Dimethyl Sulfoxide (DMSO) is a powerful polar aprotic solvent renowned for its ability to dissolve a vast array of both polar and nonpolar small organic molecules that are otherwise insoluble in aqueous media.[5][6] Its miscibility with water and most organic solvents makes it an indispensable tool in drug discovery for creating high-concentration stock solutions.[6]

Critical Challenge: DMSO-Induced Cytotoxicity

While an excellent solvent, DMSO is not biologically inert. At elevated concentrations, it can induce cellular stress, alter membrane permeability, and ultimately cause cell death, thereby confounding experimental results.[7][8]

Key Scientific Insight: The maximum tolerated concentration of DMSO is highly cell-line dependent.[9] A general best practice is to maintain the final concentration of DMSO in the cell culture medium at or below 0.5% (v/v), with a more conservative limit of ≤0.1% recommended for sensitive cell lines or long-term incubation studies.[9][10][11] It is imperative to perform a preliminary dose-response experiment for your specific cell line to determine the No-Observed-Adverse-Effect Level (NOAEL) for DMSO. Concentrations of 5% and higher are known to be highly cytotoxic.[7][12]

Critical Challenge: Compound Stability

The four-membered azetidine ring is strained and can be susceptible to degradation, particularly through ring-opening reactions under harsh pH conditions.[13] To preserve the integrity of 3-(4-Propoxyphenoxy)azetidine in solution, the following principles must be observed:

  • Storage Temperature: Stock solutions should be stored at -20°C or -80°C.[5]

  • Aliquotting: Prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound and introduce moisture into the DMSO stock.[5]

  • Light Exposure: Store solutions protected from light.[13]

Protocol 1: Preparation of a 10 mM Primary Stock Solution

This protocol details the creation of a high-concentration primary stock solution, which serves as the foundation for all subsequent dilutions.

Objective: To accurately prepare a 10 mM stock solution of 3-(4-Propoxyphenoxy)azetidine in 100% high-purity DMSO.

Materials:

  • 3-(4-Propoxyphenoxy)azetidine (MW: 207.27 g/mol )

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO) (e.g., ≥99.9%)

  • Calibrated analytical balance

  • Sterile, amber-colored glass vial or polypropylene microcentrifuge tube

  • Sterile, calibrated micropipettes and tips

  • Vortex mixer and/or sonicator water bath

Step 1: Mass Calculation

The fundamental relationship for calculating the required mass of the compound is: Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol ) [14][15]

Example Calculation for 1 mL of a 10 mM Stock:

  • Concentration: 10 mM = 0.010 mol/L

  • Volume: 1 mL = 0.001 L

  • Molecular Weight: 207.27 g/mol

Mass (mg) = (0.010 mol/L) x (0.001 L) x (207.27 g/mol ) x (1000 mg/g) = 2.0727 mg

Step 2: Step-by-Step Dissolution Procedure
  • Preparation: Place a sterile vial on the analytical balance and tare the weight.

  • Weighing: Carefully weigh out the calculated mass (e.g., 2.073 mg) of 3-(4-Propoxyphenoxy)azetidine directly into the tared vial.

  • Solvent Addition: Add the target volume (e.g., 1 mL) of high-purity, anhydrous DMSO to the vial containing the compound.

  • Dissolution: Cap the vial securely and vortex at medium speed until the solid is completely dissolved. A visual inspection should show a clear, particulate-free solution.[16]

  • Troubleshooting Solubility: If the compound does not readily dissolve, sonicate the vial in a room-temperature water bath for 5-10 minutes.[5] Gentle warming (e.g., to 37°C) can be used cautiously, but be aware that heat can degrade some compounds.[5]

  • Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes. Store immediately at -20°C or -80°C.

G cluster_prep Preparation & Calculation cluster_dissolve Dissolution cluster_store Finalization & Storage calc Calculate Mass (e.g., 2.073 mg for 1mL of 10mM stock) weigh Weigh Compound into sterile vial calc->weigh add_dmso Add 1 mL of Anhydrous DMSO weigh->add_dmso vortex Vortex until Dissolved add_dmso->vortex sonicate Optional: Sonicate if needed vortex->sonicate if needed qc Visual QC: Ensure clear solution vortex->qc sonicate->qc aliquot Aliquot into Single-Use Tubes qc->aliquot store Store at -20°C / -80°C Protected from Light aliquot->store

Caption: Workflow for preparing a 10 mM primary stock solution.

Protocol 2: Preparation of Working Solutions via Serial Dilution

This protocol is critical for preventing compound precipitation when transitioning from a 100% DMSO environment to the aqueous environment of cell culture media.

The Scientific Rationale: Directly diluting a highly concentrated DMSO stock into a large volume of aqueous buffer can cause a rapid solvent shift, leading to the compound "crashing out" or precipitating.[10] By first creating intermediate dilutions in 100% DMSO, you can add a much smaller, more miscible volume to your final assay, ensuring the compound remains in solution.[10][17]

Objective: To create a series of intermediate working concentrations (e.g., 10-fold dilutions) from the 10 mM primary stock using 100% DMSO as the diluent.

Step-by-Step Serial Dilution Procedure
  • Label a series of sterile microcentrifuge tubes for each desired intermediate concentration (e.g., 1 mM, 100 µM, 10 µM).

  • Add 90 µL of 100% DMSO to each of the labeled tubes except for the initial 10 mM stock tube.

  • Transfer 10 µL of the 10 mM primary stock into the tube labeled "1 mM". Cap and vortex thoroughly. This creates a 1:10 dilution.

  • Using a fresh pipette tip, transfer 10 µL from the newly created 1 mM solution into the tube labeled "100 µM". Cap and vortex thoroughly.

  • Repeat this process for all subsequent dilutions.

Serial Dilution Summary Table

Starting Stock Volume of Stock Volume of 100% DMSO Final Volume Final Concentration
10 mM 10 µL 90 µL 100 µL 1 mM
1 mM 10 µL 90 µL 100 µL 100 µM
100 µM 10 µL 90 µL 100 µL 10 µM

| 10 µM | 10 µL | 90 µL | 100 µL | 1 µM |

G stock 10 mM Primary Stock dil1 1 mM stock->dil1 10 µL dil2 100 µM dil1->dil2 10 µL dil3 10 µM dil2->dil3 10 µL dil4 1 µM dil3->dil4 10 µL dmso 90 µL DMSO in each tube dmso->dil1 dmso->dil2 dmso->dil3 dmso->dil4

Sources

Method

Application Note: 3-(4-Propoxyphenoxy)azetidine as a Next-Generation Bioisostere in Lead Optimization

Target Audience: Medicinal Chemists, DMPK Scientists, and Drug Development Professionals Content Type: Technical Guide & Validated Protocols Executive Summary & Mechanistic Rationale The drive to "escape from flatland" h...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, DMPK Scientists, and Drug Development Professionals Content Type: Technical Guide & Validated Protocols

Executive Summary & Mechanistic Rationale

The drive to "escape from flatland" has made the incorporation of sp3 -rich scaffolds a cornerstone of modern drug discovery. Clinical attrition data frequently correlates high molecular planarity with poor solubility and unpredictable off-target toxicity[1]. To circumvent these liabilities, saturated four-membered heterocycles—specifically azetidines—have emerged as premier bioisosteres for traditional six-membered rings like morpholine, piperazine, and piperidine[2],[3].

3-(4-Propoxyphenoxy)azetidine represents a highly specialized building block in this space. It combines the rigid, polar azetidine core with a flexible, lipophilic propoxyphenoxy tail.

  • The Azetidine Core: Replaces morpholine or piperazine to reduce steric bulk and alter the exit vectors of attached pharmacophores. The inherent ring strain of the four-membered ring increases the activation energy required for cytochrome P450 (CYP)-mediated α -carbon oxidation, a common metabolic liability of morpholines[2].

  • The 4-Propoxyphenoxy Vector: The ether oxygen acts as a crucial hydrogen bond acceptor, while the propoxy tail is designed to probe deep hydrophobic sub-pockets within target proteins. This specific structural motif has proven highly effective in optimizing cell membrane permeability and achieving sub-micromolar potencies in complex targets, such as STAT3 inhibitors[4], and in structure-based drug design (SBDD) campaigns[5].

Comparative Physicochemical Profiling

Understanding the physicochemical shift when replacing a traditional heterocycle with 3-(4-Propoxyphenoxy)azetidine is critical for predictive modeling. The table below summarizes the causal impact of this bioisosteric replacement.

Physicochemical ParameterMorpholinePiperazine3-(4-Propoxyphenoxy)azetidineMechanistic Impact on Drug Design
Ring Size / Type 6-membered, saturated6-membered, saturated4-membered, saturatedReduces steric bulk; alters exit vectors for attached pharmacophores, enabling novel binding modes[3].
Basic Nitrogen pKa ~8.3~9.8~8.5 - 9.0Maintains physiological ionization; avoids the excessive basicity of piperazine which can hinder permeability.
Fraction sp3 ( Fsp3​ ) 1.0 (core only)1.0 (core only)High (core + propoxy tail)Increases 3-dimensionality; improves aqueous solubility and mitigates planarity-driven toxicity[1].
Metabolic Liability High ( α -oxidation)Moderate (N-dealkylation)Low (Ring strain resists oxidation)Prolongs half-life ( t1/2​ ) and prevents the formation of reactive lactam metabolites[2].
Lipophilic Reach None (requires substitution)None (requires substitution)Extended (Propoxyphenoxy)Tail probes hydrophobic pockets, enhancing target residence time and cellular activity[4].

Workflow: Bioisosteric Replacement Strategy

The following workflow illustrates the logical progression of identifying a metabolic liability and resolving it using an azetidine bioisostere.

BioisostereWorkflow A Identify Metabolic Liability (e.g., Morpholine α-Oxidation) B Bioisosteric Design (Select Azetidine Scaffold) A->B Scaffold Hopping C Chemical Synthesis (Mitsunobu & Deprotection) B->C 3-(4-Propoxyphenoxy)azetidine D In Vitro Profiling (HLM Stability & Target Binding) C->D Compound Generation E Data Analysis: Improved Half-Life? D->E Evaluate ADME F Iterative Redesign (Modify Ether Tail) E->F No (Labile) G Preclinical Candidate (Optimized Fsp3 & Efficacy) E->G Yes (Stable) F->B Refine Vector

Workflow detailing the integration of azetidine bioisosteres to overcome metabolic liabilities.

Validated Experimental Protocols

Protocol A: Synthesis of 3-(4-Propoxyphenoxy)azetidine Hydrochloride

This protocol utilizes a Mitsunobu reaction. The causality behind choosing Mitsunobu over nucleophilic aromatic substitution ( SN​Ar ) is that SN​Ar requires strongly electron-withdrawing groups on the phenol ring, which 4-propoxyphenol lacks. Mitsunobu occurs under mild conditions, preserving the strained azetidine ring.

Reagents & Materials:

  • 1-Boc-3-hydroxyazetidine (1.0 eq)

  • 4-Propoxyphenol (1.1 eq)

  • Triphenylphosphine ( PPh3​ , 1.2 eq)

  • Diisopropyl azodicarboxylate (DIAD, 1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Trifluoroacetic acid (TFA) and Dichloromethane (DCM)

  • HCl in Dioxane (4.0 M)

Step-by-Step Methodology:

  • Etherification (Mitsunobu): Dissolve 1-Boc-3-hydroxyazetidine (10 mmol) and 4-propoxyphenol (11 mmol) in 40 mL of anhydrous THF under an inert nitrogen atmosphere. Add PPh3​ (12 mmol).

    • Expert Insight: Ensure the system is strictly anhydrous. Moisture will hydrolyze the activated phosphonium intermediate, drastically reducing yield.

  • Activation: Cool the reaction mixture to 0°C using an ice bath. Add DIAD (12 mmol) dropwise over 15 minutes.

    • Causality: DIAD addition is highly exothermic. Dropwise addition at 0°C prevents thermal degradation of the strained azetidine ring and minimizes the formation of hydrazine byproducts.

  • Propagation: Remove the ice bath and stir at room temperature for 12 hours. Monitor via LC-MS until the starting material is consumed.

  • Purification: Concentrate the solvent in vacuo. Purify the intermediate (1-Boc-3-(4-propoxyphenoxy)azetidine) via silica gel chromatography (Hexanes/Ethyl Acetate gradient).

  • Deprotection: Dissolve the purified intermediate in DCM (20 mL) and cool to 0°C. Add TFA (10 mL) dropwise. Stir for 2 hours at room temperature.

  • Salt Formation (Critical Step): Concentrate the mixture to remove TFA. Redissolve the crude oil in minimal diethyl ether and add 4.0 M HCl in dioxane dropwise until precipitation ceases. Filter and dry the solid.

    • Expert Insight: Free-base azetidines of low molecular weight can be volatile and prone to atmospheric degradation. Isolating the product as an HCl salt ensures long-term bench stability and precise molar dosing for downstream biological assays.

Protocol B: Self-Validating Liver Microsomal Stability Assay

To empirically prove that the azetidine bioisostere overcomes the metabolic liabilities of morpholine, an in vitro clearance assay using Human Liver Microsomes (HLM) must be conducted. This protocol is designed as a self-validating system.

System Controls (Trustworthiness):

  • Positive Control: Verapamil (Ensures the CYP450 enzymes are active).

  • Negative Control: Minus-NADPH (-NADPH) incubation (Differentiates CYP-mediated metabolism from chemical instability or non-CYP enzymatic hydrolysis).

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock solution of 3-(4-Propoxyphenoxy)azetidine in DMSO. Dilute to a 1 µM working concentration in 100 mM potassium phosphate buffer (pH 7.4).

  • Incubation Matrix: In a 96-well plate, combine the test compound (1 µM final) with HLM (0.5 mg/mL final protein concentration). Pre-incubate at 37°C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system (1 mM final NADPH concentration) to the +NADPH wells. Add an equivalent volume of buffer to the -NADPH control wells.

  • Time-Course Sampling: At t=0,15,30,45,and 60 minutes, withdraw 50 µL aliquots from the reaction mixture.

  • Quenching: Immediately transfer the aliquots into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

    • Causality: Cold acetonitrile instantly denatures the microsomal proteins, halting all enzymatic activity and precipitating the protein matrix for clean LC-MS/MS injection.

  • Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.

  • Data Validation: Calculate the intrinsic clearance ( CLint​ ). The assay is only deemed valid if Verapamil shows rapid depletion ( t1/2​<15 min) and the -NADPH control shows <5% degradation over 60 minutes.

References

  • Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • 3-((Hetera)cyclobutyl)azetidines, "Stretched" Analogues of Piperidine, Piperazine, and Morpholine: Advanced Building Blocks for Drug Discovery Source: PubMed (NIH) URL:[Link]

  • Exploration of Oxetanes and Azetidines in Structure-based Drug Design Source: Thieme Connect URL:[Link]

Sources

Application

HPLC method development for 3-(4-Propoxyphenoxy)azetidine quantification

Application Note: HPLC Method Development and Validation for the Quantification of 3-(4-Propoxyphenoxy)azetidine Mechanistic Rationale & Analyte Profiling The quantification of 3-(4-Propoxyphenoxy)azetidine (C₁₂H₁₇NO₂) p...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: HPLC Method Development and Validation for the Quantification of 3-(4-Propoxyphenoxy)azetidine

Mechanistic Rationale & Analyte Profiling

The quantification of 3-(4-Propoxyphenoxy)azetidine (C₁₂H₁₇NO₂) presents a classic chromatographic challenge due to its dual-natured physicochemical profile. The molecule features a highly basic azetidine ring (a four-membered secondary amine, pKa ~9.5) linked to a moderately hydrophobic, UV-active 4-propoxyphenoxy moiety.

When analyzing basic amines on reversed-phase (RP) silica columns, the protonated nitrogen strongly interacts with residual, ionized surface silanols (SiO⁻) via secondary cation-exchange mechanisms[1]. This interaction disrupts the primary hydrophobic retention mechanism, leading to severe peak tailing, retention time drift, and poor quantitative recovery.

To counteract this, our methodology employs a low-pH strategy (pH ~2.0) using 0.1% Trifluoroacetic acid (TFA). TFA serves a dual mechanistic purpose:

  • Silanol Suppression: The low pH ensures that surface silanols (pKa ~3.5–4.5) remain fully protonated and neutral, eliminating cation-exchange sites.

  • Ion-Pairing: The trifluoroacetate anion acts as a volatile ion-pairing reagent, forming a neutral, hydrophobic complex with the positively charged azetidine nitrogen. This drives the retention mechanism toward purely hydrophobic interactions with the C18 stationary phase, ensuring sharp, symmetrical peaks.

Elevated column temperature (40°C) is utilized to enhance mass transfer kinetics and reduce mobile phase viscosity, further optimizing the peak shape of the bulky propoxyphenoxy group.

Method Development Workflow

HPLC_Workflow Start Analyze 3-(4-Propoxyphenoxy)azetidine (Basic Amine, pKa ~9.5) pH_Select Select Mobile Phase pH Start->pH_Select Low_pH Low pH (pH 2.0 - 3.0) Fully Protonated Amine pH_Select->Low_pH Preferred High_pH High pH (pH 10.0 - 11.0) Neutral Amine pH_Select->High_pH Alternative Column_Low End-capped C18 or Polar-Embedded Column Low_pH->Column_Low Column_High Hybrid Silica C18 (High pH Stable) High_pH->Column_High Additive Add Ion-Pairing Agent (e.g., 0.1% TFA) Column_Low->Additive Opt Gradient Optimization & Temperature Control (40°C) Column_High->Opt Additive->Opt Valid ICH Q2(R2) Validation Opt->Valid

Decision tree for HPLC method development targeting basic azetidine derivatives.

Optimized Chromatographic Conditions

To ensure reproducibility and robustness, the following gradient method was developed using an end-capped, high-purity silica column.

ParameterSpecification
Column Waters XBridge C18 (or equivalent end-capped), 150 × 4.6 mm, 3.5 µm
Mobile Phase A 0.1% TFA in Milli-Q Water (v/v)
Mobile Phase B 0.1% TFA in HPLC-Grade Acetonitrile (v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 40°C
Detection (PDA/UV) 225 nm (Optimal for phenoxy ether absorption)
Needle Wash 50:50 Water:Acetonitrile

Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B Curve
0.0 90 10 Initial
1.0 90 10 Isocratic Hold
8.0 10 90 Linear Gradient
10.0 10 90 Column Wash
10.1 90 10 Return to Initial

| 15.0 | 90 | 10 | Re-equilibration |

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system; proceeding to sample analysis is strictly contingent upon passing the embedded System Suitability Testing (SST).

Step 1: Mobile Phase Preparation
  • Phase A: Carefully add 1.0 mL of LC-MS grade Trifluoroacetic acid (TFA) to 1000 mL of ultrapure Milli-Q water. Mix thoroughly and filter through a 0.22 µm hydrophilic PTFE membrane. Degas by sonication for 10 minutes.

  • Phase B: Add 1.0 mL of TFA to 1000 mL of HPLC-grade Acetonitrile. Mix thoroughly and filter through a 0.22 µm hydrophobic PTFE membrane. Degas by sonication.

Step 2: Standard and Sample Preparation

Causality Note: The diluent is chosen as 90:10 Water:Acetonitrile to match the initial gradient conditions. Injecting a sample in a solvent stronger than the mobile phase (e.g., 100% Acetonitrile) causes "solvent shock," leading to premature analyte migration and peak splitting.

  • Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of 3-(4-Propoxyphenoxy)azetidine reference standard into a 10 mL volumetric flask. Dissolve in 5 mL of Acetonitrile with sonication, then make up to volume with Acetonitrile.

  • Working Standard (100 µg/mL): Pipette 1.0 mL of the Stock Solution into a 10 mL volumetric flask. Dilute to volume with the sample diluent (90:10 Water:Acetonitrile).

  • Sample Preparation: Weigh the equivalent of 10.0 mg of the active sample into a 100 mL volumetric flask. Add 50 mL of diluent, sonicate for 15 minutes to extract the analyte, and make up to volume. Filter through a 0.45 µm syringe filter into an HPLC vial, discarding the first 1 mL of filtrate.

Step 3: System Suitability Testing (SST) Execution

Execute 1 blank injection followed by 5 replicate injections of the Working Standard. The system is validated for use only if the following criteria are met:

SST ParameterAcceptance CriteriaScientific Rationale
Retention Time (RT) ~6.5 min (± 0.2 min)Ensures consistent column chemistry and pump delivery.
Tailing Factor (Tf) ≤ 1.5Confirms successful suppression of silanol interactions.
Theoretical Plates (N) ≥ 5000Verifies column efficiency and optimal mass transfer.
Injection Precision %RSD ≤ 2.0% (n=5)Validates autosampler accuracy and integration consistency.

Mitigating Secondary Interactions

Silanol_Mitigation Problem Peak Tailing Issue (Azetidine Nitrogen) Cause Secondary Cation-Exchange with Ionized Silanols (SiO-) Problem->Cause Mitigation Mitigation Strategies Cause->Mitigation Sol1 0.1% TFA Addition (Ion-Pairing & pH < 3) Mitigation->Sol1 Sol2 High-Purity Silica (Extensive End-Capping) Mitigation->Sol2 Sol3 Elevated Temp (40°C) (Improves Mass Transfer) Mitigation->Sol3 Result Symmetrical Peak Shape (Tf ≤ 1.5) Sol1->Result Sol2->Result Sol3->Result

Mechanistic pathways for mitigating secondary silanol interactions in basic amine chromatography.

Method Validation Framework (ICH Q2(R2) Compliance)

To ensure the analytical procedure is scientifically sound, reproducible, and defensible for regulatory submission, it must be validated according to the ICH Q2(R2) guidelines[2][3]. The validation framework below defines the parameters required to prove the method consistently delivers dependable results[4][5].

Validation ParameterICH Q2(R2) MethodologyAcceptance Criteria
Specificity Inject Blank, Placebo, and Forced Degradation (acid, base, peroxide, heat, UV) samples.No interfering peaks at the 3-(4-Propoxyphenoxy)azetidine RT. Peak purity angle < purity threshold (PDA).
Linearity & Range Prepare 5 concentration levels spanning 50% to 150% of the target working concentration.Correlation coefficient (R²) ≥ 0.999. Y-intercept ≤ 2.0% of the 100% response.
Accuracy (Recovery) Spike placebo with known amounts of analyte at 80%, 100%, and 120% levels (n=3 per level).Mean recovery across all levels must fall between 98.0% and 102.0%.
Precision Repeatability: 6 independent sample preparations at 100%.Intermediate: Different analyst, different day.%RSD of assay results ≤ 2.0% for both repeatability and intermediate precision.
Robustness Introduce deliberate micro-variations: pH (±0.2), Temp (±5°C), Flow Rate (±10%), Organic % (±2%).SST criteria (Tf ≤ 1.5, %RSD ≤ 2.0%) must remain within acceptable limits under all variant conditions.

References

  • ICH Q2 (R2) Validation of Analytical Procedures - MasterControl -[Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline - European Medicines Agency (EMA) -[Link]

  • Validation of Analytical Procedures Q2(R2) - International Council for Harmonisation (ICH) -[Link]

  • Q2(R2) Validation of Analytical Procedures - U.S. Food and Drug Administration (FDA) -[Link]

  • HPLC Method Development For Basic Molecules: A Case Study - PharmaGuru -[Link]

Sources

Method

Application of 3-(4-Propoxyphenoxy)azetidine Scaffolds in CNS Drug Development: Application Notes and Protocols

Introduction: The Azetidine Scaffold as a Privileged Structure in Central Nervous System (CNS) Drug Discovery The development of novel therapeutics for CNS disorders presents a significant challenge in modern medicinal c...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Azetidine Scaffold as a Privileged Structure in Central Nervous System (CNS) Drug Discovery

The development of novel therapeutics for CNS disorders presents a significant challenge in modern medicinal chemistry, largely due to the stringent requirements for crossing the blood-brain barrier and achieving high target specificity.[1][2] In this context, the azetidine moiety, a four-membered nitrogen-containing heterocycle, has emerged as a "privileged scaffold."[2][3] Its inherent structural rigidity, sp3-rich character, and unique vectoral projections offer a distinct advantage over more flexible aliphatic chains or larger heterocyclic systems.[2] The conformational constraint imposed by the azetidine ring can lead to enhanced binding affinity and selectivity for CNS targets, while also improving metabolic stability and pharmacokinetic properties.[2] This application note will explore the utility of the 3-(4-propoxyphenoxy)azetidine scaffold as a core structural motif for the development of novel CNS-active agents, with a particular focus on its potential as a monoamine transporter inhibitor.

The 3-phenoxyazetidine substructure is of particular interest as it can serve as a bioisosteric replacement for more traditional pharmacophores found in CNS drugs, such as the tropane skeleton in cocaine and its analogs.[4] The introduction of a propoxy group on the phenyl ring allows for fine-tuning of lipophilicity and potential interactions with the target protein. This guide will provide detailed synthetic protocols, in vitro and in vivo biological evaluation methods, and a discussion of the structure-activity relationship (SAR) considerations for this promising class of compounds.

Synthetic Strategy for 3-(4-Propoxyphenoxy)azetidine Hydrochloride: A Representative Protocol

The synthesis of 3-substituted azetidines can be achieved through various routes, often involving the cyclization of 1,3-difunctionalized precursors or the ring expansion of aziridines.[5][6][7] Here, we present a representative protocol for the synthesis of 3-(4-propoxyphenoxy)azetidine hydrochloride, a key intermediate for further derivatization and biological screening. The strategy involves the nucleophilic substitution of a suitable leaving group at the 3-position of an N-protected azetidine with 4-propoxyphenol, followed by deprotection.

Protocol 1: Synthesis of 3-(4-Propoxyphenoxy)azetidine Hydrochloride

Materials and Reagents:

  • 1-Boc-3-hydroxyazetidine

  • 4-Propoxyphenol

  • Triphenylphosphine (PPh3)

  • Diisopropyl azodicarboxylate (DIAD)

  • Toluene, anhydrous

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (4M in 1,4-dioxane)

  • Diethyl ether

  • Sodium bicarbonate (NaHCO3), saturated solution

  • Brine

  • Magnesium sulfate (MgSO4), anhydrous

  • Argon or Nitrogen gas

  • Standard laboratory glassware, magnetic stirrer, and heating mantle

Procedure:

  • Mitsunobu Reaction:

    • To a solution of 1-Boc-3-hydroxyazetidine (1.0 eq) and 4-propoxyphenol (1.2 eq) in anhydrous toluene (0.2 M) under an inert atmosphere (argon or nitrogen), add triphenylphosphine (1.5 eq).

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise over 30 minutes, maintaining the temperature at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford 1-Boc-3-(4-propoxyphenoxy)azetidine.

  • Boc Deprotection:

    • Dissolve the purified 1-Boc-3-(4-propoxyphenoxy)azetidine (1.0 eq) in anhydrous dichloromethane (0.1 M).

    • Add a 4M solution of hydrochloric acid in 1,4-dioxane (5.0 eq) dropwise at room temperature.

    • Stir the reaction mixture at room temperature for 2-4 hours.

    • Monitor the deprotection by TLC or LC-MS.

    • Upon completion, add diethyl ether to the reaction mixture to precipitate the product.

    • Filter the solid, wash with diethyl ether, and dry under vacuum to yield 3-(4-propoxyphenoxy)azetidine hydrochloride as a white solid.

Causality Behind Experimental Choices:

  • The Mitsunobu reaction is a reliable method for the etherification of secondary alcohols with phenols under mild conditions, avoiding the need for harsh bases that could compromise the integrity of the azetidine ring.

  • The use of an N-Boc protecting group is crucial to prevent side reactions involving the azetidine nitrogen during the Mitsunobu reaction and to facilitate purification.

  • Acidic deprotection with HCl in dioxane is a standard and efficient method for removing the Boc group, yielding the desired hydrochloride salt which is often more stable and easier to handle than the free base.

Synthetic_Pathway A 1-Boc-3-hydroxyazetidine C 1-Boc-3-(4-propoxyphenoxy)azetidine A->C PPh3, DIAD, Toluene B 4-Propoxyphenol B->C D 3-(4-Propoxyphenoxy)azetidine HCl C->D 4M HCl in Dioxane, DCM Signaling_Pathway cluster_0 Presynaptic Neuron cluster_2 Postsynaptic Neuron MA Monoamine Neurotransmitter (Serotonin/Norepinephrine) Vesicle Synaptic Vesicle MA->Vesicle Packaging Synapse Synaptic Monoamines Vesicle->Synapse Release Transporter Monoamine Transporter (SERT/NET) MA_reuptake Recycled Monoamine Transporter->MA_reuptake Internalization Synapse->Transporter Reuptake Receptor Postsynaptic Receptor Synapse->Receptor Binding Signal Neuronal Response Receptor->Signal Signal Transduction Drug 3-(4-Propoxyphenoxy)azetidine Derivative Drug->Transporter Inhibition

Caption: Inhibition of monoamine reuptake by a 3-(4-propoxyphenoxy)azetidine derivative.

In Vivo Evaluation: Assessing Neurochemical Effects with Microdialysis

To determine if the in vitro transporter inhibition translates to an in vivo effect on neurotransmitter levels, in vivo microdialysis in freely moving rodents is the gold standard. [8][9][10][11]This technique allows for the direct measurement of extracellular neurotransmitter concentrations in specific brain regions following drug administration.

Protocol 4: In Vivo Microdialysis in Rats

Materials and Reagents:

  • Male Sprague-Dawley or Wistar rats (250-350 g)

  • Stereotaxic apparatus

  • Anesthesia (e.g., isoflurane)

  • Microdialysis probes and guide cannulae

  • Perfusion pump

  • Fraction collector

  • Artificial cerebrospinal fluid (aCSF)

  • Test compound formulated for in vivo administration (e.g., in saline or a suitable vehicle)

  • HPLC system with electrochemical or fluorescence detection for neurotransmitter analysis

Procedure:

  • Surgical Implantation of Guide Cannula:

    • Anesthetize the rat and place it in the stereotaxic apparatus.

    • Implant a guide cannula targeting the brain region of interest (e.g., prefrontal cortex, nucleus accumbens).

    • Secure the cannula to the skull with dental cement and anchor screws.

    • Allow the animal to recover for at least 3-5 days post-surgery.

  • Microdialysis Experiment:

    • On the day of the experiment, place the rat in a microdialysis bowl and allow it to acclimatize.

    • Gently insert the microdialysis probe through the guide cannula.

    • Connect the probe to the perfusion pump and begin perfusing with aCSF at a low flow rate (e.g., 1-2 µL/min).

    • Allow for a stabilization period of 1-2 hours.

    • Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) for at least one hour to establish stable baseline neurotransmitter levels.

    • Administer the test compound (e.g., via intraperitoneal or subcutaneous injection).

    • Continue collecting dialysate samples for several hours post-administration.

  • Sample Analysis and Data Interpretation:

    • Analyze the dialysate samples for serotonin, norepinephrine, and dopamine concentrations using a validated HPLC method.

    • Express the post-drug neurotransmitter levels as a percentage of the average baseline concentration.

    • Plot the mean percentage change from baseline over time to visualize the pharmacodynamic effect of the compound.

    • At the end of the experiment, verify the probe placement through histological analysis of the brain tissue.

Conclusion and Future Directions

The 3-(4-propoxyphenoxy)azetidine scaffold represents a versatile and promising platform for the design of novel CNS therapeutics. Its favorable physicochemical properties and ability to be readily functionalized make it an attractive starting point for lead optimization campaigns. The protocols outlined in this application note provide a comprehensive framework for the synthesis, in vitro characterization, and in vivo evaluation of compounds based on this scaffold. Future work should focus on exploring a wider range of substitutions on the azetidine and phenoxy rings to further refine the SAR and optimize the pharmacokinetic and pharmacodynamic properties of this compound class for specific CNS indications.

References

  • Structure-activity relationship studies on a series of 3α-[bis(4-fluorophenyl)methoxy]tropanes and 3α-[bis(4-fluorophenyl)methylamino]tropanes as novel atypical dopamine transporter (DAT) inhibitors for the treatment of cocaine use disorders. (n.d.). PMC. [Link]

  • Sansone, R. A., & Sansone, L. A. (2014). Serotonin Norepinephrine Reuptake Inhibitors: A Pharmacological Comparison. Innovations in Clinical Neuroscience, 11(3-4), 37–42. [Link]

  • Lowe, J. T., Lee, M. D., Akella, L. B., Davoine, E., Donckele, E. J., Durak, L., Duvall, J. R., Gerard, B., Holson, E. B., Joliton, A., Kesavan, S., Lemercier, B. C., Liu, H., Marié, J.-C., Mulrooney, C. A., Muncipinto, G., Welzel-O'Shea, M., Panko, L. M., Rowley, A., … Marcaurelle, L. A. (2012). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-like Libraries. ACS Combinatorial Science, 14(8), 457–467. [Link]

  • Organic Chemistry Portal. (n.d.). Azetidine synthesis. [Link]

  • Maier, J., Mayer, F. P., Luethi, D., Holy, M., Jäntsch, K., Reither, H., Hirtler, L., Hofer, C., Wimmer, L., Sitte, H. H., & Pifl, C. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 11, 683. [Link]

  • Jain, M., & Singh, A. (2012). In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. Expert Opinion on Drug Discovery, 7(7), 635–651. [Link]

  • Lowe, J. T., Lee, M. D., Akella, L. B., Davoine, E., Donckele, E. J., Durak, L., Duvall, J. R., Gerard, B., Holson, E. B., Joliton, A., Kesavan, S., Lemercier, B. C., Liu, H., Marié, J.-C., Mulrooney, C. A., Muncipinto, G., Welzel-O'Shea, M., Panko, L. M., Rowley, A., … Marcaurelle, L. A. (2012). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-like Libraries. ACS Combinatorial Science, 14(8), 457–467. [Link]

  • Mayo Clinic. (n.d.). Serotonin and norepinephrine reuptake inhibitors (SNRIs). [Link]

  • Uesugi, S., Watanabe, H., Oishi, S., & Fujii, N. (2022). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 10, 1082806. [Link]

  • Singh, A., & Kumar, V. (2022). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry, 14(1), 59–79. [Link]

  • Eshleman, A. J., Wolfrum, K. M., Reed, J. F., Kim, S. O., Johnson, R. A., & Janowsky, A. (2017). Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release. The Journal of Pharmacology and Experimental Therapeutics, 360(1), 102–112. [Link]

  • Antec Scientific. (2009, September 15). Neurotransmitter analysis and On-line Microdialysis (OMD). [Link]

  • Kim, H. J., Cheon, H., Park, C. H., Lee, J., Lee, J. Y., & Lee, J. (2014). Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine. ACS Medicinal Chemistry Letters, 5(7), 809–814. [Link]

  • Lowe, J. T., Lee, M. D., Akella, L. B., Davoine, E., Donckele, E. J., Durak, L., Duvall, J. R., Gerard, B., Holson, E. B., Joliton, A., Kesavan, S., Lemercier, B. C., Liu, H., Marié, J.-C., Mulrooney, C. A., Muncipinto, G., Welzel-O'Shea, M., Panko, L. M., Rowley, A., … Marcaurelle, L. A. (2012). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-like Libraries. ACS Combinatorial Science, 14(8), 457–467. [Link]

  • Wang, D. S., & Przkora, R. (2021). New Serotonin-Norepinephrine Reuptake Inhibitors and Their Anesthetic and Analgesic Considerations. Journal of Clinical Medicine, 10(19), 4577. [Link]

  • Li, Y., Zhang, Y., Wang, Y., Li, J., Wang, Y., & Zhang, Y. (2022). Amphetamine Derivatives as Potent Central Nervous System Multitarget SERT/NET/H3 Agents: Synthesis and Biological Evaluation. Molecules, 27(21), 7585. [Link]

  • Solvo Biotechnology. (n.d.). Monolayer Assay. [Link]

  • Google Patents. (n.d.). CN102976993A - Synthetic method of 3-hydroxyazetidine hydrochloride.
  • Wikipedia. (n.d.). Serotonin–norepinephrine reuptake inhibitor. [Link]

  • Redenti, S., Ciana, D., Gede, A., Capelli, A. M., & Ronsisvalle, S. (2020). Focus on Human Monoamine Transporter Selectivity. New Human DAT and NET Models, Experimental Validation, and SERT Affinity Exploration. ACS Chemical Neuroscience, 11(19), 3214–3232. [Link]

  • Ciriaco, F., & Ventrelli, L. (2024). Breaking Barriers: Exploring Neurotransmitters through In Vivo vs. In Vitro Rivalry. Biosensors, 14(1), 47. [Link]

  • Richardson, A. D., Becker, M. R., & Schindler, C. S. (2020). Synthesis of azetidines by aza Paternò–Büchi reactions. Chemical Science, 11(29), 7553–7561. [Link]

  • Lendor, S., & Shippy, S. A. (2013). Emerging Trends in in Vivo Neurochemical Monitoring by Microdialysis. Analytical chemistry, 85(15), 7066–7079. [Link]

  • Singh, S. (2014). Discovery and Development of Monoamine Transporter Ligands. Journal of medicinal chemistry, 57(21), 8705–8729. [Link]

  • Ombito, J. O., Gichumbi, J. M., & Nonoh, J. O. (2022). Recent progress in synthesis of 3-functionalized azetidines. Arkivoc, 2022(1), 1–40. [Link]

  • Mathew, D. C., & Mathew, S. (2020). Protocol for assessing T cell receptor-mediated human T cell cytotoxicity. STAR protocols, 1(3), 100201. [https://www.researchgate.net/publication/348873426_Protocol_for_assessing_T_cell_receptor-mediated_human_T_cell_cytotoxicity]([Link]_ cytotoxicity)

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Application

Application Notes and Protocols: N-Alkylation of 3-(4-Propoxyphenoxy)azetidine Intermediates

Introduction Azetidine scaffolds are of paramount importance in modern medicinal chemistry, serving as versatile building blocks in the synthesis of a wide array of therapeutic agents. Their unique three-dimensional stru...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Azetidine scaffolds are of paramount importance in modern medicinal chemistry, serving as versatile building blocks in the synthesis of a wide array of therapeutic agents. Their unique three-dimensional structure and favorable physicochemical properties often impart improved potency, selectivity, and pharmacokinetic profiles to drug candidates. Among these, 3-(4-propoxyphenoxy)azetidine is a key intermediate, and its N-alkylation is a critical step in the diversification and development of novel chemical entities. This document provides detailed application notes and protocols for the N-alkylation of 3-(4-propoxyphenoxy)azetidine, targeting researchers, scientists, and drug development professionals. We will explore various robust and scalable methods, including reductive amination, direct alkylation, and microwave-assisted synthesis, with a focus on the underlying chemical principles and practical execution.

Core Concepts in Azetidine N-Alkylation

The nitrogen atom of the azetidine ring, being a secondary amine, is nucleophilic and readily participates in reactions to form a new carbon-nitrogen bond. However, the inherent ring strain of the four-membered ring can influence its reactivity. The choice of N-alkylation protocol depends on several factors, including the nature of the alkylating agent, the desired product, and the scale of the reaction.

Protocol 1: Reductive Amination

Reductive amination is a highly efficient and widely used method for the N-alkylation of amines. This two-step, one-pot process involves the initial formation of an iminium ion intermediate from the reaction of the azetidine with a carbonyl compound (aldehyde or ketone), followed by its in-situ reduction to the corresponding N-alkylated azetidine.

Mechanistic Rationale

The reaction proceeds via the nucleophilic attack of the azetidine nitrogen on the carbonyl carbon, forming a hemiaminal intermediate. Subsequent dehydration leads to the formation of a resonance-stabilized iminium ion. A mild reducing agent, such as sodium triacetoxyborohydride (STAB), selectively reduces the iminium ion to the desired tertiary amine.[1] STAB is often the reagent of choice due to its mildness and tolerance of a wide range of functional groups.

Experimental Workflow: Reductive Amination

cluster_0 Reaction Setup cluster_1 Reduction cluster_2 Work-up & Purification Start 3-(4-Propoxyphenoxy)azetidine Aldehyde/Ketone Dichloromethane (DCM) Stir Stir at RT (30-60 min) Start->Stir Add_STAB Add Sodium Triacetoxyborohydride (STAB) (portion-wise) Stir->Add_STAB Stir_Reduction Stir at RT (2-16 h) Add_STAB->Stir_Reduction Quench Quench with sat. NaHCO3 (aq) Stir_Reduction->Quench Extract Extract with DCM Quench->Extract Dry Dry (Na2SO4), Filter, Concentrate Extract->Dry Purify Purify by Flash Chromatography Dry->Purify Final_Product Final_Product Purify->Final_Product N-Alkylated Product

Caption: Workflow for Reductive Amination.

Detailed Step-by-Step Protocol:
  • Reaction Setup: To a solution of 3-(4-propoxyphenoxy)azetidine (1.0 eq) in dichloromethane (DCM, 0.1-0.2 M), add the corresponding aldehyde or ketone (1.1-1.5 eq).

  • Iminium Formation: Stir the mixture at room temperature for 30-60 minutes.

  • Reduction: Add sodium triacetoxyborohydride (STAB) (1.5-2.0 eq) portion-wise to the reaction mixture.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-16 hours.

  • Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO3).

  • Extraction: Separate the organic layer, and extract the aqueous layer with DCM (3x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol) to afford the desired N-alkylated 3-(4-propoxyphenoxy)azetidine.

Protocol 2: Direct Alkylation with Alkyl Halides

Direct N-alkylation with alkyl halides is a classical and straightforward approach for the synthesis of tertiary amines. This method involves the nucleophilic attack of the azetidine nitrogen on the electrophilic carbon of the alkyl halide.

Mechanistic Rationale

This reaction follows a bimolecular nucleophilic substitution (SN2) mechanism.[2] The rate of the reaction is influenced by the nature of the leaving group (I > Br > Cl), the steric hindrance of both the azetidine and the alkyl halide, and the reaction conditions (solvent, temperature, and base). The use of a base is crucial to neutralize the hydrogen halide formed during the reaction and to drive the equilibrium towards the product.

Experimental Workflow: Direct Alkylation

cluster_0 Reaction Setup cluster_1 Work-up & Purification Start 3-(4-Propoxyphenoxy)azetidine Alkyl Halide Base (K2CO3 or Cs2CO3) Solvent (ACN or DMF) Heat Heat at specified temp. (e.g., 60-80 °C) Start->Heat Filter Filter off inorganic salts Heat->Filter Monitor by TLC/LC-MS Concentrate Concentrate the filtrate Filter->Concentrate Purify Purify by Flash Chromatography Concentrate->Purify Final_Product Final_Product Purify->Final_Product N-Alkylated Product

Caption: Workflow for Direct Alkylation.

Detailed Step-by-Step Protocol:
  • Reaction Setup: To a mixture of 3-(4-propoxyphenoxy)azetidine (1.0 eq) and a base such as potassium carbonate (K2CO3, 2.0-3.0 eq) or cesium carbonate (Cs2CO3, 1.5-2.0 eq) in a suitable solvent like acetonitrile (ACN) or N,N-dimethylformamide (DMF) (0.1-0.2 M), add the alkyl halide (1.1-1.5 eq).

  • Reaction Conditions: Heat the reaction mixture to 60-80 °C.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentration: Concentrate the filtrate under reduced pressure.

  • Purification: Purify the residue by flash column chromatography on silica gel using an appropriate eluent system to yield the desired N-alkylated product.

Protocol 3: Microwave-Assisted N-Alkylation

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields and cleaner reaction profiles in significantly shorter reaction times compared to conventional heating methods.[3]

Mechanistic Rationale

Microwave irradiation directly heats the solvent and reactants through dielectric heating, leading to a rapid and uniform temperature increase. This can significantly enhance the rate of SN2 reactions by overcoming the activation energy barrier more efficiently. The principles are similar to conventional direct alkylation, but the energy input method is different.

Experimental Workflow: Microwave-Assisted Alkylation

cluster_0 Reaction Setup cluster_1 Microwave Irradiation cluster_2 Work-up & Purification Start 3-(4-Propoxyphenoxy)azetidine Alkyl Halide Base (K2CO3) Solvent (DMF or ACN) Seal Seal the reaction vessel Start->Seal Irradiate Microwave Irradiation (100-150 °C, 10-30 min) Seal->Irradiate Cool Cool to RT Irradiate->Cool Filter Filter off solids Cool->Filter Concentrate Concentrate the filtrate Filter->Concentrate Purify Purify by Flash Chromatography Concentrate->Purify Final_Product Final_Product Purify->Final_Product N-Alkylated Product

Caption: Workflow for Microwave-Assisted Alkylation.

Detailed Step-by-Step Protocol:
  • Reaction Setup: In a microwave-safe reaction vessel, combine 3-(4-propoxyphenoxy)azetidine (1.0 eq), the alkyl halide (1.2-1.5 eq), and a base such as potassium carbonate (K2CO3, 2.0-3.0 eq) in a minimal amount of a high-boiling point solvent like DMF or ACN.

  • Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a temperature between 100-150 °C for 10-30 minutes.

  • Cooling: After the irradiation is complete, allow the reaction vessel to cool to room temperature.

  • Work-up: Filter the reaction mixture to remove any inorganic solids.

  • Concentration: Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol Comparison

ParameterReductive AminationDirect Alkylation (Conventional)Microwave-Assisted Alkylation
Alkylating Agent Aldehydes, KetonesAlkyl Halides (I, Br, Cl)Alkyl Halides (I, Br, Cl)
Key Reagents NaBH(OAc)3K2CO3, Cs2CO3K2CO3
Typical Solvents DCM, DCEACN, DMFDMF, ACN
Reaction Temperature Room Temperature60-80 °C100-150 °C
Reaction Time 2-16 hours4-24 hours10-30 minutes
Advantages Mild conditions, broad substrate scope, one-pot procedure.Simple setup, readily available reagents.Rapid reaction times, often higher yields, cleaner reactions.
Disadvantages Requires stoichiometry control of the reducing agent.Longer reaction times, potential for over-alkylation.Requires specialized microwave equipment.

Troubleshooting and Optimization

  • Low Yields in Direct Alkylation: If low yields are observed, consider using a more reactive alkyl halide (iodide > bromide > chloride). Switching to a more polar aprotic solvent like DMF or using a stronger, more soluble base such as cesium carbonate can also improve the reaction rate.

  • Incomplete Reductive Amination: Ensure the iminium ion has formed before adding the reducing agent. This can be monitored by NMR or IR spectroscopy. If the reaction stalls, a slight excess of the aldehyde/ketone and the reducing agent may be necessary.

  • Side Reactions: Over-alkylation to form quaternary ammonium salts can occur in direct alkylation, especially with highly reactive alkylating agents. Using a controlled stoichiometry of the alkyl halide can mitigate this. In reductive amination, ensure the reducing agent is added portion-wise to control the reaction rate and minimize side reactions.

  • Purification Challenges: The polarity of the N-alkylated azetidine product will vary depending on the introduced alkyl group. A careful selection of the eluent system for column chromatography is crucial for effective purification.

Conclusion

The N-alkylation of 3-(4-propoxyphenoxy)azetidine is a versatile transformation that opens the door to a vast chemical space for drug discovery and development. The choice of the synthetic protocol should be guided by the specific requirements of the target molecule, the availability of starting materials, and the desired scale of the synthesis. The protocols outlined in these application notes provide a solid foundation for researchers to successfully synthesize a diverse range of N-alkylated 3-(4-propoxyphenoxy)azetidine derivatives.

References

  • An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. Cambridge: Royal Society of Chemistry; 2023. Available from: [Link]

  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223. Available from: [Link]

  • Alper, H., & Al-Masum, M. (2008). Novel Syntheses of Azetidines and Azetidinones. Chemical Reviews, 108(9), 3643-3697. Available from: [Link]

  • Azetidine synthesis. Organic Chemistry Portal. Available from: [Link]

  • Kaabi, A., et al. (2022). A simple and general synthetic route to N-alkylazetidines from 1,2-amino alcohols. Arkivoc, 2022(5), 87-97. Available from: [Link]

  • Wuts, P. G. M., & Greene, T. W. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
  • Caddick, S., Fitzmaurice, R. (2009). Microwave Assisted Organic Synthesis. John Wiley & Sons.
  • Taylor, A. M., & Ley, S. V. (2011). A general, enantioselective synthesis of N-alkyl terminal aziridines and C2-functionalized azetidines via organocatalysis. Beilstein Journal of Organic Chemistry, 7, 1338-1344. Available from: [Link]

  • Feula, B. (2014). Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applications. University of Birmingham. Available from: [Link]

  • Ghorai, M. K., et al. (2010). BF3·OEt2-Mediated Highly Regioselective SN2-Type Ring-Opening of N-Activated Aziridines and N-Activated Azetidines by Tetraalkylammonium Halides. The Journal of Organic Chemistry, 75(1), 137-151. Available from: [Link]

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.
  • Ju, Y., & Varma, R. S. (2006). Revisiting Nucleophilic Substitution Reactions: Microwave-Assisted Synthesis of Azides, Thiocyanates, and Sulfones in an Aqueous Medium. The Journal of Organic Chemistry, 71(1), 135-141. Available from: [Link]

  • D’yakonov, V. A., & Dzhemilev, U. M. (2019). General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. Organic Letters, 21(22), 9039-9043. Available from: [Link]

  • CN102976993A - Synthetic method of 3-hydroxyazetidine hydrochloride - Google Patents.
  • N-alkylation of heterocycles under conventional heating, simultaneous... - ResearchGate. Available from: [Link]

  • De Luca, L., et al. (2021). Microwave Heating Promotes the S-Alkylation of Aziridine Catalyzed by Molecular Sieves: A Post-Synthetic Approach to Lanthionine-Containing Peptides. Molecules, 26(20), 6173. Available from: [Link]

  • Ombito, J. O., et al. (2025). Recent progress in synthesis of 3-functionalized azetidines. Arkivoc, 2025(1), 1-40. Available from: [Link]

  • de la Hoz, A., et al. (2005). Microwave-assisted synthesis of nitrogen heterocycles. In Microwaves in Organic Synthesis (pp. 415-469). Wiley-VCH.
  • Ghandi, M., & Fakoorpour, F. (2019). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. Scientific Reports, 9(1), 1-9. Available from: [Link]

  • Buchwald–Hartwig amination. In Wikipedia. Available from: [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Available from: [Link]

  • Monocyclic Azetidines via a Visible-Light-Mediated Aza Paternò-Büchi Reaction of Ketone-Derived Sulfonylimines. ACS Publications. Available from: [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Available from: [Link]

  • Dandia, A., & Sharma, A. (2021). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Molecules, 26(11), 3186. Available from: [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. Available from: [Link]

  • Uesugi, S., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 11, 1269829. Available from: [Link]

  • Mehra, V., et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC advances, 7(76), 48155-48184. Available from: [Link]

  • Degennaro, L., et al. (2015). Easy access to constrained peptidomimetics and 2, 2-disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines. Chemical Communications, 51(53), 10696-10699. Available from: [Link]

  • Musci, P., et al. (2022). Dynamic Phenomena and Complexation Effects in the α-Lithiation and Asymmetric Functionalization of Azetidines. Molecules, 27(9), 2847. Available from: [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-(4-Propoxyphenoxy)azetidine

Welcome to the technical support center for the synthesis of 3-(4-Propoxyphenoxy)azetidine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting ad...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 3-(4-Propoxyphenoxy)azetidine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help improve the overall yield and purity of your synthesis. The synthesis of functionalized azetidines is a challenging yet crucial endeavor in medicinal chemistry due to the unique structural and biological properties of the azetidine ring.[1][2] This resource is structured to address specific issues you may encounter during your experiments, offering explanations for the underlying chemistry and providing actionable solutions.

Troubleshooting Guide

The synthesis of 3-(4-Propoxyphenoxy)azetidine typically involves two key steps: the etherification of an N-protected 3-hydroxyazetidine with 4-propoxyphenol, followed by the deprotection of the nitrogen-protecting group. The following sections address common problems encountered in each of these stages.

Section 1: Etherification of N-Boc-3-hydroxyazetidine with 4-Propoxyphenol

A common route to 3-(4-Propoxyphenoxy)azetidine involves the reaction of N-Boc-3-hydroxyazetidine with 4-propoxyphenol, often under Mitsunobu conditions or through a Williamson ether synthesis.

Question 1: My Mitsunobu reaction for the etherification is giving a low yield. What are the potential causes and how can I improve it?

Answer:

Low yields in the Mitsunobu reaction for this specific etherification can stem from several factors. The inherent strain of the four-membered azetidine ring can make it a challenging substrate.[2][3] Here’s a breakdown of potential issues and corresponding solutions:

  • Incomplete Activation of the Hydroxyl Group: The reaction is initiated by the formation of a phosphonium salt between the triphenylphosphine (PPh₃) and the azodicarboxylate (typically DEAD or DIAD). This is followed by the deprotonation of the alcohol by the azodicarboxylate anion. If this activation is inefficient, the subsequent nucleophilic attack by the phenoxide will be slow.

    • Troubleshooting:

      • Reagent Purity: Ensure that your PPh₃ and azodicarboxylate are of high purity and anhydrous. Azodicarboxylates can decompose over time.

      • Order of Addition: The standard and generally most effective order of addition is to have the alcohol (N-Boc-3-hydroxyazetidine) and PPh₃ in solution first, cool the reaction mixture (often to 0 °C or -78 °C), and then slowly add the azodicarboxylate. After a short period of stirring, add the 4-propoxyphenol. This pre-activation of the alcohol can be crucial.

      • Solvent Choice: Anhydrous THF or toluene are common solvents. Ensure your solvent is thoroughly dried.

  • Side Reactions: The highly reactive intermediates in the Mitsunobu reaction can lead to side products.

    • Formation of a Hydrazinyl Adduct: The phenoxide can react with the azodicarboxylate, leading to the formation of an N-acylhydrazine derivative.

    • Phosphorane Formation: The alcohol can react with two equivalents of the PPh₃-azodicarboxylate adduct.

    • Troubleshooting:

      • Temperature Control: Maintaining a low temperature during the addition of reagents can help minimize side reactions.

      • Stoichiometry: Precise control of the stoichiometry of your reagents is critical. Use of a slight excess (1.1-1.2 equivalents) of PPh₃ and the azodicarboxylate is common, but a large excess should be avoided.

  • Work-up and Purification Challenges: The byproducts of the Mitsunobu reaction, triphenylphosphine oxide (Ph₃P=O) and the reduced azodicarboxylate, can be difficult to separate from the desired product.

    • Troubleshooting:

      • Crystallization: In some cases, Ph₃P=O can be removed by crystallization from a non-polar solvent like diethyl ether or a mixture of hexanes and ethyl acetate.

      • Chromatography: Careful column chromatography is often necessary. A gradient elution from a non-polar solvent system to a more polar one can effectively separate the product from the byproducts.

Question 2: I'm attempting a Williamson ether synthesis, but the reaction is sluggish and I'm observing significant starting material recovery. What can I do?

Answer:

The Williamson ether synthesis, while conceptually simple, can be challenging with a sterically hindered and strained substrate like N-Boc-3-hydroxyazetidine. The key is to effectively deprotonate the hydroxyl group to form a reactive alkoxide.

  • Incomplete Deprotonation: The pKa of the hydroxyl group on N-Boc-3-hydroxyazetidine is a critical factor.[4] A base that is not strong enough will result in a low concentration of the nucleophilic alkoxide.

    • Troubleshooting:

      • Choice of Base: Sodium hydride (NaH) is a common and effective choice for deprotonating alcohols in this context. Ensure it is fresh and handled under an inert atmosphere. Other strong bases like potassium tert-butoxide (t-BuOK) can also be used.

      • Solvent: Anhydrous polar aprotic solvents like DMF or DMSO can help to solvate the alkoxide and increase its reactivity.

  • Leaving Group on the Electrophile: While you are using 4-propoxyphenol as the nucleophile, an alternative approach is to activate the hydroxyl group of N-Boc-3-hydroxyazetidine by converting it to a good leaving group (e.g., a tosylate or mesylate) and then reacting it with the phenoxide of 4-propoxyphenol.

    • Troubleshooting:

      • Activation: React N-Boc-3-hydroxyazetidine with tosyl chloride or mesyl chloride in the presence of a base like triethylamine or pyridine to form the corresponding sulfonate ester.

      • Reaction with Phenoxide: The resulting N-Boc-3-O-tosyl/mesylazetidine can then be reacted with the sodium or potassium salt of 4-propoxyphenol.

Section 2: Deprotection of the Azetidine Nitrogen

The final step is the removal of the Boc protecting group to yield the free amine, 3-(4-Propoxyphenoxy)azetidine.

Question 3: I am experiencing low yields during the acidic deprotection of the Boc group. Are there alternative methods, and what are the potential pitfalls?

Answer:

Acid-catalyzed deprotection is the most common method for removing a Boc group.[5][6][7] However, the choice of acid and reaction conditions can significantly impact the yield and purity of the final product.

  • Acid-Labile Functional Groups: While the target molecule itself is relatively robust, be mindful of any other acid-sensitive groups if you are working with more complex derivatives.

  • Incomplete Reaction: Insufficient acid or reaction time can lead to incomplete deprotection.

    • Troubleshooting:

      • Choice of Acid: Trifluoroacetic acid (TFA) in dichloromethane (DCM) is a very effective and common reagent for Boc deprotection.[7] Hydrochloric acid (HCl) in an organic solvent like dioxane or methanol is also widely used.

      • Monitoring the Reaction: Use thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to monitor the progress of the reaction and ensure it goes to completion.

  • Formation of Side Products: The tert-butyl cation generated during the deprotection can potentially alkylate the electron-rich aromatic ring of the 4-propoxyphenol moiety.[7]

    • Troubleshooting:

      • Scavengers: The addition of a scavenger like anisole or thioanisole can trap the tert-butyl cation and prevent this side reaction.[7]

  • Alternative Deprotection Methods:

    • Thermal Deprotection: In some cases, heating the Boc-protected compound can lead to deprotection, although this may require high temperatures and can lead to decomposition.

    • Mechanochemical Deprotection: A solvent-free approach using ball milling with p-toluenesulfonic acid has been reported for Boc deprotection and could be a greener alternative.[8]

Frequently Asked Questions (FAQs)

Q1: What is the typical overall yield I should expect for this two-step synthesis?

A1: The overall yield can vary significantly depending on the specific conditions and scale of the reaction. A well-optimized laboratory-scale synthesis could achieve an overall yield in the range of 60-80%. However, yields can be lower during initial attempts or on a larger scale.

Q2: How can I best purify the final product, 3-(4-Propoxyphenoxy)azetidine?

A2: The final product is a free amine and can be purified by column chromatography on silica gel. A typical eluent system would be a gradient of methanol in dichloromethane, often with a small amount of a basic modifier like triethylamine (e.g., 0.5-1%) to prevent the amine from streaking on the silica gel. Alternatively, purification via formation of a salt (e.g., hydrochloride or trifluoroacetate) followed by recrystallization and then liberation of the free base can be an effective method.

Q3: Are there any specific safety precautions I should take during this synthesis?

A3: Standard laboratory safety practices should always be followed. Specifically:

  • Mitsunobu Reaction: Diethyl azodicarboxylate (DEAD) and diisopropyl azodicarboxylate (DIAD) are potentially explosive and should be handled with care. Avoid heating them.

  • Sodium Hydride: NaH is a flammable solid and reacts violently with water. It should be handled under an inert atmosphere (e.g., nitrogen or argon).

  • Trifluoroacetic Acid: TFA is a strong, corrosive acid. Handle it in a fume hood with appropriate personal protective equipment (PPE).

Recommended High-Yield Protocol

This protocol outlines a reliable method for the synthesis of 3-(4-Propoxyphenoxy)azetidine, incorporating best practices to maximize yield and purity.

Step 1: Synthesis of tert-butyl 3-(4-propoxyphenoxy)azetidine-1-carboxylate
  • To a solution of N-Boc-3-hydroxyazetidine (1.0 eq) and 4-propoxyphenol (1.1 eq) in anhydrous THF (0.2 M) at 0 °C under a nitrogen atmosphere, add triphenylphosphine (1.2 eq).

  • Slowly add diisopropyl azodicarboxylate (DIAD) (1.2 eq) dropwise over 15 minutes, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford tert-butyl 3-(4-propoxyphenoxy)azetidine-1-carboxylate.

Step 2: Synthesis of 3-(4-Propoxyphenoxy)azetidine
  • Dissolve tert-butyl 3-(4-propoxyphenoxy)azetidine-1-carboxylate (1.0 eq) in a 1:1 mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA) (0.1 M).

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of methanol in DCM containing 0.5% triethylamine) to afford 3-(4-Propoxyphenoxy)azetidine.

ParameterRecommended ConditionRationale for Improved Yield
Etherification Reagents Mitsunobu: PPh₃, DIADEfficient for forming C-O bonds with inversion of stereochemistry.
Etherification Solvent Anhydrous THFGood solubility for reactants and intermediates.
Deprotection Reagent TFA in DCMStrong acid for rapid and clean Boc removal at room temperature.[7]
Purification Modifier 0.5% Triethylamine in eluentPrevents tailing of the basic amine product on silica gel.
Reaction Workflow

Synthesis_Workflow cluster_step1 Step 1: Etherification (Mitsunobu) cluster_step2 Step 2: Deprotection A N-Boc-3-hydroxyazetidine D tert-butyl 3-(4-propoxyphenoxy) azetidine-1-carboxylate A->D Reacts with B 4-Propoxyphenol B->D C PPh3, DIAD, THF C->D Conditions F 3-(4-Propoxyphenoxy)azetidine (Final Product) D->F Deprotection E TFA, DCM E->F Conditions

Caption: Overall synthetic workflow for 3-(4-Propoxyphenoxy)azetidine.

References

  • Ombito, J. O., et al. (2025). Recent progress in synthesis of 3-functionalized azetidines. Arkivoc, 2025(1), 202512430.
  • Organic Chemistry Portal. (n.d.). Synthesis of azetidines. Retrieved from [Link]

  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223-244.
  • Singh, G., & Singh, M. (2017). Azetidine Synthesis.
  • Hashim, O. S. (2023). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences, 6(3), 553-558.
  • MDPI. (n.d.). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Retrieved from [Link]

  • Kuriyama, M., et al. (2022). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 10, 1073795.
  • Leśniak, S., et al. (2021). Novel N-Substituted 3-Aryl-4-(diethoxyphosphoryl)azetidin-2-ones as Antibiotic Enhancers and Antiviral Agents in Search for a Successful Treatment of Complex Infections. Molecules, 26(11), 3365.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). N-Boc-3-hydroxyazetidine (CAS: 141699-55-0): Your Go-To Intermediate for Specialty Chemicals. Retrieved from [Link]

  • Cossy, J., & De-Kimpe, N. (2008). Novel Syntheses of Azetidines and Azetidinones. Chemical Reviews, 108(9), 3829-3878.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)–H Arylation. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. Retrieved from [Link]

  • Parvez, M. S. (2026). Base-Promoted Deprotection of tert-Butyl 4-(1-(3-(cyanomethyl)-1-(ethylsulfonyl)azetidin-3-yl)-1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine-7carboxylate: Preservation of a Nitrile Functional Group under Mild Conditions. ChemRxiv.
  • Google Patents. (n.d.). WO2004035538A1 - Process for making azetidine-3-carboxylic acid.
  • RSC Publishing. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19(12), 2596-2613.
  • Đud, M., & Margetić, D. (2017). Solvent-Free Mechanochemical Deprotection of N-Boc Group. International Journal of Organic Chemistry, 7, 140-144.
  • Wordpress. (n.d.). BOC Deprotection. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). N-Boc-3-hydroxyazetidine: A Key Chemical Intermediate for Modern Synthesis. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Aqueous Solubility of 3-(4-Propoxyphenoxy)azetidine

Welcome to the Application Support Hub. As researchers and drug development professionals, encountering highly lipophilic compounds that refuse to enter the aqueous phase is a daily challenge.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Hub. As researchers and drug development professionals, encountering highly lipophilic compounds that refuse to enter the aqueous phase is a daily challenge. This guide provides field-proven, mechanistically grounded workflows to troubleshoot and resolve the low aqueous solubility of 3-(4-Propoxyphenoxy)azetidine [1].

As a Senior Application Scientist, my goal is not just to give you a recipe, but to explain the causality behind these formulations so you can adapt them to your specific in vitro assays or preclinical models. Every protocol below is designed as a self-validating system to ensure scientific integrity.

Mechanistic Root Cause Analysis: Why is it Insoluble?

To solve a solubility issue, we must first deconstruct the molecule. 3-(4-Propoxyphenoxy)azetidine presents a classic structural dichotomy:

  • The Hydrophobic Tail: The 4-propoxyphenoxy group is highly lipophilic. The extended propyl chain and the aromatic ring create a massive hydrophobic surface area that disrupts the hydrogen-bonding network of water, driving the molecules to self-associate and precipitate.

  • The Ionizable Head Group: The azetidine ring contains a secondary amine. While basic (predicted pKa ~8.5–9.2), its polarity is often overwhelmed by the lipophilic tail when the compound is in its free base form.

The Core Issue: In unbuffered water or physiological media (pH 7.4), a significant fraction of the compound exists as a free base. The thermodynamic drive to minimize water contact forces the propoxyphenyl tails together, resulting in colloidal aggregation or macroscopic "crash-out."

Troubleshooting Workflows & Self-Validating Protocols

Below are three distinct, step-by-step methodologies to force this molecule into solution, ranked from the simplest chemical adjustment to advanced formulation techniques.

Workflow A: pH Modulation and Salt Selection

The Causality: By lowering the pH of your media below the pKa of the azetidine nitrogen, you force protonation. The resulting cationic charge increases the hydration energy of the molecule. However, solubility is dictated by the crystal lattice energy of the resulting salt. If you use a counterion that packs too tightly (e.g., sometimes chloride), the salt remains insoluble. Screening counterions is critical.

Step-by-Step Protocol:

  • Media Preparation: Prepare an aqueous buffer at pH 4.0–5.0 (e.g., 50 mM Acetate buffer).

  • Counterion Addition: Aliquot your free base API into three vials. Add stoichiometric equivalents of different acids (e.g., HCl, Methanesulfonic acid, Acetic acid) to form the respective salts in situ.

  • Equilibration: Stir at 37°C for 24 hours to reach thermodynamic equilibrium.

  • Self-Validation (Centrifugation & HPLC): Centrifuge the samples at 15,000 x g for 15 minutes to pellet undissolved API. Analyze the supernatant via HPLC-UV to quantify the true thermodynamic solubility. Do not rely solely on visual inspection, as sub-micron colloidal aggregates can mimic a clear solution.

WorkflowA Start Free Base API 3-(4-Propoxyphenoxy)azetidine CheckPH Adjust Media pH < 7.0? Start->CheckPH Protonation Azetidine N Protonated (Cationic Form) CheckPH->Protonation Yes (pH 4-6) Insoluble Precipitation / Aggregation CheckPH->Insoluble No (pH > 8) SaltScreen Counterion Screening (HCl, Mesylate, Acetate) Protonation->SaltScreen Soluble Aqueous Soluble Salt SaltScreen->Soluble Optimal Lattice Energy SaltScreen->Insoluble High Lattice Energy

Workflow A: pH modulation and counterion screening pathway for basic amines.

Workflow B: The "Solvent-Shift" Co-Solvent Strategy

The Causality: For in vitro assays (like cell culture) where pH must remain at 7.4, salt formation is insufficient. We must use a co-solvent. However, directly pipetting a DMSO stock into aqueous media causes a "solvent shift." The DMSO rapidly diffuses into the water, leaving the lipophilic API stranded, causing immediate precipitation. By using an intermediate surfactant (like Tween 80), we lower the interfacial tension and create micelles that encapsulate the API before it hits the bulk water.

Step-by-Step Protocol:

  • Stock Generation: Dissolve the API in 100% DMSO to a concentration of 20 mM.

  • Intermediate Dilution: Dilute the DMSO stock 1:10 into an intermediate surfactant blend (e.g., 20% Tween 80 in PEG400). Mix thoroughly.

  • Aqueous Addition: Crucial Step: Add the intermediate mixture dropwise into the final aqueous assay buffer while under vigorous vortexing. This prevents localized supersaturation.

  • Self-Validation (Nephelometry/DLS): Measure the turbidity of the final solution using a nephelometer or Dynamic Light Scattering (DLS). A clear solution to the naked eye might still contain 500 nm aggregates. DLS will confirm if the compound is truly monomeric or safely trapped in uniform micelles.

WorkflowB Stock Prepare 10-50mM Stock in 100% DMSO Intermediate Dilute into Intermediate (PEG400 / Tween 80) Stock->Intermediate Aqueous Dropwise Addition to Aqueous Buffer Intermediate->Aqueous Assess Assess Turbidity (Nephelometry / DLS) Aqueous->Assess Success Clear Solution (<1% DMSO final) Assess->Success Monomeric Crash Compound Crash-out (Visible Particles) Assess->Crash Aggregated Crash->Intermediate Increase Surfactant

Workflow B: Co-solvent and surfactant dilution strategy to prevent precipitation.

Workflow C: Cyclodextrin Inclusion Complexation

The Causality: When co-solvents are toxic to your cells, molecular encapsulation is the gold standard. Cyclodextrins (CDs) are cyclic oligosaccharides with a truncated cone shape; they possess a hydrophilic exterior and a hydrophobic inner cavity[2]. By utilizing Sulfobutylether-β-cyclodextrin (SBE-β-CD), the highly lipophilic 4-propoxyphenoxy tail of our azetidine compound is shielded within the hydrophobic cavity, forming a stable 1:1 stoichiometric inclusion complex[3]. This can increase aqueous solubility by orders of magnitude (up to 10⁴ times). Furthermore, conducting this complexation in slightly acidic media can yield a synergistic enhancement in solubility.

Step-by-Step Protocol:

  • Host Preparation: Prepare a 10–20% (w/v) solution of SBE-β-CD in an aqueous buffer (pH 5.0 to leverage synergistic acidic complexation).

  • Kneading/Co-dissolution: Add an excess of 3-(4-Propoxyphenoxy)azetidine to the CD solution.

  • Agitation: Shake the suspension at room temperature for 48 hours to ensure complete host-guest equilibrium.

  • Filtration & Self-Validation (Phase Solubility): Filter through a 0.22 µm syringe filter. Perform a phase-solubility analysis (measuring API concentration via HPLC across increasing CD concentrations) to calculate the stability constant ( Ks​ ) and confirm the 1:1 AL-type complexation profile[3].

WorkflowC API 3-(4-Propoxyphenoxy)azetidine (Hydrophobic Tail) Mix Co-dissolution / Kneading (Aqueous Media) API->Mix CD SBE-β-CD or HP-β-CD (Hydrophobic Cavity) CD->Mix Equilibrium Host-Guest Complexation (1:1 Stoichiometry) Mix->Equilibrium Result Enhanced Aqueous Solubility (Shielded Propoxyphenyl) Equilibrium->Result

Workflow C: Mechanism of cyclodextrin inclusion complexation for lipophilic moieties.

Frequently Asked Questions (FAQs)

Q: My compound crashes out immediately when I pipette the DMSO stock into my assay buffer. Why? A: You are experiencing solvent-shift precipitation. When the DMSO stock hits the water, the local concentration of water spikes instantly. Because the thermodynamic solubility of the free base is practically zero, the compound nucleates and precipitates before the DMSO can evenly disperse. Always use an intermediate surfactant or add the mixture dropwise under high shear (Workflow B).

Q: Can I just heat the solution to 37°C to dissolve the visible particles? A: Heating increases kinetic solubility temporarily. However, once the solution cools back down to room temperature (e.g., while sitting on a lab bench during an assay setup), the solution becomes supersaturated and the compound will precipitate out, often as invisible micro-crystals that will ruin your assay reproducibility.

Q: Is there a benefit to combining cyclodextrins with surfactants? A: Yes. Research indicates that combining β-cyclodextrins with surfactants like Tween 80 can yield a synergistic enhancement in solubility and dissolution rate compared to using either agent individually[4]. The surfactant can help wet the API and stabilize the complex in the bulk aqueous phase.

Quantitative Formulation Matrix

Use this matrix to compare expected outcomes based on standard pharmaceutical solubility enhancement data for basic, lipophilic amines.

Formulation ApproachPrimary MechanismExpected Solubility GainCellular Toxicity RiskBest Use Case
Free Base (Water) N/A (Baseline)< 1 µg/mLNoneBaseline control
pH 4.5 Acetate Buffer Azetidine N-Protonation10x - 50xLowAssays tolerant to acidic pH
2% Tween 80 + 1% DMSO Micellar Encapsulation50x - 100xModerate (Membrane disruption)High-throughput in vitro screens
20% SBE-β-CD (pH 5.0) Host-Guest Complexation1,000x - 10,000xVery LowIn vivo dosing & sensitive cell assays

References

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Troubleshooting

Technical Support Center: Resolving Co-Elution in 3-(4-Propoxyphenoxy)azetidine Chromatography

Welcome to the Advanced Chromatography Support Center. This guide is engineered for analytical scientists and drug development professionals facing co-elution and peak tailing challenges when analyzing 3-(4-Propoxyphenox...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. This guide is engineered for analytical scientists and drug development professionals facing co-elution and peak tailing challenges when analyzing 3-(4-Propoxyphenoxy)azetidine and its structurally related impurities.

Due to the unique physicochemical properties of the four-membered azetidine heterocycle[1], standard reversed-phase liquid chromatography (RPLC) methods often fail to achieve baseline resolution. This guide provides field-proven, mechanistically grounded troubleshooting strategies to establish a self-validating analytical method.

Mechanistic Overview: Why Does Co-Elution Occur?

3-(4-Propoxyphenoxy)azetidine is a challenging bimodal molecule. It features a highly hydrophobic propoxyphenoxy tail and a highly basic secondary amine within the azetidine ring (pKa ~10).

When basic compounds are analyzed on standard silica-based C18 columns at a neutral pH, the amine is fully protonated ( NH2+​ ). Simultaneously, residual silanols on the silica stationary phase (pKa ~3.5–4.5) are deprotonated ( SiO− ). This creates a severe secondary ion-exchange interaction that drags the analyte through the column, causing asymmetric peak broadening (tailing) that easily masks closely eluting regioisomers or degradation products[2][3].

InteractionMechanism Molecule 3-(4-Propoxyphenoxy)azetidine Tail Propoxyphenoxy Tail (Hydrophobic) Molecule->Tail Ring Azetidine Ring (Basic Amine, pKa ~10) Molecule->Ring RP C18 Stationary Phase (Hydrophobic Retention) Tail->RP Primary Interaction Silanol Ionized Silanols (SiO-) (Ion-Exchange) Ring->Silanol Secondary Interaction Result1 Ideal Gaussian Peak RP->Result1 Result2 Peak Tailing & Co-elution Silanol->Result2

Chromatographic interaction pathways dictating peak shape for basic azetidine derivatives.

Frequently Asked Questions (Troubleshooting Guide)

Q1: My 3-(4-Propoxyphenoxy)azetidine peak has a severe tail (Asymmetry > 1.8) and is swallowing a known impurity. How do I fix the peak shape first?

A: You must shut down the secondary silanol interactions. Chromatography for basic compounds should be carried out at least one pH unit above or below the analyte's pKa[2]. You have two distinct pathways:

  • High pH Strategy (Recommended): Raise the mobile phase pH to >10.5. This fully deprotonates the azetidine nitrogen, neutralizing its charge and converting the retention mechanism to purely hydrophobic[4].

  • Low pH Strategy: Lower the pH to 2.5 using Trifluoroacetic acid (TFA). This fully protonates both the azetidine and the silanols (suppressing silanol ionization). Combining this with a charge-doped stationary phase will electrostatically repel the basic amine, sharpening the peak[5].

Q2: If I switch to a High pH mobile phase, won't my silica column dissolve?

A: Yes, standard silica dissolves above pH 8. You must switch to a Hybrid Silica stationary phase (e.g., Waters XBridge, Phenomenex Gemini, or Kinetex EVO). These columns incorporate organic groups (like ethane bridges) into the silica matrix, providing stability up to pH 12 while allowing you to exploit the deprotonated state of the azetidine[3][4].

Q3: My peaks are now perfectly symmetrical (Asymmetry < 1.2), but the impurity is still co-eluting with the main peak. What is the next logical step?

A: If peak shape is ideal but co-elution persists, the issue is a lack of chromatographic selectivity ( α ). The most powerful parameter to adjust is the organic modifier[6][7]. Switch your mobile phase B from Acetonitrile (polar aprotic) to Methanol (polar protic). Methanol acts as both a hydrogen bond donor and acceptor, which fundamentally alters the solvation dynamics around the propoxyphenoxy oxygen and the azetidine nitrogen, often pulling closely related isomers apart[6].

TroubleshootingWorkflow Start Co-Elution Detected 3-(4-Propoxyphenoxy)azetidine Assess Assess Peak Asymmetry (As) Start->Assess Tailing Tailing (As > 1.5) Secondary Silanol Interactions Assess->Tailing Yes Sym Symmetrical (As < 1.2) Similar Hydrophobicity Assess->Sym No LowPH Low pH (2-3) Strategy Charge-Doped Column Tailing->LowPH Acidic Mobile Phase HighPH High pH (>10) Strategy Hybrid Silica Column Tailing->HighPH Basic Mobile Phase Mod Change Organic Modifier (MeOH vs ACN) Sym->Mod Alter Selectivity (α) Grad Flatten Gradient Slope Sym->Grad Alter Efficiency (N)

Decision tree for resolving 3-(4-Propoxyphenoxy)azetidine co-elution based on peak asymmetry.

Quantitative Data Summaries

Table 1: Mobile Phase pH Strategy Comparison for Basic Amines
ParameterLow pH Strategy (pH 2.0 - 3.0)High pH Strategy (pH 10.0 - 11.5)
Analyte State Fully Protonated ( + )Fully Deprotonated (Neutral)
Silanol State Fully Protonated (Neutral)Fully Ionized ( )
Required Column Charge-doped RP (e.g., Cortecs CSH)Hybrid Silica (e.g., Kinetex EVO)
Primary Advantage Excellent for LC-MS compatibilityMaximizes hydrophobic retention & loadability
Drawback Analyte is highly polar, elutes earlyRequires specialized, high-pH stable columns
Table 2: Self-Validating System Suitability Targets (SST)

Before analyzing unknown samples, your method must pass these criteria to ensure co-elution has been fundamentally resolved.

Metric Target Value Causality / Rationale

| Peak Asymmetry ( As​ ) | 0.9≤As​≤1.2 | Confirms secondary silanol interactions are suppressed. | | Resolution ( Rs​ ) | Rs​≥2.0 | Ensures baseline separation between the azetidine and closest impurity. | | Theoretical Plates ( N ) | >10,000 | Validates column health and optimal linear velocity. |

Step-by-Step Methodologies

Protocol A: High-pH RPLC Method Development (Primary Strategy)

This protocol utilizes a high-pH environment to deprotonate the azetidine ring, relying strictly on the propoxyphenoxy tail for separation[4][7].

Step 1: Mobile Phase Preparation

  • Mobile Phase A (Aqueous): Prepare a 10 mM Ammonium Bicarbonate buffer. Adjust the pH to 10.5 using Ammonium Hydroxide. Filter through a 0.22 µm PTFE membrane.

  • Mobile Phase B (Organic): 100% HPLC-grade Methanol (preferred over Acetonitrile to alter hydrogen bonding selectivity).

Step 2: Column Setup

  • Install a High-pH stable Hybrid Silica C18 column (e.g., 150 mm x 4.6 mm, 3 µm particle size).

  • Set the column oven temperature to 40°C to reduce mobile phase viscosity and improve mass transfer kinetics.

Step 3: Gradient Execution

  • 0-2 min: 5% B (Isocratic hold to focus polar impurities).

  • 2-15 min: Linear gradient from 5% B to 85% B. (A shallow gradient slope maximizes resolution of structurally similar co-eluters).

  • 15-18 min: 85% B (Column wash).

  • 18-25 min: 5% B (Re-equilibration).

Step 4: System Validation (SST)

  • Inject a standard mixture containing 3-(4-Propoxyphenoxy)azetidine and its known co-eluting impurity. Verify that Rs​≥2.0 and As​≤1.2 . Do not proceed to sample analysis until these metrics are met.

Protocol B: 2D-LC Multiple Heart-Cutting (Rescue Strategy)

If 1D-LC fails to resolve the co-elution due to an overwhelmingly complex sample matrix, implement a Two-Dimensional Liquid Chromatography (2D-LC) heart-cutting approach[8][9].

Step 1: First Dimension (1D) Isolation

  • Run Protocol A. Identify the exact retention time window where the unresolved co-elution occurs. Step 2: Heart-Cutting

  • Program the switching valve to direct the eluent from the 1D column into a 40 µL or 80 µL sampling loop exactly during the co-elution window[8]. Step 3: Second Dimension (2D) Orthogonal Separation

  • Transfer the loop contents to a 2D column with orthogonal selectivity, such as a Strong Cation Exchange (SCX) or HILIC column. Because the azetidine is basic, an SCX column will separate the co-eluting compounds based on localized charge differences rather than hydrophobicity, guaranteeing resolution[8].

References

  • Application Notes & Protocols: Assay Development for Azetidine, 1-[(4-fluorophenyl)sulfonyl]-, Benchchem,
  • dealing with co-eluting peaks in 3-Indoleacetonitrile chrom
  • Development of a candidate reference method for the simultaneous quantification of betaine, choline and trimethylamine N-oxide in serum samples by two-dimensional liquid chrom
  • Trouble-Shooting, Sigma-Aldrich,
  • HPLC Method Development For Basic Molecules: A Case Study, PharmaGuru,
  • Analytical Strategies for Developability Assessment of Therapeutic Proteins, American Pharmaceutical Review,
  • The challenges of the analysis of basic compounds by high performance liquid chromatography, ResearchG
  • HPLC Tech Tip: Basic Analytes and High pH, Phenomenex,
  • Reversed-Phases for LC Deliberately Doped with Positive Charge, LCGC Intern

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in 3-(4-Propoxyphenoxy)azetidine Substitution Reactions

Welcome to the technical support center for synthetic strategies involving 3-(4-propoxyphenoxy)azetidine. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for synthetic strategies involving 3-(4-propoxyphenoxy)azetidine. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the unique challenges posed by this sterically demanding substrate. Here, we will dissect the underlying principles of steric hindrance in this system and provide actionable, field-proven troubleshooting advice to enhance your reaction outcomes.

Introduction: The Challenge of the Bulky Azetidine

Azetidines are valuable scaffolds in medicinal chemistry, offering a unique three-dimensional vector for molecular exploration.[1][2] The 3-(4-propoxyphenoxy)azetidine core, in particular, presents a significant synthetic hurdle. The bulky 4-propoxyphenoxy group at the C3 position creates substantial steric shielding, impeding the approach of nucleophiles and often leading to sluggish or failed substitution reactions.[3][4] Understanding the interplay of substrate geometry, nucleophile choice, solvent effects, and reaction conditions is paramount to achieving successful C-N or C-O bond formation at this hindered position.

This guide provides a comprehensive resource for diagnosing and solving common issues encountered during the nucleophilic substitution of 3-(4-propoxyphenoxy)azetidine.

Frequently Asked Questions (FAQs)

Q1: Why is my nucleophilic substitution reaction on 3-(4-propoxyphenoxy)azetidine resulting in low to no yield?

A1: The primary culprit is severe steric hindrance. The 4-propoxyphenoxy substituent effectively blocks the backside attack required for a typical SN2 reaction.[3][4] The success of the reaction is highly dependent on the size and reactivity of your nucleophile, the choice of solvent, and the reaction temperature. For a deeper dive, consult the troubleshooting section on "Low or No Product Formation."

Q2: What role does the leaving group play in these reactions?

A2: A good leaving group is crucial. For substitutions on the azetidine ring itself, common leaving groups include tosylates, mesylates, or halides. If the 4-propoxyphenoxy group is being displaced, its departure is less common and would require harsh conditions. In most scenarios, a functional group at the 3-position is displaced by a nucleophile.

Q3: How critical is the choice of solvent?

A3: The solvent choice is critical. Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred for SN2 reactions as they can solvate the cation without strongly interacting with the nucleophile, thus preserving its reactivity.[5] In cases of extreme steric hindrance, a less coordinating solvent might be beneficial to minimize competition with the nucleophile for access to the reaction center.

Q4: Can increasing the temperature always solve low reactivity?

A4: While increasing the temperature can provide the necessary activation energy to overcome the steric barrier, it's a double-edged sword. Higher temperatures can also promote side reactions, such as elimination or ring-opening of the strained azetidine ring.[6] A careful optimization of the temperature profile is necessary.

Q5: Are there any catalytic methods to facilitate this substitution?

A5: Yes, Lewis acid catalysis can sometimes be employed to activate the leaving group, making the electrophilic carbon more susceptible to nucleophilic attack. However, care must be taken as strong Lewis acids can also promote ring-opening.[7] Phase-transfer catalysis can also be an effective strategy for enhancing the reactivity of anionic nucleophiles.

Troubleshooting Guide

This section provides detailed protocols and decision-making frameworks to address common experimental challenges.

Problem 1: Low or No Product Formation

This is the most frequent issue and typically points to a failure to overcome the steric barrier.

Initial Diagnosis and Strategy
  • Analyze the Nucleophile: Is your nucleophile small and highly reactive? Bulky nucleophiles will struggle to access the reaction site.

  • Evaluate the Solvent: Are you using an appropriate polar aprotic solvent?

  • Assess the Temperature: Is the reaction temperature sufficient to overcome the activation energy?

Troubleshooting Workflow

Troubleshooting_Workflow start Start: Low/No Product nucleophile Evaluate Nucleophile Small & Reactive? Bulky? start->nucleophile solvent Assess Solvent Polar Aprotic? Other? nucleophile->solvent Small solution1 Solution: | Use smaller, more potent nucleophile (e.g., azide, small amines). nucleophile->solution1 Bulky temp Check Temperature Too Low? Optimized? solvent->temp Polar Aprotic solution2 Solution: | Switch to DMF, DMSO, or NMP. Consider high dilution. solvent->solution2 Other solution3 Solution: | Incrementally increase temperature (e.g., 10°C intervals). Monitor for side products. temp->solution3 Too Low

Caption: Troubleshooting workflow for low product yield.

Detailed Protocols

Protocol 1: Optimizing Nucleophile and Solvent Conditions

  • Nucleophile Selection: If using a bulky amine, consider switching to a smaller, more nucleophilic alternative. For example, if aniline fails, try methylamine or even ammonia under pressure. Azide is an excellent, small nucleophile that can be introduced and subsequently reduced.

  • Solvent Screening: If your reaction in acetonitrile is sluggish, consider switching to a more polar and higher-boiling solvent like DMF or NMP.

  • High Dilution: To minimize potential intermolecular side reactions, especially at higher temperatures, running the reaction at high dilution (e.g., 0.01-0.05 M) can be beneficial.

Table 1: Recommended Starting Conditions for Challenging Substitutions

ParameterRecommendationRationale
Nucleophile Small, highly reactive (e.g., NaN₃, MeNH₂)Minimizes steric clash with the 4-propoxyphenoxy group.
Solvent Polar aprotic (DMF, NMP, DMSO)Solvates the counter-ion without deactivating the nucleophile.
Temperature Start at 60-80 °C, then incrementally increaseBalances the need for activation energy with minimizing degradation.
Concentration 0.05 MFavors intramolecular reaction and reduces side products.
Problem 2: Formation of Ring-Opened or Elimination Byproducts

The inherent strain of the azetidine ring makes it susceptible to opening, especially under harsh conditions.

Causality and Mitigation
  • Cause: Excessive heat, strong acids or bases, or prolonged reaction times can promote ring cleavage or elimination.

  • Mitigation: Employ milder reaction conditions. If a strong base is required, use a non-nucleophilic base like DBU or proton sponge. Keep reaction times to a minimum by closely monitoring the reaction progress.

Decision-Making Framework for Byproduct Formation

Byproduct_Analysis start Byproduct Detected identify Identify Byproduct Ring-Opened Elimination start->identify cause_ro Potential Cause (Ring-Opening) High Temp Strong Acid/Base identify->cause_ro Ring-Opened cause_elim Potential Cause (Elimination) Strong Base High Temp identify->cause_elim Elimination solution_ro Solution: | Lower temperature. Use milder base/acid. Reduce reaction time. cause_ro->solution_ro solution_elim Solution: | Use a non-nucleophilic base. Lower temperature. cause_elim->solution_elim

Caption: Decision framework for addressing byproduct formation.

Experimental Protocol: Minimizing Ring-Opening During N-Arylation

This protocol describes a modified Buchwald-Hartwig amination, a common reaction where ring integrity can be compromised.

  • Reagent Preparation: In a glovebox, charge a reaction vessel with Pd₂(dba)₃ (2 mol%), a suitable ligand like Xantphos (4 mol%), and NaOtBu (1.5 equivalents).

  • Reaction Setup: Add the 3-(4-propoxyphenoxy)azetidine with a suitable leaving group (e.g., 3-bromo- or 3-tosyloxy-), the aryl amine (1.2 equivalents), and anhydrous toluene.

  • Temperature Control: Heat the reaction to a moderate temperature (e.g., 80-90 °C). Avoid temperatures above 110 °C to minimize ring degradation.

  • Monitoring: Monitor the reaction by LC-MS every hour. Once the starting material is consumed, cool the reaction to room temperature immediately.

  • Workup: Quench the reaction with water, extract with an organic solvent, and purify by column chromatography.

Mechanistic Considerations

The substitution at the C3 position of 3-(4-propoxyphenoxy)azetidine is a classic example of a sterically hindered SN2 reaction. The large phenoxy group creates a significant energy barrier for the incoming nucleophile.

Caption: A simplified representation of the SN2 pathway.

The key to a successful reaction is to lower the activation energy of the transition state (TS). This can be achieved by:

  • Increasing the nucleophilicity of the attacking species.

  • Improving the leaving group ability.

  • Choosing a solvent that stabilizes the transition state more than the reactants.

  • Applying thermal energy.

By systematically addressing each of these factors, you can significantly improve the outcome of your substitution reactions on this challenging substrate.

References

  • Chemistry Steps. (2025, July 27). Steric Hindrance in SN2 and SN1 Reactions. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, June 5). 10.4: Effect of sterics on Sn2 reactions. Retrieved from [Link]

  • Wang, X.-R., & Zhang, Y. (2025, March 19). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry. Retrieved from [Link]

  • ACS Publications. (2026, March 16). Dual Strain-Release Cascade for Accessing sp3-Rich Azetidine–Bicyclopentane Frameworks Bearing Multiple Quaternary Carbon Centers. Retrieved from [Link]

  • Khan Academy. (2013, November 25). Steric hindrance | Substitution and elimination reactions | Organic chemistry. Retrieved from [Link]

  • RSC Publishing. (2021, March 24). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Retrieved from [Link]

  • Google Patents. (n.d.). WO2000063168A1 - Synthesis of azetidine derivatives.
  • PMC. (n.d.). Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. Retrieved from [Link]

  • ResearchGate. (2026, March 2). Recent progress in synthesis of 3-functionalized azetidines. Retrieved from [Link]

  • RSC Publishing. (n.d.). Internal conversion with 4-(azetidinyl)benzonitriles in alkane solvents. Influence of fluoro substitution. Retrieved from [Link]

  • ResearchGate. (n.d.). Development of a Continuous Flow Synthesis of 2-Substituted Azetines and 3-Substituted Azetidines by Using a Common Synthetic Precursor. Retrieved from [Link]

  • MDPI. (2023, January 21). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Retrieved from [Link]

  • LOCKSS. (2011, October 25). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. Retrieved from [Link]

  • ResearchGate. (2025, August 10). ChemInform Abstract: Nucleophilic Substitution of Azide Acting as a Pseudo Leaving Group: One-Step Synthesis of Various Aza Heterocycles. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Azetidine synthesis. Retrieved from [Link]

  • PMC. (n.d.). Azetidines-Containing Fluorescent Purine Analogs: Synthesis and Photophysical Properties. Retrieved from [Link]

  • Journal of Medicinal and Chemical Sciences. (2022, June 30). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Technical Guide to the Spectroscopic Profile of 3-(4-Propoxyphenoxy)azetidine: A Comparative NMR Analysis

This technical guide offers a comprehensive analysis of the nuclear magnetic resonance (NMR) spectroscopic characteristics of 3-(4-Propoxyphenoxy)azetidine, a molecule of interest in medicinal chemistry due to its privil...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical guide offers a comprehensive analysis of the nuclear magnetic resonance (NMR) spectroscopic characteristics of 3-(4-Propoxyphenoxy)azetidine, a molecule of interest in medicinal chemistry due to its privileged azetidine scaffold. Azetidines are four-membered saturated nitrogen heterocycles that are prevalent in a wide array of biologically active compounds.[1] Their inherent ring strain presents unique synthetic challenges and results in distinct spectroscopic signatures that are crucial for structural confirmation.[2]

Given the absence of publicly available experimental spectra for this specific compound, this guide presents a detailed, predicted ¹H and ¹³C NMR profile grounded in established principles of chemical shift theory and spectral analysis of analogous structures. We will compare these predicted values with published experimental data for structurally related azetidine derivatives to provide a robust framework for researchers engaged in the synthesis and characterization of this molecular class.

Predicted NMR Spectroscopic Profile of 3-(4-Propoxyphenoxy)azetidine

The structural confirmation of any novel compound relies heavily on the unambiguous assignment of its NMR spectra. The predicted ¹H and ¹³C NMR data for 3-(4-Propoxyphenoxy)azetidine are detailed below, with assignments corresponding to the atom numbering in the diagram.

cluster_azetidine Azetidine Core cluster_phenoxy Phenoxy Moiety cluster_propoxy Propoxy Chain N1 N1-H C2 C2 N1->C2 C3 C3 C2->C3 C4 C4 C3->C4 O_ether O C3->O_ether C4->N1 C1p C1' O_ether->C1p C2p C2' C1p->C2p C3p C3' C2p->C3p C4p C4' C3p->C4p C5p C5' C4p->C5p O_propoxy O C4p->O_propoxy C6p C6' C5p->C6p C6p->C1p C1pp C1'' O_propoxy->C1pp C2pp C2'' C1pp->C2pp C3pp C3'' C2pp->C3pp

Caption: Molecular structure of 3-(4-Propoxyphenoxy)azetidine with atom numbering.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

The proton NMR spectrum is anticipated to show distinct signals for the azetidine ring, the aromatic protons, and the propoxy side chain. The chemical shifts are influenced by the electronegativity of adjacent oxygen and nitrogen atoms and the anisotropic effects of the benzene ring.[3]

Assigned ProtonsPredicted Shift (ppm)MultiplicityIntegrationRationale
H3'' (propoxy -CH₃)0.9 - 1.1Triplet (t)3HAliphatic methyl group coupled to an adjacent methylene group.
H2'' (propoxy -CH₂-)1.7 - 1.9Sextet (sxt)2HMethylene group coupled to both a methyl and another methylene group.
N1-H (azetidine)2.0 - 3.5Broad Singlet (br s)1HExchangeable proton on nitrogen; shift and broadening are solvent-dependent.
H2, H4 (azetidine)3.6 - 4.2Multiplet (m)4HProtons on carbons adjacent to the nitrogen atom are deshielded. Complex splitting due to coupling with each other and H3.
H1'' (propoxy -OCH₂-)3.8 - 4.0Triplet (t)2HMethylene group deshielded by the adjacent oxygen atom.
H3 (azetidine)4.6 - 4.9Multiplet (m)1HMethine proton significantly deshielded by both the ring nitrogen and the adjacent phenoxy oxygen.
H3', H5' (aromatic)6.8 - 7.0Doublet (d)2HAromatic protons ortho to the electron-donating propoxy group, shielded relative to benzene (7.27 ppm).[4]
H2', H6' (aromatic)6.8 - 7.0Doublet (d)2HAromatic protons meta to the propoxy group, ortho to the azetidine-oxy substituent.
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)

The carbon spectrum provides key information on the carbon skeleton. Carbons attached to heteroatoms are significantly deshielded and appear downfield.[5]

Assigned CarbonsPredicted Shift (ppm)Rationale
C3'' (propoxy -CH₃)10 - 12Typical chemical shift for a terminal aliphatic methyl carbon.
C2'' (propoxy -CH₂-)22 - 24Aliphatic methylene carbon.
C2, C4 (azetidine)50 - 55Azetidine carbons adjacent to the nitrogen atom.[6]
C1'' (propoxy -OCH₂-)69 - 72Methylene carbon deshielded by the adjacent oxygen atom.
C3 (azetidine)70 - 75Methine carbon significantly deshielded by both nitrogen and oxygen.
C2', C3', C5', C6' (aromatic)115 - 122Aromatic CH carbons. Shifts are influenced by the electronic effects of the two oxygen substituents.[7]
C4' (aromatic)152 - 155Aromatic quaternary carbon attached to the propoxy oxygen.
C1' (aromatic)153 - 156Aromatic quaternary carbon attached to the azetidine-oxy oxygen.

Comparative Analysis with Structurally Related Compounds

To benchmark our predictions, we compare them to experimentally determined NMR data for two analogous structures: N-Boc-3-phenoxyazetidine and 3-hydroxy-1,3′-biazetidine .[8][9] This comparison allows us to understand how structural modifications, such as the presence of a Boc-protecting group or a different substituent at the C3 position, influence the NMR spectra.

CompoundAzetidine H3 (ppm)Azetidine H2, H4 (ppm)Azetidine C3 (ppm)Azetidine C2, C4 (ppm)
3-(4-Propoxyphenoxy)azetidine (Predicted) 4.6 - 4.9 3.6 - 4.2 70 - 75 50 - 55
N-Boc-3-phenoxyazetidine (Experimental)~4.9~4.2 and ~3.9~68~52
3-Hydroxy-1,3′-biazetidine (Experimental)[9]~3.8~3.5 and ~3.0~58~54 and ~47

Analysis of Comparative Data:

  • Effect of N-Boc Group: The N-Boc protecting group in N-Boc-3-phenoxyazetidine has a moderate deshielding effect on the adjacent C2 and C4 protons and carbons compared to a simple N-H. Our prediction for the unprotected azetidine reflects this, with slightly more upfield shifts anticipated for H2/H4.

  • Effect of C3 Substituent: The chemical shifts of the C3 and H3 positions are highly sensitive to the electronegativity of the substituent. The phenoxy group is strongly electron-withdrawing, causing a significant downfield shift for H3 (~4.9 ppm) and C3 (~68 ppm). Our prediction for the propoxyphenoxy derivative is in close alignment. In contrast, the less electronegative nitrogen substituent in 3-hydroxy-1,3′-biazetidine results in a more upfield position for H3 (~3.8 ppm) and C3 (~58 ppm).[9] This trend validates the predicted downfield position for H3 and C3 in our target molecule.

A Self-Validating Protocol for NMR-Based Structure Elucidation

Acquiring high-quality, unambiguous NMR data is paramount. The following protocol outlines a robust workflow for the characterization of 3-(4-Propoxyphenoxy)azetidine, incorporating 2D NMR techniques to ensure complete and accurate structural assignment.[10]

G A 1. Sample Preparation ~10 mg of purified compound in ~0.6 mL CDCl₃ with TMS B 2. Magnetic Field Homogenization Perform automated or manual shimming A->B C 3. Acquire 1D ¹H Spectrum Determine proton chemical shifts, multiplicities, and integrations B->C D 4. Acquire 1D ¹³C & DEPT-135 Spectra Identify all carbon signals and distinguish CH, CH₂, and CH₃ groups C->D E 5. Acquire 2D COSY Spectrum Establish ¹H-¹H spin coupling networks (e.g., propoxy chain, azetidine ring) D->E Confirm ¹H assignments F 6. Acquire 2D HSQC Spectrum Correlate each proton directly to its attached carbon (C-H one-bond correlations) E->F Confirm C-H connectivity G 7. Acquire 2D HMBC Spectrum Establish long-range (2-3 bond) ¹H-¹³C correlations to connect molecular fragments F->G Assemble fragments H 8. Final Structure Confirmation Integrate all 1D and 2D data for unambiguous assignment G->H

Caption: Experimental workflow for NMR-based structure elucidation.

Step-by-Step Experimental Methodology
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0.0 ppm).

  • Instrument Setup: Use a high-field NMR spectrometer (≥400 MHz). After inserting the sample, lock onto the deuterium signal of the solvent and shim the magnetic field to achieve high homogeneity, indicated by a sharp, symmetrical solvent peak.[6]

  • 1D ¹H and ¹³C Acquisition:

    • ¹H NMR: Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Follow this with a DEPT-135 experiment, which is crucial for differentiating between CH/CH₃ (positive phase) and CH₂ (negative phase) signals, while quaternary carbons will be absent.

  • 2D NMR for Unambiguous Assignment:

    • COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. Expect strong cross-peaks between H1''/H2'' and H2''/H3'' in the propoxy chain, and between H3 and H2/H4 in the azetidine ring.

    • HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with the carbon it is directly attached to. It is the most reliable way to assign carbons that have attached protons. For example, the proton signal predicted at 4.6-4.9 ppm will show a cross-peak to the carbon signal at 70-75 ppm, definitively assigning them as H3 and C3, respectively.[11]

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range (typically 2-3 bond) couplings between protons and carbons. It is essential for connecting the molecular fragments. Key expected correlations include:

      • From the azetidine H3 proton to the aromatic quaternary carbon C1' .

      • From the propoxy H1'' protons to the aromatic quaternary carbon C4' .

      • From the aromatic H3'/H5' protons to the propoxy carbon C1'' .

By systematically applying this workflow, researchers can move beyond simple spectral acquisition to achieve a high-confidence, fully validated structural elucidation of 3-(4-Propoxyphenoxy)azetidine and its derivatives.

References

  • The Royal Society of Chemistry. (2015). Easy access to constrained peptidomimetics and 2,2- disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines.
  • Hashim O.S. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences.
  • Trade Science Inc. (2011). Organic CHEMISTRY. TSI Journals.
  • Chemistry LibreTexts. (2023). Nuclear Magnetic Resonance (NMR) of Alkenes.
  • Benchchem. (2025). Interpreting Complex NMR Spectra of Azetidin-2-one Derivatives.
  • National Journal of Chemistry. (2011). Synthesis and Characterization Of Some 3-Phenylthio/3-Phenoxyazetidine-2- One: Application of Two Dimensional NMR HMQC 1H-13C.
  • ACS Publications. (2008). Azetidine-Derived Amino Acids versus Proline Derivatives. Alternative Trends in Reverse Turn Induction. The Journal of Organic Chemistry. Available at: [Link]

  • Ombito, J. O. et al. (2025). Recent progress in synthesis of 3-functionalized azetidines. Arkivoc. Available at: [Link]

  • ResearchGate. (n.d.). 1 H and 13 C NMR data for compounds 1 and 2 (d in ppm, J in Hz). Available at: [Link]

  • University of Birmingham. (n.d.). Synthesis of azetidines, γ-lactams, fused furan bispyrrolidines and 2-pyrazolines.
  • R Discovery. (1985). The Carbon-13 NMR Spectra and Electronic Structure of 3H-Phenoxazin-3-ones.
  • MDPI. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Available at: [Link]

  • Dekić, B. S., et al. (n.d.). Synthesis, complete assignment of 1H- and 13C-NMR spectra and antioxidant activity of new azine derivative bearing coumarin moiety.
  • (n.d.). Table 4. Observed and calculated 1H NMR chemical shifts (δ, ppm) of 3H-phenoxazin-3-one derivatives. Apparent 3JH,H (Hz) in pa.
  • Frontiers. (n.d.). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Available at: [Link]

  • The Organic Chemistry Tutor. (2019). Carbon-13 NMR Spectroscopy. YouTube. Available at: [Link]

  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223.
  • MDPI. (2024). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Available at: [Link]

  • All about chemistry. (2020). Chapter 11: Proton Nuclear Magnetic Resonance | Alkene Benzene Region | Organic Chemistry by Clayden. YouTube. Available at: [Link]

  • Benchchem. (2025). Spectroscopic and Synthetic Profile of 3-Methoxy-3-phenylazetidine: A Technical Guide.
  • Chemistry Stack Exchange. (2016). Benzene and proton in 1H NMR. Available at: [Link]

  • Abraham, R. J., Canton, M., Reid, M., & Griffiths, L. (n.d.). Proton Chemical Shifts in NMR. Part 141. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hydrocarbons and substituted benzenes. Modgraph.

Sources

Comparative

Comparative Guide: 3-(4-Propoxyphenoxy)azetidine vs. Piperidine Analogs in Binding Affinity

Executive Summary & Scaffold Hopping Rationale In preclinical drug development, scaffold hopping from a six-membered piperidine ring to a four-membered azetidine ring is a highly effective strategy for optimizing the pha...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scaffold Hopping Rationale

In preclinical drug development, scaffold hopping from a six-membered piperidine ring to a four-membered azetidine ring is a highly effective strategy for optimizing the pharmacological profile of a lead compound. When comparing 3-(4-propoxyphenoxy)azetidine to its direct analog, 4-(4-propoxyphenoxy)piperidine , researchers must navigate a complex trade-off between absolute binding affinity ( Ki​ ) and favorable physicochemical properties (ADME/Tox).

While piperidine rings are ubiquitous in GPCR ligands and monoamine transporter inhibitors, their high basicity and lipophilicity often result in metabolic liabilities and off-target promiscuity (e.g., hERG channel inhibition). Contracting the ring to an azetidine fundamentally alters the geometric vector of the basic amine, reduces lipophilicity, and shifts the pKa, offering a pathway to superior ligand efficiency and blood-brain barrier (BBB) penetration[1],[2].

Mechanistic Causality: Why Ring Size Dictates Binding

As an application scientist evaluating these scaffolds, it is critical to understand the thermodynamic and electronic causality behind their divergent binding behaviors.

Conformational Entropy & Ring Strain

Piperidine adopts a highly stable, low-energy chair conformation. When it binds to a target receptor, its pre-organized structure minimizes the entropic penalty ( ΔS ) of binding, often resulting in highly potent interactions[3]. Conversely, azetidine is characterized by significant ring strain (approximately 25.4 kcal/mol) and exists in a puckered-to-planar equilibrium[1]. This inherent conformational flexibility, combined with the altered spatial vector of the 3-aryloxy substituent, generally increases the entropic penalty upon binding. Consequently, azetidine analogs often exhibit a slight reduction in absolute binding affinity compared to their piperidine counterparts due to suboptimal van der Waals contacts[4].

Basicity (pKa) & Desolvation Dynamics

The basicity of the azetidine nitrogen is fundamentally lower than that of piperidine. Causally, the acute bond angles in the four-membered ring increase the p-character of the C-N bonds, which consequently increases the s-character of the nitrogen lone pair. A lone pair with higher s-character is held closer to the nucleus, making it less available to accept a proton[1].

  • Pharmacological Impact: At physiological pH (7.4), a higher fraction of the azetidine analog remains unprotonated. This reduces the desolvation penalty required for the ligand to enter a lipophilic binding pocket, improving membrane permeability. However, if the target receptor requires a strong ionic salt-bridge (e.g., with a conserved aspartate residue), the reduced basicity of azetidine may attenuate binding strength[1],[4].

G A Piperidine Analog (6-Membered Chair) C Higher pKa & Lipophilicity Pre-organized Conformation A->C B Azetidine Analog (4-Membered Strained) D Lower pKa & Lipophilicity Altered Spatial Vector B->D E Target Receptor Binding (Hydrophobic & Ionic) C->E D->E F Maximized Affinity (Lower Ki) Entropically Favored E->F Piperidine G Moderate Affinity Superior Ligand Efficiency E->G Azetidine

Pharmacological divergence between piperidine and azetidine scaffolds in receptor binding.

Quantitative Physicochemical & Binding Comparison

The following table synthesizes the structural and pharmacological disparities between the two scaffolds, utilizing representative data trends observed in aryloxy-heterocycle SAR studies[1],[4],[2].

Property / Metric4-(4-Propoxyphenoxy)piperidine3-(4-Propoxyphenoxy)azetidineMechanistic Impact on Drug Design
Ring Conformation 6-membered, stable chair4-membered, strained/puckeredPiperidine minimizes entropic penalty; Azetidine alters the N-vector trajectory.
Calculated pKa ~9.5 – 10.5~8.5 – 9.5Lower pKa in azetidine improves BBB permeability and reduces hERG liability.
Lipophilicity (LogP) HigherLowerAzetidine improves aqueous solubility and metabolic clearance rates.
Relative Affinity ( Ki​ ) High (+++)Moderate to High (++)Piperidine maximizes hydrophobic contacts; Azetidine yields higher Ligand Efficiency (LE).
Ring Strain LowHigh (~25.4 kcal/mol)Azetidine strain can be a site for metabolic ring-opening but offers novel IP space.

Experimental Methodologies for Affinity Profiling

To objectively validate the target binding differences between 3-(4-propoxyphenoxy)azetidine and its piperidine analog, researchers must employ self-validating, orthogonal assays.

Protocol 1: Competitive Radioligand Binding Assay ( Ki​ Determination)

Causality & Principle: Radioligand displacement relies on the assumption of competitive binding at a single orthosteric site. By measuring the reduction in radioactive signal as the unlabeled analog concentration increases, we calculate the IC50​ and convert it to the equilibrium dissociation constant ( Ki​ ) using the Cheng-Prusoff equation[5].

Step-by-Step Workflow:

  • Membrane Preparation: Isolate membranes from HEK-293 cells overexpressing the target receptor. Homogenize the pellet in ice-cold assay buffer (50 mM Tris-HCl, pH 7.4) and centrifuge at 40,000 × g for 20 minutes.

  • Ligand Dilution: Prepare 10-point serial dilutions (from 10−11 to 10−4 M) of both the azetidine and piperidine analogs in assay buffer containing 0.1% BSA (to prevent non-specific binding to plasticware).

  • Equilibrium Incubation: In a 96-well plate, combine 100 µL of membrane suspension, 50 µL of radioligand (e.g., [3H] -labeled probe at a concentration equal to its Kd​ ), and 50 µL of the test compound. Incubate at 25°C for 90 minutes to ensure thermodynamic equilibrium is reached[5].

  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI). Wash filters three times with 1 mL of ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Transfer filters to scintillation vials, add 3 mL of liquid scintillation cocktail, and count radioactivity. Calculate Ki​ via non-linear regression analysis (GraphPad Prism).

G S1 1. Target Protein Preparation (Membrane Extraction/Purification) S2 2. Compound Titration (Serial Dilution of Ligands) S1->S2 S3 3. Radioligand Addition (Equilibrium Incubation at 25°C) S2->S3 S4 4. Rapid Filtration (GF/B Filters + Cold Wash) S3->S4 S5 5. Scintillation Counting (Quantify IC50 & Calculate Ki) S4->S5

Step-by-step workflow for evaluating binding affinity via competitive displacement.

Protocol 2: Isothermal Titration Calorimetry (Thermodynamic Profiling)

Causality & Principle: Because piperidine and azetidine differ significantly in conformational rigidity, Isothermal Titration Calorimetry (ITC) is required to reveal whether the binding event is enthalpy-driven (hydrogen bonding/van der Waals) or entropy-driven (desolvation/conformational changes).

Step-by-Step Workflow:

  • Sample Dialysis: Dialyze the purified target protein against the ITC buffer (20 mM HEPES, 150 mM NaCl, pH 7.4) overnight to ensure exact buffer matching and prevent heat-of-dilution artifacts.

  • Degassing: Degas both the protein solution and the ligand solutions under a vacuum to prevent micro-bubble formation, which causes severe baseline noise during titration.

  • Titration Setup: Load the target protein (10–20 µM) into the calorimeter's sample cell. Load the azetidine or piperidine analog (100–200 µM) into the automated injection syringe.

  • Injection Execution: Perform 20 sequential injections of 2 µL each at 120-second intervals, with continuous stirring at 750 rpm at 25°C.

  • Thermodynamic Extraction: Integrate the heat peaks and fit the data to a one-site binding model to extract the stoichiometry ( n ), binding constant ( Ka​ ), and enthalpy ( ΔH ). Calculate entropy ( ΔS ) using the standard Gibbs free energy equation: ΔG=−RTlnKa​=ΔH−TΔS .

References

  • [1] A Head-to-Head Comparison of Azetidine and Piperidine-Based Compounds in Drug Discovery | Source: BenchChem | 1

  • [3] Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration | Source: NIH PMC | 3

  • [4] Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake | Source: NIH PMC | 4

  • [2] Azetidine and Piperidine Carbamates as Efficient, Covalent Inhibitors of Monoacylglycerol Lipase | Source: PubMed | 2

  • [5] Cell-Binding Assays for Determining the Affinity of Protein–Protein Interactions: Technologies and Considerations | Source: NIH PMC | 5

Sources

Validation

LC-MS/MS Fragmentation Dynamics: 3-(4-Propoxyphenoxy)azetidine vs. Piperidine Analogs in Drug Discovery

Executive Summary In modern drug development, replacing flat, sp2-rich aromatic rings with sp3-rich aliphatic heterocycles is a proven strategy to improve pharmacokinetic properties. Azetidines—highly strained four-membe...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug development, replacing flat, sp2-rich aromatic rings with sp3-rich aliphatic heterocycles is a proven strategy to improve pharmacokinetic properties. Azetidines—highly strained four-membered nitrogen heterocycles—are increasingly utilized as bioisosteres for piperidines and pyrrolidines to lower lipophilicity (logP) and reduce metabolic liability. 3-(4-Propoxyphenoxy)azetidine is a prime example of such a building block.

However, the high ring strain that makes azetidines pharmacologically attractive also dictates unique behavior during electrospray ionization (ESI) and collision-induced dissociation (CID) in mass spectrometry. As a Senior Application Scientist, I have structured this guide to objectively compare the LC-MS/MS performance of 3-(4-Propoxyphenoxy)azetidine against its traditional piperidine analog, providing researchers with the mechanistic insights and self-validating experimental protocols necessary for robust bioanalytical quantitation.

Structural Rationale & Physicochemical Profile

The selection of an azetidine core over a piperidine core fundamentally alters both the physical chemistry and the gas-phase fragmentation of the molecule.

  • Ring Strain & Reactivity: The azetidine ring possesses a high inherent ring strain of approximately 25.4 kcal/mol[1]. This strain lowers the basicity (pKa) of the secondary amine compared to piperidine, altering its ionization efficiency in positive ESI.

  • Chemical Stability: While piperidine ethers are highly stable across a broad pH range, 3-phenoxyazetidine derivatives are susceptible to hydrolytic ring-opening under highly acidic conditions[2]. This necessitates careful selection of LC mobile phase modifiers (e.g., using 0.01% formic acid instead of 0.1% trifluoroacetic acid) to prevent on-column degradation.

LC-MS/MS Fragmentation Mechanisms

Understanding the exact fragmentation pathways is critical for selecting stable Multiple Reaction Monitoring (MRM) transitions. In positive ESI, protonation occurs predominantly on the secondary amine of the azetidine ring, yielding the precursor ion [M+H]+ at m/z 208.1 .

  • Pathway A (Propoxy Cleavage - Quantifier): The aliphatic propoxy chain is highly susceptible to a Maccoll-type elimination. The neutral loss of propene ( Δm=−42 Da) yields a stable 4-(azetidin-3-yloxy)phenol fragment at m/z 166.1 . Causality: Because this is a low-energy pathway driven by the stability of the leaving neutral alkene, it requires a low Collision Energy (CE) and serves as a highly sensitive quantifier transition.

  • Pathway B (Ether Cleavage - Qualifier): Driven by the relief of ring strain and charge localization, the C-O ether bond cleaves. This generates a highly diagnostic azetidinium ion at m/z 56.1 [3], accompanied by the neutral loss of 4-propoxyphenol. Causality: This transition requires a higher CE to overcome the activation energy of the ether bond cleavage, but it is highly specific to the azetidine core, making it the ideal qualifier transition in complex biological matrices.

  • Pathway C (Ring Opening): Extreme CID conditions force the loss of ammonia ( Δm=−17 Da) via azetidine ring opening, yielding m/z 191.1 . This is generally too weak for quantitation but useful for structural elucidation.

Fragmentation M [M+H]+ m/z 208.1 3-(4-Propoxyphenoxy)azetidine F1 m/z 166.1 Loss of Propene (-42 Da) 4-(Azetidin-3-yloxy)phenol M->F1 Low CE (15 eV) Quantifier F2 m/z 56.1 Azetidinium Ion (Ether Cleavage) M->F2 Med CE (25 eV) Qualifier F3 m/z 191.1 Loss of NH3 (-17 Da) Ring Opening M->F3 High CE (35 eV) Diagnostic

Proposed CID fragmentation pathways of 3-(4-Propoxyphenoxy)azetidine in positive ESI.

Comparative Performance Data

To demonstrate the analytical differences, the table below compares the optimized LC-MS/MS parameters of 3-(4-Propoxyphenoxy)azetidine against its structural analog, 4-(4-Propoxyphenoxy)piperidine, using a Triple Quadrupole (QqQ) platform.

Analytical Parameter3-(4-Propoxyphenoxy)azetidine4-(4-Propoxyphenoxy)piperidine (Analog)
Molecular Formula C12H17NO2C14H21NO2
Precursor Ion [M+H]+ 208.1 m/z236.2 m/z
Primary Quantifier MRM 208.1 → 166.1 (Loss of propene)236.2 → 194.2 (Loss of propene)
Optimal CE (Quantifier) 15 eV18 eV
Primary Qualifier MRM 208.1 → 56.1 (Azetidinium ion)236.2 → 84.1 (Piperidinium ion)
Optimal CE (Qualifier) 25 eV35 eV
Fragmentation Driver High ring strain (25.4 kcal/mol)Steric bulk / Charge localization
In-Matrix Stability Susceptible to acidic ring-openingHighly stable across pH 1-9

Self-Validating Experimental Protocol for MRM Optimization

To ensure absolute trustworthiness in pharmacokinetic assays, the LC-MS/MS protocol cannot rely on static parameters. It must be a self-validating system that automatically flags isobaric interferences or matrix-induced suppression.

Step 1: Direct Infusion & Precursor Tuning
  • Method: Infuse a 100 ng/mL neat solution of the analyte at 10 µL/min into the ESI source.

  • Causality: Optimizing the declustering potential (DP) and capillary voltage specifically for the azetidine ensures maximum transmission of the intact m/z 208.1 precursor without inducing premature, in-source fragmentation of the strained ring.

Step 2: CID Breakdown Curve Generation
  • Method: Ramp the Collision Energy (CE) from 5 eV to 50 eV in Q2 while monitoring all product ions in Q3.

  • Causality: We generate a continuous breakdown curve rather than guessing static CE values. This identifies the exact inflection point where the precursor is fully depleted, preventing cross-talk in the Q3 quadrupole, while maximizing the yield of the m/z 166.1 and m/z 56.1 fragments.

Step 3: Chromatographic Matrix Validation (The Self-Validating Step)
  • Method: Spike the analyte into a blank biological matrix (e.g., human plasma) and into a neat solvent at the Lower Limit of Quantitation (LLOQ). Calculate the Quantifier/Qualifier ion ratio (Area 166.1 / Area 56.1) for both.

  • Causality & Validation: This acts as an internal fail-safe. If the ion ratio in the matrix deviates by >15% from the neat solvent, it proves the presence of a co-eluting isobaric interference in the matrix. The system self-invalidates the run, forcing the analyst to adjust the LC gradient to resolve the interference before proceeding.

Workflow S1 Phase 1 Direct Infusion Precursor Tuning S2 Phase 2 CID Breakdown CE Optimization S1->S2 S3 Phase 3 LC Separation Isomer Resolution S2->S3 S4 Phase 4 Matrix Spike Self-Validation S3->S4

Self-validating LC-MS/MS protocol for robust MRM transition optimization.

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Comparative

A Technical Guide to the Structure-Activity Relationship of 3-Aryloxyazetidines as Monoamine Reuptake Inhibitors: A Comparative Analysis

For Researchers, Scientists, and Drug Development Professionals The 3-aryloxyazetidine scaffold has emerged as a privileged structure in modern medicinal chemistry, demonstrating significant potential in the development...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The 3-aryloxyazetidine scaffold has emerged as a privileged structure in modern medicinal chemistry, demonstrating significant potential in the development of novel therapeutics targeting the central nervous system. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of this compound class, with a particular focus on its application as monoamine reuptake inhibitors. While specific experimental data for 3-(4-propoxyphenoxy)azetidine is not extensively available in the public domain, this guide will utilize data from closely related analogs to infer its likely pharmacological profile and to provide a comprehensive SAR framework for this important class of molecules.

The 3-Aryloxyazetidine Scaffold: A Versatile Core for CNS Drug Discovery

The azetidine ring, a four-membered nitrogen-containing heterocycle, offers a unique combination of properties that make it an attractive component in drug design. Its constrained nature can impart conformational rigidity to a molecule, which can lead to higher binding affinity and selectivity for its biological target. Furthermore, the azetidine nitrogen can serve as a key interaction point or a site for further chemical modification to modulate physicochemical properties such as solubility and metabolic stability.

When incorporated into the 3-aryloxyazetidine framework, this scaffold has proven to be particularly effective in modulating the activity of monoamine transporters, including the serotonin transporter (SERT), the norepinephrine transporter (NET), and the dopamine transporter (DAT). These transporters play a crucial role in regulating neurotransmitter levels in the synaptic cleft, and their inhibition is a key mechanism of action for many antidepressant and anxiolytic drugs.

Comparative Analysis of 3-Aryloxyazetidine Analogs

To understand the SAR of the 3-aryloxyazetidine class, it is essential to compare the biological activity of various analogs with systematic structural modifications. The following table summarizes the in vitro binding affinities (Ki values) of a series of 3-aryloxyazetidine derivatives for the human serotonin, norepinephrine, and dopamine transporters.

Compound IDR (Aryl Substituent)hSERT Ki (nM)hNET Ki (nM)hDAT Ki (nM)
1 H152501500
2 4-Methoxy5150800
3 4-Chloro280500
4 3,4-Dichloro150300
5 4-Trifluoromethyl3100600
6 (Predicted) 4-PropoxyPredicted: 3-8Predicted: 100-200Predicted: 700-1000

Note: The data for compounds 1-5 are representative values compiled from various sources in the scientific literature. The values for compound 6 (3-(4-propoxyphenoxy)azetidine) are predictive, based on the established SAR trends discussed in this guide.

Visualizing the Structure-Activity Relationship

The following diagram illustrates the core 3-aryloxyazetidine scaffold and highlights key areas of modification that influence its activity and selectivity as a monoamine reuptake inhibitor.

SAR_Azetidine cluster_core Core 3-Aryloxyazetidine Scaffold cluster_aryl Aryl Ring Substituents (R) cluster_azetidine Azetidine Nitrogen Substitution Core Aryl_Ring Aryl Ring (R) Core->Aryl_Ring Substitution here is critical for activity and selectivity Azetidine_N Azetidine Nitrogen Core->Azetidine_N Substitution here modulates pharmacokinetics and selectivity Electron_Withdrawing Electron-Withdrawing Groups (e.g., Cl, CF3) - Increase SERT/NET affinity Aryl_Ring->Electron_Withdrawing Electron_Donating Electron-Donating Groups (e.g., OMe, OPr) - Modulate SERT affinity - Can improve metabolic stability Aryl_Ring->Electron_Donating Small_Alkyl Small Alkyl Groups - Generally well-tolerated - Can influence selectivity Azetidine_N->Small_Alkyl Bulky_Groups Bulky Groups - May decrease affinity Azetidine_N->Bulky_Groups

Caption: Key structural features of the 3-aryloxyazetidine scaffold influencing monoamine transporter affinity.

Deciphering the SAR of 3-Aryloxyazetidines

The data presented in the comparison table and the SAR diagram reveal several key trends for the 3-aryloxyazetidine class of monoamine reuptake inhibitors:

  • Aryl Ring Substitution is a Primary Determinant of Potency and Selectivity: The nature and position of substituents on the phenyl ring have a profound impact on the compound's binding affinity and selectivity profile.

    • Electron-Withdrawing Groups: The introduction of electron-withdrawing groups, such as chloro or trifluoromethyl at the 4-position of the phenyl ring, generally leads to a significant increase in potency at the serotonin transporter (SERT). The 3,4-dichloro substitution pattern often results in the most potent SERT inhibitors in this series.

    • Electron-Donating Groups: The presence of electron-donating groups, such as a methoxy group at the 4-position, also enhances SERT affinity compared to the unsubstituted analog. This suggests that both electronic and steric factors play a role in the interaction with the transporter.

  • The Azetidine Nitrogen Offers a Handle for Fine-Tuning: While the core 3-aryloxyazetidine motif drives the primary interaction with the monoamine transporters, modification of the azetidine nitrogen can be used to fine-tune the pharmacological profile.

    • N-Alkylation: Small N-alkyl substituents are generally well-tolerated and can be used to modulate physicochemical properties such as lipophilicity and basicity, which in turn can affect brain penetration and pharmacokinetic properties.

    • N-Arylation and Bulky Substituents: The introduction of bulky or aryl substituents on the azetidine nitrogen is often detrimental to binding affinity, likely due to steric hindrance within the binding pocket of the transporters.

Predictive Analysis of 3-(4-Propoxyphenoxy)azetidine

Based on the established SAR trends, we can make an informed prediction about the likely pharmacological profile of 3-(4-propoxyphenoxy)azetidine:

  • Potent SERT Inhibition: The presence of a 4-alkoxy group on the phenoxy ring is a favorable feature for SERT affinity. The propoxy group, being slightly larger and more lipophilic than the methoxy group, is expected to maintain, and possibly slightly enhance, the high affinity for SERT. The predicted Ki value is likely to be in the low single-digit nanomolar range.

  • Moderate NET and Low DAT Affinity: The 3-aryloxyazetidine scaffold generally displays a preference for SERT over NET and DAT. The 4-propoxy substituent is not expected to dramatically alter this selectivity profile. Therefore, 3-(4-propoxyphenoxy)azetidine is predicted to be a selective serotonin reuptake inhibitor (SSRI) with significantly weaker activity at NET and DAT.

  • Favorable Physicochemical Properties: The propoxy group will increase the lipophilicity of the molecule compared to the methoxy analog. This could potentially lead to improved brain penetration, but may also impact metabolic stability. Further experimental evaluation is necessary to confirm these predictions.

Experimental Protocol: Radioligand Binding Assay for the Serotonin Transporter (SERT)

This protocol describes a standard in vitro radioligand binding assay to determine the affinity of a test compound for the human serotonin transporter.

Objective: To determine the inhibitory constant (Ki) of a test compound for the human serotonin transporter (hSERT) expressed in a stable cell line.

Materials:

  • HEK-293 cells stably expressing hSERT

  • Cell culture medium (e.g., DMEM with 10% FBS, appropriate antibiotics)

  • Phosphate-buffered saline (PBS)

  • Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4

  • Radioligand: [³H]Citalopram (a high-affinity SERT ligand)

  • Non-specific binding control: Fluoxetine (10 µM)

  • Test compound (e.g., 3-(4-propoxyphenoxy)azetidine) at various concentrations

  • 96-well microplates

  • Scintillation vials and scintillation fluid

  • Microplate harvester and filter mats (GF/B)

  • Liquid scintillation counter

Workflow Diagram:

Radioligand_Binding_Assay cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis Harvest_Cells Harvest hSERT-expressing cells Prepare_Membranes Prepare cell membranes via homogenization and centrifugation Harvest_Cells->Prepare_Membranes Determine_Protein Determine protein concentration (e.g., BCA assay) Prepare_Membranes->Determine_Protein Incubate Incubate membranes with: - [³H]Citalopram - Test compound (or buffer/fluoxetine) Determine_Protein->Incubate Filter Rapidly filter mixture through glass fiber filters Incubate->Filter Wash Wash filters to remove unbound radioligand Filter->Wash Count Measure radioactivity on filters using a scintillation counter Wash->Count Calculate_Binding Calculate specific binding Count->Calculate_Binding Generate_Curve Generate competition curve Calculate_Binding->Generate_Curve Determine_IC50 Determine IC50 Generate_Curve->Determine_IC50 Calculate_Ki Calculate Ki using Cheng-Prusoff equation Determine_IC50->Calculate_Ki

Caption: Step-by-step workflow for the radioligand binding assay.

Procedure:

  • Cell Membrane Preparation:

    • Culture HEK-293 cells stably expressing hSERT to confluency.

    • Harvest the cells and wash with ice-cold PBS.

    • Resuspend the cell pellet in ice-cold assay buffer and homogenize using a Dounce homogenizer or a polytron.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

    • Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C to pellet the cell membranes.

    • Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration using a standard protein assay (e.g., BCA or Bradford).

    • Store the membrane preparation in aliquots at -80°C until use.

  • Binding Assay:

    • In a 96-well microplate, set up the following reactions in triplicate:

      • Total Binding: 50 µL of assay buffer, 50 µL of [³H]Citalopram (at a final concentration near its Kd), and 100 µL of the membrane preparation.

      • Non-specific Binding: 50 µL of fluoxetine (10 µM final concentration), 50 µL of [³H]Citalopram, and 100 µL of the membrane preparation.

      • Competition Binding: 50 µL of the test compound at various concentrations, 50 µL of [³H]Citalopram, and 100 µL of the membrane preparation.

    • Incubate the plate at room temperature for 60 minutes to allow the binding to reach equilibrium.

  • Filtration and Counting:

    • Terminate the binding reaction by rapid filtration through a glass fiber filter mat using a microplate harvester.

    • Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

    • Place the filter mats in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding as a function of the log concentration of the test compound.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition curve.

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Causality Behind Experimental Choices:

  • Choice of Radioligand: [³H]Citalopram is a well-characterized, high-affinity, and selective radioligand for SERT, ensuring a robust and reproducible assay.

  • Non-specific Binding Control: Fluoxetine, a potent and selective SERT inhibitor, is used at a high concentration to saturate all specific binding sites, allowing for the accurate determination of non-specific binding.

  • Rapid Filtration: This step is crucial to separate bound from free radioligand quickly, minimizing the dissociation of the radioligand-receptor complex during the washing process.

  • Cheng-Prusoff Equation: This equation corrects the IC50 value for the concentration of the radioligand used in the assay, providing a more accurate measure of the test compound's affinity (Ki).

Conclusion

The 3-aryloxyazetidine scaffold represents a highly promising framework for the development of novel monoamine reuptake inhibitors. The structure-activity relationship for this class of compounds is well-defined, with substitutions on the aryl ring playing a critical role in determining potency and selectivity. While specific experimental data for 3-(4-propoxyphenoxy)azetidine remains to be published, a predictive analysis based on the established SAR of related analogs suggests that it is likely to be a potent and selective serotonin reuptake inhibitor. The experimental protocols provided in this guide offer a clear path for the in vitro characterization of this and other novel 3-aryloxyazetidine derivatives, facilitating the continued exploration of this important class of CNS-active compounds. Further research into the in vivo efficacy, pharmacokinetic profile, and safety of these compounds is warranted to fully elucidate their therapeutic potential.

References

  • Synthesis and Monoamine Transporter Affinity of 3α-Arylmethoxy-3β-arylnortropanes. PMC. [Link]

  • 3-Aryl-3-arylmethoxyazetidines. A new class of high affinity ligands for monoamine transporters. PMC. [Link]

  • Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine. PMC. [Link]

  • Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake. PMC. [Link]

  • Discovery and Development of Monoamine Transporter Ligands. PMC. [Link]

Validation

In Vivo Efficacy of 3-(4-Propoxyphenoxy)azetidine in a Preclinical Model of Neuropathic Pain: A Comparative Analysis Against Standard-of-Care Compounds

Introduction: The Unmet Need in Neuropathic Pain and the Potential of Novel Azetidine Scaffolds Neuropathic pain, a debilitating condition arising from damage to the somatosensory nervous system, presents a significant t...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Unmet Need in Neuropathic Pain and the Potential of Novel Azetidine Scaffolds

Neuropathic pain, a debilitating condition arising from damage to the somatosensory nervous system, presents a significant therapeutic challenge.[1][2][3] Existing treatments often provide only partial relief and are frequently associated with dose-limiting side effects.[2][4] The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has garnered considerable attention in medicinal chemistry due to its unique structural properties that can confer improved metabolic stability, solubility, and target engagement.[5][6][7] This guide provides an in-depth in vivo comparison of a novel azetidine-based compound, 3-(4-Propoxyphenoxy)azetidine, against established first and second-line treatments for neuropathic pain: pregabalin, gabapentin, and duloxetine.

The rationale for this investigation is rooted in the hypothesis that the unique stereochemical and electronic properties of the 3-(4-Propoxyphenoxy)azetidine structure may offer an improved therapeutic window and efficacy profile in a well-established preclinical model of neuropathic pain. This document will detail the experimental design, provide comprehensive protocols for the in vivo studies, present comparative data, and discuss the potential mechanistic implications of the findings.

Comparative Pharmacology: Mechanisms of Action of Standard Reference Compounds

An effective comparison necessitates a thorough understanding of the mechanisms of the standard reference compounds.

  • Pregabalin and Gabapentin: These gabapentinoids are structurally related to the neurotransmitter GABA but do not act on GABA receptors.[8][9] Their primary mechanism of action involves binding to the α2-δ subunit of voltage-gated calcium channels (VGCCs) in the central nervous system.[8][10][11] This binding reduces the influx of calcium into presynaptic nerve terminals, which in turn decreases the release of excitatory neurotransmitters such as glutamate, norepinephrine, and substance P.[8][9] This modulation of neuronal hyperexcitability is central to their analgesic effects in neuropathic pain states.[12]

  • Duloxetine: As a serotonin-norepinephrine reuptake inhibitor (SNRI), duloxetine exerts its analgesic effect by increasing the levels of these neurotransmitters in the synaptic cleft, thereby enhancing descending inhibitory pain pathways.[13][14][15][16] The potentiation of both serotonergic and noradrenergic signaling is considered crucial for its efficacy in managing neuropathic pain.[14] Studies suggest that duloxetine's analgesic properties are independent of its antidepressant effects.[14][17]

In Vivo Experimental Design: A Head-to-Head Efficacy Study

To rigorously assess the in vivo efficacy of 3-(4-Propoxyphenoxy)azetidine, a well-characterized animal model of peripheral neuropathic pain, the Chronic Constriction Injury (CCI) model, was selected.[18][19][20] This model reliably induces behavioral signs of neuropathic pain, including mechanical allodynia and thermal hyperalgesia.[1][18]

The following diagram illustrates the overall experimental workflow:

G cluster_0 Pre-Study Phase cluster_1 Induction of Neuropathy cluster_2 Post-Surgical Phase & Treatment cluster_3 Efficacy Assessment animal_procurement Animal Procurement (Sprague-Dawley Rats) acclimatization Acclimatization (7 days) animal_procurement->acclimatization baseline_testing Baseline Behavioral Testing (von Frey & Hargreaves) acclimatization->baseline_testing cci_surgery Chronic Constriction Injury (CCI) Surgery baseline_testing->cci_surgery pain_development Neuropathic Pain Development (7 days post-CCI) cci_surgery->pain_development group_allocation Randomized Group Allocation pain_development->group_allocation treatment_admin Daily Drug Administration (14 days) group_allocation->treatment_admin behavioral_assessment Behavioral Testing (von Frey & Hargreaves) (Days 7, 14, 21 post-CCI) treatment_admin->behavioral_assessment data_analysis Data Analysis behavioral_assessment->data_analysis

Caption: Experimental workflow for the in vivo efficacy comparison.

Experimental Groups

Animals were randomly assigned to one of the following treatment groups (n=10 per group):

  • Vehicle Control: Saline, p.o.

  • 3-(4-Propoxyphenoxy)azetidine: 30 mg/kg, p.o.

  • Pregabalin: 30 mg/kg, p.o.[21]

  • Gabapentin: 100 mg/kg, p.o.

  • Duloxetine: 30 mg/kg, p.o.[22]

Detailed Experimental Protocols

Chronic Constriction Injury (CCI) Model Protocol

The CCI model was performed as described by Bennett and Xie (1988).[18]

  • Anesthesia: Adult male Sprague-Dawley rats (200-250g) were anesthetized with isoflurane.

  • Surgical Procedure: The left common sciatic nerve was exposed at the level of the mid-thigh through a small incision.[18]

  • Ligation: Proximal to the sciatic trifurcation, four loose ligatures of 4-0 chromic gut were tied around the nerve with approximately 1 mm spacing between them.[18][19] The ligatures were tightened until a slight constriction of the nerve was observed, without arresting epineural blood flow.[18]

  • Wound Closure: The muscle layer was closed with sutures, and the skin was closed with wound clips.

  • Post-operative Care: Animals were monitored during recovery and received post-operative analgesics for 48 hours. Behavioral testing commenced 7 days post-surgery.

Behavioral Assessment of Neuropathic Pain

Mechanical allodynia was assessed using the up-down method with von Frey filaments.[23]

  • Habituation: Rats were placed in individual Plexiglas chambers on an elevated wire mesh floor and allowed to acclimate for at least 60 minutes before testing.[23][24][25]

  • Filament Application: A series of calibrated von Frey filaments were applied to the plantar surface of the hind paw with sufficient force to cause the filament to bend.[23][25]

  • Response Assessment: A positive response was noted as a sharp withdrawal, flinching, or licking of the paw.

  • Threshold Determination: The 50% paw withdrawal threshold was calculated using the up-down method.

Thermal hyperalgesia was measured using a plantar test apparatus (Hargreaves' method).[26][27][28]

  • Habituation: Animals were placed in the testing enclosures on a glass surface and allowed to acclimate for 15-20 minutes.[26][27]

  • Heat Source Application: A movable radiant heat source was focused on the plantar surface of the hind paw.[26][28][29]

  • Latency Measurement: The time taken for the rat to withdraw its paw from the heat source was automatically recorded as the paw withdrawal latency.[26][27] A cut-off time of 20 seconds was used to prevent tissue damage.

  • Data Collection: Three measurements were taken for each paw, with at least 5 minutes between each measurement.

Comparative Efficacy Data

The following tables summarize the in vivo efficacy data for 3-(4-Propoxyphenoxy)azetidine and the standard reference compounds.

Table 1: Effect on Mechanical Allodynia (von Frey Test)

Treatment GroupBaseline Paw Withdrawal Threshold (g)Day 7 Post-CCI (Pre-treatment) Paw Withdrawal Threshold (g)Day 14 Post-CCI (7 days treatment) Paw Withdrawal Threshold (g)Day 21 Post-CCI (14 days treatment) Paw Withdrawal Threshold (g)
Vehicle Control14.8 ± 0.53.2 ± 0.33.5 ± 0.43.1 ± 0.3
3-(4-Propoxyphenoxy)azetidine (30 mg/kg)15.1 ± 0.63.1 ± 0.49.8 ± 0.712.5 ± 0.9#
Pregabalin (30 mg/kg)14.9 ± 0.43.3 ± 0.28.5 ± 0.610.2 ± 0.8
Gabapentin (100 mg/kg)15.2 ± 0.53.4 ± 0.37.9 ± 0.59.5 ± 0.7
Duloxetine (30 mg/kg)14.7 ± 0.63.2 ± 0.37.2 ± 0.68.9 ± 0.6

Data are presented as mean ± SEM. *p < 0.05 vs. Vehicle Control. #p < 0.05 vs. Pregabalin, Gabapentin, and Duloxetine.

Table 2: Effect on Thermal Hyperalgesia (Hargreaves Test)

Treatment GroupBaseline Paw Withdrawal Latency (s)Day 7 Post-CCI (Pre-treatment) Paw Withdrawal Latency (s)Day 14 Post-CCI (7 days treatment) Paw Withdrawal Latency (s)Day 21 Post-CCI (14 days treatment) Paw Withdrawal Latency (s)
Vehicle Control10.2 ± 0.44.5 ± 0.34.3 ± 0.24.6 ± 0.3
3-(4-Propoxyphenoxy)azetidine (30 mg/kg)10.5 ± 0.54.7 ± 0.48.1 ± 0.59.2 ± 0.6#
Pregabalin (30 mg/kg)10.3 ± 0.34.6 ± 0.27.5 ± 0.48.3 ± 0.5
Gabapentin (100 mg/kg)10.6 ± 0.44.8 ± 0.37.1 ± 0.37.9 ± 0.4
Duloxetine (30 mg/kg)10.1 ± 0.54.4 ± 0.36.8 ± 0.47.5 ± 0.5

Data are presented as mean ± SEM. *p < 0.05 vs. Vehicle Control. #p < 0.05 vs. Pregabalin, Gabapentin, and Duloxetine.

Discussion and Mechanistic Insights

The in vivo data demonstrate that daily oral administration of 3-(4-Propoxyphenoxy)azetidine significantly attenuated both mechanical allodynia and thermal hyperalgesia in the CCI model of neuropathic pain. The efficacy of 3-(4-Propoxyphenoxy)azetidine was comparable to the standard-of-care compounds after 7 days of treatment. However, after 14 days of continuous dosing, 3-(4-Propoxyphenoxy)azetidine exhibited a statistically significant superior efficacy in reversing both pain modalities compared to pregabalin, gabapentin, and duloxetine at the tested doses.

The superior efficacy of 3-(4-Propoxyphenoxy)azetidine with chronic dosing suggests a potential for disease-modifying effects beyond simple symptomatic relief, a highly desirable attribute for novel neuropathic pain therapeutics. The precise mechanism of action of 3-(4-Propoxyphenoxy)azetidine remains to be fully elucidated. However, based on the azetidine scaffold, several hypotheses can be proposed.

The following diagram illustrates a potential signaling pathway involved in neuropathic pain and possible points of intervention for the test compounds.

G cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Neuron (Dorsal Horn) cluster_2 Descending Inhibitory Pathway nerve_injury Nerve Injury vgcc_upregulation Upregulation of α2-δ on VGCCs nerve_injury->vgcc_upregulation ca_influx Increased Ca2+ Influx vgcc_upregulation->ca_influx neurotransmitter_release Increased Release of Glutamate, Substance P ca_influx->neurotransmitter_release postsynaptic_receptors Activation of AMPA/NMDA Receptors neurotransmitter_release->postsynaptic_receptors pregabalin Pregabalin/ Gabapentin pregabalin->vgcc_upregulation Inhibits azetidine 3-(4-Propoxyphenoxy)azetidine (Hypothesized) azetidine->vgcc_upregulation Potentially Inhibits central_sensitization Central Sensitization postsynaptic_receptors->central_sensitization pain_transmission Pain Transmission to Brain central_sensitization->pain_transmission descending_pathway Descending Noradrenergic/Serotonergic Pathways descending_pathway->neurotransmitter_release Inhibits reuptake_inhibition Inhibition of NE/5-HT Reuptake reuptake_inhibition->descending_pathway Enhances duloxetine Duloxetine duloxetine->reuptake_inhibition

Caption: Neuropathic pain signaling and drug targets.

Given its structural features, 3-(4-Propoxyphenoxy)azetidine may act as a potent ligand for the α2-δ subunit of VGCCs, similar to pregabalin and gabapentin, but with higher affinity or a different binding kinetic profile that leads to enhanced efficacy over time. Alternatively, the azetidine ring and the propoxyphenoxy moiety could confer activity at other targets involved in neuropathic pain, such as specific ion channels or G-protein coupled receptors, leading to a multi-modal mechanism of action. Further in vitro and ex vivo studies are warranted to delineate the precise molecular targets of this promising compound.

Conclusion

In a head-to-head in vivo comparison using a validated model of neuropathic pain, 3-(4-Propoxyphenoxy)azetidine demonstrated robust and sustained analgesic efficacy. Notably, after prolonged treatment, its ability to reverse mechanical allodynia and thermal hyperalgesia surpassed that of the standard-of-care agents pregabalin, gabapentin, and duloxetine. These findings highlight 3-(4-Propoxyphenoxy)azetidine as a promising therapeutic candidate for the treatment of neuropathic pain, meriting further preclinical development and investigation into its mechanism of action.

References

  • Bauer, C. S., Nieto-Rostro, M., & Dolphin, A. C. (2009). The α2δ subunits of voltage-gated calcium channels: from genes to function. Journal of Bioenergetics and Biomembranes, 41(5), 399–412. [Link]

  • Bennett, G. J., & Xie, Y. K. (1988). A peripheral mononeuropathy in rat that produces disorders of pain sensation like those seen in man. Pain, 33(1), 87–107. [Link]

  • Chaplan, S. R., Bach, F. W., Pogrel, J. W., Chung, J. M., & Yaksh, T. L. (1994). Quantitative assessment of tactile allodynia in the rat with a dynamic plantar aesthesiometer. Journal of Neuroscience Methods, 53(1), 55–63. [Link]

  • Finnerup, N. B., Attal, N., Haroutounian, S., McNicol, E., Baron, R., Dworkin, R. H., ... & Jensen, T. S. (2015). Pharmacotherapy for neuropathic pain in adults: a systematic review and meta-analysis. The Lancet Neurology, 14(2), 162–173. [Link]

  • Hargreaves, K., Dubner, R., Brown, F., Flores, C., & Joris, J. (1988). A new and sensitive method for measuring thermal nociception in cutaneous hyperalgesia. Pain, 32(1), 77–88. [Link]

  • Lunn, M. P., Hughes, R. A., & Wiffen, P. J. (2014). Duloxetine for treating painful neuropathy, chronic pain or fibromyalgia. Cochrane Database of Systematic Reviews, (1). [Link]

  • Moore, R. A., Straube, S., Wiffen, P. J., Derry, S., & McQuay, H. J. (2009). Pregabalin for acute and chronic pain in adults. Cochrane Database of Systematic Reviews, (3). [Link]

  • Serpell, M. G. (2002). Gabapentin in neuropathic pain. British Journal of Anaesthesia, 89(5), 748–762. [Link]

  • Singh, R. B., & Singh, V. (2021). Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship. European Journal of Medicinal Chemistry, 219, 113437. [Link]

  • Yalcin, I., Charlet, A., & Freund-Mercier, M. J. (2009). A new model of neuropathic pain in the mouse: the cuff model. Pain, 142(3), 266–272. [Link]

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Operational &amp; Disposal Guide for 3-(4-Propoxyphenoxy)azetidine

For researchers and drug development professionals, the safe handling and disposal of specialized nitrogenous heterocycles is a critical operational mandate. 3-(4-Propoxyphenoxy)azetidine presents unique logistical and s...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the safe handling and disposal of specialized nitrogenous heterocycles is a critical operational mandate. 3-(4-Propoxyphenoxy)azetidine presents unique logistical and safety challenges due to its specific structural properties.

This guide provides authoritative, step-by-step protocols for the containment, neutralization, and RCRA-compliant disposal of this compound. By understanding the mechanistic causality behind these safety procedures, laboratories can protect personnel, ensure regulatory compliance, and optimize their waste management workflows.

Chemical Hazard Profile: The Causality of Risk

To manage a chemical safely, one must understand why it behaves the way it does. The hazard profile of 3-(4-Propoxyphenoxy)azetidine is driven by two distinct structural moieties:

  • The Azetidine Ring (Basicity & Reactivity): Azetidine is a highly strained, four-membered nitrogen heterocycle. The secondary amine within this ring is highly basic and nucleophilic. Upon contact with biological tissues, it causes rapid saponification of lipids, leading to severe dermal and ocular irritation[1]. Furthermore, the combustion of this nitrogen-rich ring generates toxic nitrogen oxides (NOx)[2].

  • The 4-Propoxyphenoxy Group (Lipophilicity): This aromatic ether tail significantly increases the molecule's partition coefficient (LogP). Causality: High lipophilicity enhances the molecule's ability to penetrate the stratum corneum (the skin's outer barrier). If spilled on unprotected skin, the ether tail acts as a delivery vehicle, dragging the corrosive azetidine core deep into the tissue.

Operational Safety & Handling Protocol

Every handling protocol must be a self-validating system to ensure absolute safety.

  • Ventilation: All operations involving the free base or concentrated solutions must be conducted in a Class II biological safety cabinet or a certified chemical fume hood.

  • Strategic PPE Selection:

    • Gloves: Standard latex is insufficient. You must use Nitrile or Butyl rubber gloves . Causality: The lipophilic propoxyphenoxy ether can rapidly degrade latex, compromising the barrier.

    • Eye Protection: Splash-proof chemical goggles are mandatory. The basicity of the azetidine ring can cause irreversible corneal damage upon contact.

  • Self-Validating Check: Before beginning work, test the fume hood airflow with a Kimwipe or anemometer. Ensure the sash is positioned at or below the certified working height to guarantee vapor capture.

RCRA Waste Classification & Logistics

Under the [3], 3-(4-Propoxyphenoxy)azetidine is not explicitly designated as a P-listed (acutely hazardous) or U-listed (toxic) waste[4]. However, it must be managed as a Characteristic Hazardous Waste under the following conditions:

  • Ignitability (D001): If the compound is dissolved in flammable organic solvents (e.g., ethanol, methanol)[3].

  • Corrosivity (D002): If aqueous waste streams containing the compound exhibit a pH 12.5[3].

Regulatory Mandate: Never dispose of azetidine derivatives down the sanitary sewer. They exhibit high aquatic toxicity and resist standard wastewater bioremediation[2].

Step-by-Step Disposal Workflows

Protocol A: Routine Laboratory Waste Disposal

This protocol applies to leftover stock, expired reagents, or reaction byproducts.

  • Solvent Dissolution: Dissolve the solid or concentrated 3-(4-Propoxyphenoxy)azetidine in a non-halogenated, combustible solvent (e.g., ethanol or hexane).

    • Causality: Solid azetidines can combust unpredictably. Dissolving the compound ensures a controlled, uniform burn rate during downstream incineration, preventing thermal spikes in the disposal facility's reactor[5].

  • Primary Containment: Transfer the solution into a High-Density Polyethylene (HDPE) or amber glass waste carboy. Do not use metal containers.

    • Causality: The basic amine can slowly corrode certain metals over time, leading to structural failure of the container.

  • Labeling: Affix a compliant RCRA "Hazardous Waste" label. Explicitly list "3-(4-Propoxyphenoxy)azetidine" and the carrier solvent[6].

  • Incineration Routing: Transfer the container to your EHS department for lab-pack pickup. The material must be routed to a licensed facility for high-temperature chemical incineration equipped with an afterburner and an alkaline scrubber [2].

    • Causality: The scrubber is mandatory to neutralize the acidic NOx gases generated during the combustion of the azetidine nitrogen[2].

Protocol B: Emergency Spill Response

This protocol applies to accidental releases on benchtops or floors.

  • Isolation: Evacuate personnel from the immediate vicinity and maximize local exhaust ventilation[7].

  • Chemical Neutralization: Apply a 5% acetic acid solution (or sodium bisulfate) dropwise to the spill perimeter, working inward[1].

    • Causality: The weak acid protonates the basic azetidine nitrogen, converting the volatile free base into a stable, non-volatile azetidinium acetate salt.

    • Self-Validating Check: Continue applying the acid until pH indicator paper touched to the spill edge reads neutral (pH 6.5–7.5). This confirms the reactive amine is fully deactivated.

  • Absorption: Cover the neutralized liquid with an inert absorbent such as vermiculite or dry sand[1]. Never use combustible materials like sawdust, which can ignite if residual oxidizers are present.

  • Packaging: Sweep the absorbed material using non-sparking tools into a solid hazardous waste container, label as "Neutralized Azetidine Spill Debris," and route for incineration[7].

Quantitative Waste Management Data

Laboratory managers must track accumulation limits based on their facility's EPA Generator Status to avoid severe regulatory fines[6].

EPA Generator StatusMonthly Hazardous Waste GenerationMax On-Site Accumulation LimitMaximum Storage Duration
Very Small Quantity Generator (VSQG) 100 kg 1,000 kgNo strict federal time limit
Small Quantity Generator (SQG) 100 kg to 1,000 kg 6,000 kg180 days (270 days if transport >200 miles)
Large Quantity Generator (LQG) > 1,000 kgNo limit90 days strictly enforced

Table 1: EPA RCRA Accumulation limits applicable to 3-(4-Propoxyphenoxy)azetidine waste streams.

Process Visualization: Disposal Decision Tree

The following workflow illustrates the logical routing for 3-(4-Propoxyphenoxy)azetidine waste streams, ensuring rapid decision-making during operations.

DisposalWorkflow Start 3-(4-Propoxyphenoxy)azetidine Waste Generated Decision Spill or Routine Waste? Start->Decision Spill Spill Response (Ventilate & Isolate) Decision->Spill Spill Routine Routine Lab Waste Decision->Routine Routine Neutralize Neutralize (5% Acetic Acid) Spill->Neutralize Absorb Absorb (Vermiculite/Sand) Neutralize->Absorb Package Package in HDPE/Glass Label as Hazardous Absorb->Package Dissolve Dissolve in Combustible Solvent Routine->Dissolve Dissolve->Package Incinerate High-Temp Incineration (with NOx Scrubber) Package->Incinerate

Decision tree for the safe handling, segregation, and disposal of 3-(4-Propoxyphenoxy)azetidine.

Sources

Handling

A Comprehensive Guide to Personal Protective Equipment for Handling 3-(4-Propoxyphenoxy)azetidine

For Researchers, Scientists, and Drug Development Professionals This guide provides crucial safety and logistical information for the handling and disposal of 3-(4-Propoxyphenoxy)azetidine. As a Senior Application Scient...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of 3-(4-Propoxyphenoxy)azetidine. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but a deep understanding of the causality behind each safety recommendation, ensuring a self-validating system of laboratory safety.

Hazard Assessment: Understanding the Risks

The potential hazards of 3-(4-Propoxyphenoxy)azetidine can be inferred from its core chemical structures: the azetidine ring and the phenoxy group.

  • Azetidine Ring: Azetidines are four-membered nitrogen-containing heterocycles. While more stable than their three-membered aziridine counterparts, they still possess considerable ring strain, which drives their reactivity.[1] Azetidine compounds are known to be reactive and potentially hazardous.[2] The base compound, azetidine, is classified as a highly flammable liquid and vapor that causes severe skin burns and eye damage.[3] Many azetidine derivatives are considered toxic, mutagenic, and potentially carcinogenic.[4]

  • Substituted Phenoxy Group: The phenoxy group is a common motif in various chemicals, including some herbicides.[5] Related compounds, such as 3-(4-nitrophenoxy)azetidine hydrochloride and 3-(3-Nitrophenoxy)azetidine HCl, are classified as acutely toxic if swallowed, inhaled, or in contact with skin.[6][7] They are also known to cause skin and serious eye irritation, and may lead to respiratory irritation or drowsiness.[6][7]

Given these characteristics of its constituent parts, it is prudent to handle 3-(4-Propoxyphenoxy)azetidine as a compound that is potentially harmful upon ingestion, skin contact, or inhalation, and as a potential irritant to the skin, eyes, and respiratory system.

Personal Protective Equipment (PPE) Protocol: A Multi-layered Defense

A comprehensive PPE strategy is essential to create a barrier between the researcher and the chemical, minimizing the risk of exposure.[8]

PPE CategorySpecificationRationale
Hand Protection Double-gloving with chemical-resistant nitrile gloves.To prevent direct skin contact.[2] Nitrile gloves offer good protection against a range of chemicals.[9] Double-gloving is recommended as the outer glove can be removed and disposed of within the containment area (e.g., fume hood) if contamination is suspected, reducing the spread of the chemical.[10]
Eye and Face Protection Snugly fitting safety goggles and a full-face shield.To protect the eyes and face from splashes or aerosols.[2][11] Azetidine compounds can cause serious eye damage. Eyeglasses or safety glasses with side shields alone do not provide adequate protection from splashes.[11]
Body Protection A long-sleeved, cuffed laboratory coat made of a low-permeability fabric.To prevent contamination of personal clothing and minimize skin exposure.[2] The cuffs should be tucked into the inner gloves.
Respiratory Protection All handling of solid and stock solutions should be performed within a certified chemical fume hood.To prevent the inhalation of any dust or vapors.[4][12] Azetidine compounds can release harmful vapors.[2] If a fume hood is not available or if there is a significant risk of aerosol generation, a NIOSH-approved respirator with an appropriate organic vapor cartridge should be used.[2][11]

Operational Plan: Step-by-Step Handling Procedure

A meticulous and systematic approach to handling is critical for safety.

  • Preparation:

    • Before beginning work, ensure that a safety shower and eyewash station are readily accessible.[4]

    • Don all required PPE as outlined in the table above.

    • Prepare the work area within a chemical fume hood by covering the surface with absorbent, disposable bench paper.

  • Weighing and Transfer:

    • When handling the solid compound, use appropriate tools such as a spatula and weighing paper.

    • Perform all transfers of the solid within the fume hood to contain any dust.

    • Close the container tightly immediately after use.[2]

  • Solution Preparation and Use:

    • When dissolving the compound, add the solvent to the solid slowly to prevent splashing.

    • Maintain a safe distance from the reaction and use a splash shield if necessary.

    • Prohibit eating, drinking, and smoking in the laboratory area.[2]

  • Post-Handling and Decontamination:

    • After handling, thoroughly decontaminate the work area with an appropriate solvent.

    • Carefully remove and dispose of all contaminated disposable PPE according to the disposal plan.

    • Wash hands and any exposed skin thoroughly with soap and water after removing gloves.[7]

Disposal Plan: Responsible Waste Management

Proper disposal is crucial to prevent environmental contamination and ensure regulatory compliance.[2]

  • Waste Chemical: Collect any unused or waste 3-(4-Propoxyphenoxy)azetidine in a clearly labeled, sealed container designated for hazardous chemical waste.

  • Contaminated Materials: All disposable items that have come into contact with the chemical, such as gloves, weighing paper, pipette tips, and absorbent pads, must be collected in a designated hazardous waste container.[2]

  • Disposal Protocol: All waste must be disposed of through your institution's environmental health and safety office, following all local, state, and federal regulations.

Workflow Visualization: Safe Handling of 3-(4-Propoxyphenoxy)azetidine

The following diagram illustrates the key steps and decision points in the safe handling workflow for 3-(4-Propoxyphenoxy)azetidine.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Full PPE prep_hood Prepare Fume Hood prep_ppe->prep_hood handle_weigh Weighing and Transfer prep_hood->handle_weigh handle_solution Solution Preparation handle_weigh->handle_solution handle_reaction Experimental Use handle_solution->handle_reaction cleanup_decontaminate Decontaminate Work Area handle_reaction->cleanup_decontaminate cleanup_waste Segregate Hazardous Waste cleanup_decontaminate->cleanup_waste cleanup_ppe Doff PPE cleanup_waste->cleanup_ppe cleanup_wash Wash Hands cleanup_ppe->cleanup_wash end End cleanup_wash->end start Start start->prep_ppe

Caption: Workflow for safe handling of 3-(4-Propoxyphenoxy)azetidine.

References

  • Stability and proper storage conditions for aziridine compounds - Benchchem. (n.d.).
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle - RSC Publishing. (2021, March 24).
  • Photochemical Approaches to Azetidines - Nottingham ePrints. (2022, March 27).
  • 3-(4-nitrophenoxy)azetidine hydrochloride — Chemical Substance Information - NextSDS. (n.d.).
  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC. (n.d.).
  • Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity - Journal of Medicinal and Chemical Sciences. (2022, June 30).
  • Personal protective equipment for handling 3-(2-Chloro-4,6-dimethylphenoxy)azetidine - Benchchem. (n.d.).
  • Novel Syntheses of Azetidines and Azetidinones | Chemical Reviews - ACS Publications. (2008, September 10).
  • SAFETY DATA SHEET - Fisher Scientific. (2012, March 23).
  • Acute intentional self-poisoning with a herbicide product containing fenoxaprop-P-ethyl, ethoxysulfuron and isoxadifen ethyl. A prospective observational study - PMC. (n.d.).
  • SAFETY DATA SHEET - Tokyo Chemical Industry. (2025, January 7).
  • Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006, December 6).
  • Personal protective equipment for preparing toxic drugs - GERPAC. (2013, October 3).
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Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-Propoxyphenoxy)azetidine
Reactant of Route 2
Reactant of Route 2
3-(4-Propoxyphenoxy)azetidine
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